ACY-1083
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4,4-difluoro-1-phenylcyclohexyl)amino]-N-hydroxypyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O2/c18-17(19)8-6-16(7-9-17,13-4-2-1-3-5-13)22-15-20-10-12(11-21-15)14(24)23-25/h1-5,10-11,25H,6-9H2,(H,23,24)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWCVKLVSWYIFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(C2=CC=CC=C2)NC3=NC=C(C=N3)C(=O)NO)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of ACY-1083 in Chemotherapy-Induced Peripheral Neuropathy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemotherapy-induced peripheral neuropathy (CIPN) is a prevalent and dose-limiting side effect of many anticancer agents, for which there are currently no FDA-approved treatments.[1][2] Emerging evidence has highlighted the therapeutic potential of targeting Histone Deacetylase 6 (HDAC6) with selective inhibitors. This technical guide provides an in-depth overview of ACY-1083, a highly selective HDAC6 inhibitor, and its role in mitigating CIPN. We will delve into its mechanism of action, summarize key preclinical findings, detail experimental protocols, and visualize the underlying signaling pathways.
Introduction to this compound
This compound is a novel and potent small molecule inhibitor of HDAC6. It exhibits high selectivity for HDAC6 over other HDAC isoforms, making it a valuable tool for studying the specific functions of this enzyme and a promising therapeutic candidate.[3] In the context of CIPN, this compound has demonstrated significant efficacy in preclinical models by addressing the core pathological mechanisms of the condition.[2]
Mechanism of Action
The primary mechanism of action of this compound in ameliorating CIPN is through the inhibition of HDAC6's enzymatic activity. HDAC6 is a cytoplasmic deacetylase that targets non-histone proteins, most notably α-tubulin, a key component of microtubules.[2]
Chemotherapeutic agents like cisplatin and paclitaxel can disrupt microtubule dynamics, leading to impaired axonal transport. This disruption particularly affects the transport of mitochondria, the cellular powerhouses, resulting in energy deficits in the distal axons of peripheral nerves. This energy crisis is a central contributor to the development of neuropathic pain, numbness, and tingling characteristic of CIPN.[4]
By inhibiting HDAC6, this compound increases the acetylation of α-tubulin.[2] Acetylated α-tubulin promotes the binding of motor proteins, such as kinesin and dynein, to microtubules, thereby enhancing the efficiency of axonal transport.[4] This restoration of mitochondrial transport to the peripheral nerves helps to alleviate the energy deficit and promotes nerve fiber regeneration.[2][5]
Signaling Pathway: HDAC6 Inhibition and Mitochondrial Transport
Caption: this compound inhibits HDAC6, increasing α-tubulin acetylation and restoring mitochondrial transport.
Beyond its direct effects on axonal transport, this compound has also been shown to modulate neuroinflammation. In the spinal cord, this compound treatment increases the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) by macrophages.[6] This IL-10 signaling contributes to the resolution of neuropathic pain.[6] Furthermore, the sustained analgesic effects of this compound have been linked to the restoration of endogenous delta-opioid receptor signaling.[7]
Signaling Pathway: Neuroinflammatory and Opioid Modulation
Caption: this compound modulates neuroinflammation and opioid signaling to produce analgesia.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating this compound in CIPN models.
| Parameter | Value | Reference |
| HDAC6 IC50 | 3 nM | [3] |
| Selectivity | >260-fold vs. other HDACs | [3] |
| Effective Dose (Mice) | 10 mg/kg (i.p.) | [1] |
| Effective Dose (Rats) | 3 mg/kg (oral) | [1] |
Table 1: In Vitro and In Vivo Potency of this compound
| Experimental Model | Key Findings | Reference |
| Cisplatin-induced neuropathy (mice) | - Reversal of established mechanical allodynia and spontaneous pain. - Prevention of mechanical allodynia. - Restoration of intraepidermal nerve fiber density. | [1][2] |
| Paclitaxel-induced neuropathy (rats) | - Reversal of mechanical allodynia. | [1] |
| In vitro dorsal root ganglion (DRG) neuron culture | - Increased α-tubulin acetylation. - Prevention of cisplatin-induced reduction in mitochondrial motility. | [1] |
Table 2: Efficacy of this compound in Preclinical Models of CIPN
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.
Animal Models of CIPN
-
Cisplatin-Induced Neuropathy in Mice:
-
Administer cisplatin (e.g., 2.3 mg/kg, i.p.) for 5 consecutive days, followed by a 5-day rest period, and another 5 days of cisplatin administration.[7]
-
Monitor for the development of mechanical allodynia using the von Frey test.
-
Initiate treatment with this compound (e.g., 10 mg/kg, i.p., daily) after the establishment of neuropathy.[7]
-
-
Paclitaxel-Induced Neuropathy in Rats:
Behavioral Testing
-
Mechanical Allodynia (von Frey Test):
-
Place the animal on an elevated mesh platform.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is recorded as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is calculated using the up-down method.[1]
-
Cellular and Molecular Assays
-
Immunofluorescence for α-tubulin Acetylation:
-
Collect dorsal root ganglia (DRG) or sciatic nerve tissue.
-
Fix, section, and stain the tissue with antibodies against acetylated α-tubulin and total α-tubulin.
-
Quantify the fluorescence intensity to determine the ratio of acetylated to total α-tubulin.
-
-
Mitochondrial Transport Assay in DRG Neurons:
-
Culture DRG neurons and transfect them with a fluorescent mitochondrial marker (e.g., Mito-DsRed).
-
Treat the neurons with chemotherapy (e.g., cisplatin) with or without this compound.
-
Perform live-cell imaging of the neurites and generate kymographs to track mitochondrial movement.
-
Quantify the percentage of motile versus stationary mitochondria.[1]
-
-
Intraepidermal Nerve Fiber Density (IENFD):
Experimental Workflow: From CIPN Model to Cellular Analysis
Caption: A typical experimental workflow for evaluating this compound in CIPN models.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for the management of chemotherapy-induced peripheral neuropathy. Its high selectivity for HDAC6 allows for targeted intervention in the key pathological processes of CIPN, namely the disruption of axonal mitochondrial transport. The robust preclinical data demonstrating its ability to both prevent and reverse neuropathic symptoms, coupled with its multimodal mechanism of action involving neuroinflammation and endogenous opioid pathways, provides a strong rationale for its clinical development.
Future research should focus on translating these preclinical findings to human clinical trials. Investigating the efficacy of this compound in patients receiving different classes of chemotherapeutic agents will be crucial. Furthermore, exploring potential synergistic effects with other neuroprotective agents could lead to even more effective treatment paradigms for this debilitating condition. The development of biomarkers to identify patients most likely to respond to HDAC6 inhibitor therapy will also be an important area of investigation.
References
- 1. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HDAC6: A Key Link Between Mitochondria and Development of Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC6 Inhibition Reverses Cisplatin-Induced Mechanical Hypersensitivity via Tonic Delta Opioid Receptor Signaling | Journal of Neuroscience [jneurosci.org]
ACY-1083 and Its Effect on α-Tubulin Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selective HDAC6 inhibitor, ACY-1083, and its targeted effect on the acetylation of α-tubulin. This document details the mechanism of action, presents quantitative data from various studies, outlines detailed experimental protocols for assessing its effects, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound and α-Tubulin Acetylation
This compound is a potent and highly selective, brain-penetrant inhibitor of histone deacetylase 6 (HDAC6).[1][2] HDAC6 is a unique member of the HDAC family of enzymes, primarily localized in the cytoplasm, that plays a crucial role in various cellular processes by deacetylating non-histone proteins. One of its key substrates is α-tubulin, a major component of microtubules.
The acetylation of α-tubulin at lysine 40 (K40) is a critical post-translational modification that occurs within the lumen of microtubules. This modification is associated with microtubule stability, flexibility, and the regulation of intracellular transport by influencing the binding of motor proteins like kinesin and dynein. The levels of α-tubulin acetylation are dynamically regulated by the opposing activities of α-tubulin acetyltransferases (αTATs) and deacetylases, with HDAC6 being a primary α-tubulin deacetylase.
By selectively inhibiting HDAC6, this compound prevents the removal of acetyl groups from α-tubulin, leading to a significant increase in the levels of acetylated α-tubulin. This targeted modulation of microtubule dynamics has shown therapeutic potential in various disease models, including chemotherapy-induced peripheral neuropathy and cognitive impairment.[1][3][4]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of the HDAC6 enzyme. This inhibition leads to the hyperacetylation of HDAC6 substrates, most notably α-tubulin.
Quantitative Data on this compound's Efficacy and Selectivity
The following tables summarize the quantitative data on the inhibitory activity and cellular effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 | Reference |
| HDAC6 | 3 | - | [1][3] |
| Other HDACs (Class I, II, IV) | >780 | >260-fold | [1][3] |
Table 2: Cellular Effects of this compound on α-Tubulin Acetylation
| Cell Line | This compound Concentration | Incubation Time | Observed Effect on α-Tubulin Acetylation | Reference |
| SK-N-BE2 | 30 nM - 10 µM | 5 hours | Dose-dependent increase | [3] |
| Various Cancer Cell Lines | Varies | 48 hours | Enhanced hyperacetylation in combination with paclitaxel | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on α-tubulin acetylation.
Western Blotting for α-Tubulin Acetylation
This protocol describes the detection and quantification of acetylated α-tubulin in cell lysates by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Mouse anti-acetylated-α-tubulin (Lys40) (e.g., clone 6-11B-1)
-
Rabbit anti-α-tubulin (loading control)
-
Rabbit anti-HDAC6
-
-
HRP-conjugated secondary antibodies (anti-mouse and anti-rabbit)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound or vehicle control. Wash cells with ice-cold PBS and lyse in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-acetylated-α-tubulin at 1:1000, anti-α-tubulin at 1:2000, anti-HDAC6 at 1:1000) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.
References
ACY-1083 and its Impact on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACY-1083 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a cytoplasmic enzyme that plays a crucial role in various cellular processes, including protein trafficking and quality control. Emerging evidence highlights the significant impact of this compound on mitochondrial function, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN). This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on mitochondrial bioenergetics, transport, and overall health. We present a summary of key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to offer a comprehensive resource for researchers and drug development professionals.
Introduction: The Role of HDAC6 in Cellular Homeostasis
Histone deacetylase 6 (HDAC6) is a unique member of the class IIb HDAC family, primarily located in the cytoplasm. Unlike other HDACs that predominantly target nuclear histones to regulate gene expression, HDAC6's main substrates are non-histone proteins, including α-tubulin and cortactin.[1][2] By deacetylating these proteins, HDAC6 influences a wide array of cellular functions such as cell migration, immune responses, and importantly, intracellular transport along microtubules.[1][2]
Mitochondria, the powerhouses of the cell, are dynamic organelles that are actively transported along microtubules to meet the energy demands of different cellular compartments.[2][3] This process is particularly critical in neurons, which have long axons and high energy requirements at their terminals.[2][3] The stability and function of the microtubule network are therefore paramount for proper mitochondrial distribution and function.
This compound: A Highly Selective HDAC6 Inhibitor
This compound is a small molecule inhibitor that demonstrates high selectivity for HDAC6. In vitro studies have shown that this compound inhibits HDAC6 with an IC50 of 3 nM and is over 260-fold more selective for HDAC6 compared to all other tested HDAC isoforms (HDAC1-9).[4][5] This high selectivity minimizes off-target effects, making it a valuable tool for studying the specific roles of HDAC6 and a promising therapeutic candidate. Another HDAC6 inhibitor, ACY-1215 (Ricolinostat), which is less selective than this compound, is currently in clinical trials for various cancers.[4][6]
Mechanism of Action: How this compound Impacts Mitochondrial Function
The primary mechanism by which this compound influences mitochondrial function is through its inhibition of HDAC6's deacetylase activity on α-tubulin.[4][7]
-
Increased α-tubulin Acetylation: α-tubulin is a key component of microtubules. The acetylation of α-tubulin is associated with more stable and flexible microtubules, which serve as enhanced tracks for molecular motors like kinesin and dynein.[1]
-
Improved Mitochondrial Transport: By inhibiting HDAC6, this compound leads to an increase in the acetylation of α-tubulin.[4] This hyperacetylation promotes the binding of motor proteins to microtubules, thereby facilitating the transport of mitochondria along axons.[1][4] Studies have shown that this compound treatment prevents the cisplatin-induced reduction in mitochondrial motility in dorsal root ganglion (DRG) cultures.[4]
-
Enhanced Mitochondrial Bioenergetics and Mass: In preclinical models of cisplatin-induced peripheral neuropathy, this compound has been shown to restore mitochondrial bioenergetics.[4][5][7] This includes the normalization of key parameters such as baseline respiration, ATP-coupled respiration, and maximal respiratory capacity in the tibial nerves of treated mice.[4] This restoration of bioenergetics is likely a consequence of increased mitochondrial content in the distal nerves, facilitated by improved transport.[4][7]
Below is a diagram illustrating the proposed signaling pathway for this compound's effect on mitochondrial transport.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on mitochondrial function in the context of cisplatin-induced peripheral neuropathy.
Table 1: In Vitro Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 3 | - |
| Other HDACs (1-9) | >780 | >260-fold |
| Data sourced from Krukowski et al., 2017.[4] |
Table 2: Effect of this compound on Mitochondrial Bioenergetics in Tibial Nerves of Cisplatin-Treated Mice
| Parameter | Cisplatin + Vehicle | Cisplatin + this compound | Saline + Vehicle | Saline + this compound |
| Baseline Respiration | Decreased | Normalized | Normal | Normal |
| ATP-coupled Respiration | Decreased | Normalized | Normal | Normal |
| Proton Leak | Decreased | Normalized | Normal | Normal |
| Maximal Respiratory Capacity | Decreased | Normalized | Normal | Normal |
| Qualitative summary based on data from Krukowski et al., 2017.[4] A two-way ANOVA revealed a significant interaction (P<0.05) for all parameters. |
Table 3: Effect of this compound on Mitochondrial Motility in Cultured DRG Neurons
| Treatment | Percentage of Moving Mitochondria |
| Vehicle | Normal |
| Cisplatin | Decreased |
| Cisplatin + this compound | Prevented Decrease |
| Qualitative summary based on data from Krukowski et al., 2017.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Animal Model of Chemotherapy-Induced Peripheral Neuropathy
-
Animal Strain: Male C57BL/6J mice are typically used.
-
Chemotherapy Administration: Cisplatin is administered over two rounds. A common regimen is 2.3 mg/kg/day, intraperitoneally (i.p.), for 5 consecutive days, followed by a 5-day rest period, and then another 5 days of treatment.[8]
-
This compound Administration: this compound is typically administered daily via i.p. injection at a dose of 10 mg/kg.[8] Treatment may be initiated either before cisplatin administration (prevention paradigm) or after the development of neuropathy symptoms (reversal paradigm).[4][9]
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, with the 50% paw withdrawal threshold calculated using the up-down method.[4]
Measurement of Mitochondrial Bioenergetics
-
Tissue Preparation: Tibial nerves and dorsal root ganglia (DRG) are dissected from treated and control animals.
-
Assay Platform: A Seahorse XF Analyzer is commonly used to measure oxygen consumption rates (OCR) and extracellular acidification rates (ECAR).
-
Procedure: Tissues are placed in specialized microplates, and a series of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) are injected to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, proton leak, and maximal respiratory capacity.[4][10]
In Vitro Mitochondrial Motility Assay
-
Cell Culture: Primary cultures of DRG neurons are established from rats or mice.
-
Mitochondrial Labeling: Mitochondria are fluorescently labeled using a dye such as MitoTracker Red CMXRos.
-
Treatment: Cultured neurons are treated with cisplatin and/or this compound for a specified duration (e.g., 3 hours).[4]
-
Imaging and Analysis: Time-lapse microscopy is used to capture the movement of mitochondria along neurites. The percentage of motile versus stationary mitochondria is then quantified.
The following diagram outlines the general experimental workflow for assessing the in vivo effects of this compound.
Broader Implications and Future Directions
The ability of this compound to enhance mitochondrial function, particularly in neurons, suggests its therapeutic potential extends beyond CIPN.[2][7] Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases, and strategies to improve mitochondrial transport and bioenergetics are of significant interest.[2][11]
Furthermore, the mechanism of this compound may involve more than direct effects on neuronal mitochondria. Some studies suggest that the reversal of mechanical hypersensitivity by HDAC6 inhibitors also involves an IL-10 and macrophage-dependent pathway, indicating a potential interplay between the nervous and immune systems.[10]
Future research should aim to:
-
Elucidate the full spectrum of this compound's effects on mitochondrial dynamics, including fission and fusion.
-
Investigate the therapeutic potential of this compound in other models of neurodegeneration characterized by mitochondrial dysfunction.
-
Conduct clinical trials to assess the safety and efficacy of highly selective HDAC6 inhibitors like this compound in treating peripheral neuropathies and other relevant conditions in humans.
Conclusion
This compound is a potent and selective HDAC6 inhibitor that positively impacts mitochondrial function, primarily by increasing α-tubulin acetylation and enhancing mitochondrial transport. This leads to improved mitochondrial bioenergetics and a reversal of deficits observed in preclinical models of chemotherapy-induced peripheral neuropathy. The data presented in this guide underscore the importance of HDAC6 as a therapeutic target for conditions associated with mitochondrial dysfunction and provide a solid foundation for further research and development in this area.
References
- 1. HDAC6 Regulates Mitochondrial Transport in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HDAC6: A Key Link Between Mitochondria and Development of Peripheral Neuropathy [frontiersin.org]
- 3. HDAC6: A Key Link Between Mitochondria and Development of Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Regenacy Pharma Demonstrates Reversal Of Chemotherapy-Induced Peripheral Neuropathy With HDAC6 Inhibitor Ricolinostat In Preclinical Model - BioSpace [biospace.com]
- 7. Mini-Review: Mitochondrial Dysfunction and Chemotherapy-induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
ACY-1083: A Selective HDAC6 Inhibitor for the Treatment of Chemotherapy-Induced Peripheral Neuropathy
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preclinical data and therapeutic potential of ACY-1083, a highly selective inhibitor of Histone Deacetylase 6 (HDAC6). The information presented is intended for researchers, scientists, and professionals in the field of drug development who are interested in the mechanism of action and therapeutic applications of this compound, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN).
Introduction
Chemotherapy-induced peripheral neuropathy (CIPN) is a common and often debilitating side effect of many cancer treatments, including platinum-based agents like cisplatin and taxanes.[1] Symptoms of CIPN include pain, numbness, tingling, and temperature sensitivity, which can significantly impact the quality of life for cancer survivors and may necessitate the reduction or discontinuation of chemotherapy.[1][2] Currently, there are no FDA-approved drugs for the prevention or reversal of CIPN.[1]
This compound is a potent and highly selective, brain-penetrating HDAC6 inhibitor that has demonstrated significant promise in preclinical models of CIPN.[1][3] By targeting HDAC6, this compound offers a novel therapeutic strategy to alleviate the symptoms of CIPN and potentially allow for more effective cancer treatment regimens.[2][4]
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of HDAC6, a unique cytoplasmic deacetylase.[5][6] Unlike other histone deacetylases that primarily act on histones in the nucleus to regulate gene expression, HDAC6 has a number of non-histone substrates in the cytoplasm.[6] The therapeutic effects of this compound in the context of CIPN are believed to be mediated through two main pathways:
-
Restoration of Axonal Transport: One of the key substrates of HDAC6 is α-tubulin.[4] By inhibiting HDAC6, this compound increases the acetylation of α-tubulin, which in turn enhances mitochondrial transport along the axons of sensory neurons.[4] Chemotherapy agents like cisplatin can impair mitochondrial function and transport, leading to bioenergetic deficits in peripheral nerves.[4][7] this compound has been shown to restore mitochondrial bioenergetics in the tibial nerves of cisplatin-treated mice, suggesting that it can alleviate the underlying pathology of CIPN.[2][4][7]
-
Immunomodulation: Recent studies have revealed an immunomodulatory role for this compound in resolving CIPN. The inhibitor has been found to increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) from macrophages in the spinal cord.[5][7] This increase in IL-10 signaling to sensory neurons is crucial for the reversal of mechanical hypersensitivity.[5]
The following diagram illustrates the proposed mechanism of action of this compound in reversing CIPN.
Preclinical Efficacy
This compound has demonstrated significant efficacy in preclinical models of CIPN induced by various chemotherapy agents. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Activity of this compound
| Target | IC50 | Selectivity | Reference |
| HDAC6 | 3 nM | 260-fold more selective for HDAC6 over other HDAC isoforms (HDAC1-9) | [2][3][4] |
Table 2: In Vivo Efficacy of this compound in a Cisplatin-Induced Neuropathy Model (Mice)
| Dosage | Route of Administration | Treatment Schedule | Outcome | Reference |
| 10 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days, starting 3 days after the last cisplatin dose | Effectively relieved cisplatin-induced mechanical allodynia. | [4] |
| 3 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days, starting 3 days after the last cisplatin dose | Did not relieve cisplatin-induced mechanical allodynia. | [4] |
| 10 mg/kg | Intraperitoneal (i.p.) | Daily for 2 weeks | Persistently reversed cisplatin-induced mechanical hypersensitivity and spontaneous pain. | [8] |
Table 3: In Vivo Efficacy of this compound in a Paclitaxel-Induced Neuropathy Model (Rats)
| Dosage | Route of Administration | Treatment Schedule | Outcome | Reference |
| 3 mg/kg | Oral | Daily for 7 days | Reversed paclitaxel-induced mechanical allodynia. | [3] |
Table 4: Pharmacokinetic Properties of this compound in Mice
| Dosage | Route of Administration | Cmax | T1/2 | Biologically Active Plasma Exposure | Reference |
| 5 mg/kg | Intraperitoneal (i.p.) | 936 ng/mL | 3.5 hours | 8 hours | [3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.
4.1. Cisplatin-Induced Peripheral Neuropathy Model in Mice
-
Animal Model: Male and female mice are used.
-
Induction of Neuropathy: Mice receive two cycles of cisplatin administration. A typical regimen is 2.3 mg/kg/day, i.p., for 5 consecutive days, followed by a 5-day rest period, and then another 5-day cycle of cisplatin administration.[8]
-
Drug Administration: this compound is prepared in a vehicle solution (e.g., 20% 2-hydroxypropyl-β-cyclodextrin and 0.5% hydroxypropyl methylcellulose in sterile water).[7][8] The drug is administered via intraperitoneal (i.p.) injection at the specified doses.[4][8] Treatment with this compound typically begins after the development of mechanical allodynia, for example, 3 days after the last cisplatin dose.[4][8]
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The 50% paw withdrawal threshold is calculated using the up-down method.[4]
The following diagram illustrates the experimental workflow for the cisplatin-induced neuropathy model.
4.2. In Vivo Target Engagement: α-Tubulin Acetylation
-
Objective: To confirm that this compound inhibits HDAC6 in vivo.
-
Method:
-
Mice are treated with cisplatin followed by this compound or vehicle as described above.
-
Tibial nerves are collected from the animals.
-
Protein extracts from the tibial nerves are analyzed by Western blot.
-
The levels of acetylated α-tubulin are measured and compared between treatment groups.
-
-
Expected Outcome: An increase in the acetylation of α-tubulin in the tibial nerves of mice treated with this compound is indicative of HDAC6 inhibition.[4]
4.3. Mitochondrial Bioenergetics Assay
-
Objective: To assess the effect of this compound on mitochondrial function in peripheral nerves.
-
Method:
-
Tibial nerves or dorsal root ganglia (DRG) are isolated from treated mice.
-
Mitochondrial respiration is measured using a Seahorse XF Analyzer.
-
Parameters such as basal respiration, ATP-coupled respiration, proton leak, and maximal respiratory capacity are quantified.
-
-
Expected Outcome: this compound is expected to enhance mitochondrial bioenergetics in the nerves of cisplatin-treated mice, indicating a restoration of mitochondrial function.[2][4][7]
Clinical Perspective
While this compound has shown compelling preclinical results, it is important to note that it is a preclinical compound. A related, less selective HDAC6 inhibitor, ricolinostat (ACY-1215), is currently in clinical trials for various cancer indications and is also being investigated for its potential in treating CIPN.[1][4] The promising preclinical data for this compound provides a strong rationale for the clinical development of selective HDAC6 inhibitors for the treatment of CIPN.[1][4]
Conclusion
This compound is a potent and highly selective HDAC6 inhibitor with a well-defined mechanism of action that involves the restoration of axonal transport and immunomodulation. Extensive preclinical studies have demonstrated its efficacy in reversing the symptoms of chemotherapy-induced peripheral neuropathy in various animal models. The data presented in this guide highlights the significant therapeutic potential of this compound and supports the continued investigation of selective HDAC6 inhibitors as a promising treatment for CIPN.
References
- 1. Regenacy Pharma Demonstrates Reversal Of Chemotherapy-Induced Peripheral Neuropathy With HDAC6 Inhibitor Ricolinostat In Preclinical Model - BioSpace [biospace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 Inhibition Reverses Cisplatin-Induced Mechanical Hypersensitivity via Tonic Delta Opioid Receptor Signaling | Journal of Neuroscience [jneurosci.org]
The Role of ACY-1083 in Preclinical Models of Neurodegenerative Disease: A Technical Guide
Introduction
ACY-1083 is a potent and highly selective, brain-penetrant inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] Unlike other histone deacetylases, HDAC6's primary substrates are non-histone proteins located in the cytoplasm, most notably α-tubulin.[4][5] By inhibiting the deacetylation of α-tubulin, this compound increases the levels of acetylated α-tubulin, a post-translational modification associated with enhanced microtubule stability and improved axonal transport.[1][6] Deficits in axonal transport are a common pathological feature in many neurodegenerative diseases and chemotherapy-induced neurotoxicities.[5][7] This guide provides an in-depth summary of the preclinical data for this compound in models relevant to neurodegeneration, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Compound Profile and In Vitro Efficacy
This compound demonstrates high selectivity for HDAC6 over other HDAC isoforms, which is a critical attribute for minimizing off-target effects. Its in vitro potency is in the low nanomolar range.
Table 1: Compound Profile of this compound
| Parameter | Value | Reference |
|---|---|---|
| Target | Histone Deacetylase 6 (HDAC6) | [1][2] |
| IC₅₀ | 3 nM | [1][2][3] |
| Selectivity | >260-fold vs. other HDAC isoforms (Class I, II) |[1][2][3] |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Treatment | Key Finding | Reference |
|---|---|---|---|
| SK-N-BE2 | Various concentrations for 5 hours | Validated selective inhibition of HDAC6 activity by measuring increased acetylation of α-tubulin (HDAC6 substrate) without affecting histone acetylation (non-HDAC6 substrate). | [1] |
| DRG Cultures | 30 and 300 nM | Significantly improved cell viability in a dose-dependent manner and prevented cisplatin-induced reduction in mitochondrial motility. |[1] |
In Vivo Efficacy in Neurotoxicity and Neurodegeneration Models
Preclinical studies have primarily utilized models of chemotherapy-induced peripheral neuropathy (CIPN) and cognitive impairment ("chemo-brain"), which recapitulate key neurodegenerative pathologies such as axonal damage, mitochondrial dysfunction, and tauopathy.[1][4]
Table 3: In Vivo Efficacy of this compound | Model | Animal | Dosing Regimen | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Cisplatin-Induced Peripheral Neuropathy | C57BL/6J Mice | 3 or 10 mg/kg, i.p., daily for 7-14 days | - Prevented and reversed cisplatin-induced mechanical allodynia.[1][2][8]- Increased α-tubulin acetylation in the tibial nerve.[1]- Restored mitochondrial bioenergetics and content in the tibial nerve and dorsal root ganglia (DRG).[1][2][3]- Reversed cisplatin-induced spontaneous pain and numbness.[6] | | Paclitaxel-Induced Peripheral Neuropathy | Sprague-Dawley Rats | 3 mg/kg, oral gavage, twice daily for 7 days | Reversed paclitaxel-induced mechanical allodynia. |[1] | | Cisplatin-Induced Cognitive Impairment | C57BL/6J Mice | 10 mg/kg, i.p., daily for 14 days | - Reversed cognitive deficits in Y-maze, novel object/place recognition, and puzzle box tests.[4][9]- Reversed cisplatin-induced decrease in α-tubulin acetylation in the brain.[4]- Restored synaptosomal mitochondrial morphology and bioenergetics.[4]- Reversed hyperphosphorylation of tau.[4]- Restored expression of synaptic integrity markers.[4] | | Doxorubicin-Induced Cognitive Impairment | Female Mice | Not specified for this compound, but HDAC6 inhibition was effective | Reversed cognitive impairment in novel object placement and puzzle box tests. HDAC6 inhibition reversed doxorubicin-induced changes in gene expression related to neurodegeneration and synaptic function. |[9] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: HDAC6 Signaling Pathway
The primary mechanism of this compound involves the inhibition of HDAC6, which leads to a cascade of downstream effects that counter neurodegenerative processes. By preventing the deacetylation of α-tubulin, this compound promotes the stability of microtubules, which serve as essential tracks for axonal transport. This enhances the movement of critical cargo, such as mitochondria, restoring energy homeostasis and neuronal function. This stabilization is also linked to the reduction of pathological tau hyperphosphorylation.
References
- 1. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Pharmacological inhibition of HDAC6 reverses cognitive impairment and tau pathology as a result of cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microtubule dynamics in healthy and injured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. researchgate.net [researchgate.net]
ACY-1083: A Novel Regulator of Protein Trafficking in Neuropathic Disorders
An In-depth Technical Guide on the Core Mechanisms of a Selective HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ACY-1083, a highly selective Histone Deacetylase 6 (HDAC6) inhibitor, and its pivotal role in the regulation of intracellular protein trafficking. The focus of this document is to delineate the mechanism of action, summarize key experimental findings, and provide detailed protocols for the methodologies cited.
Introduction to this compound and its Therapeutic Potential
This compound is a potent and selective small molecule inhibitor of HDAC6, an enzyme primarily located in the cytoplasm. Unlike other HDAC isoforms that are typically found in the nucleus and regulate gene expression through histone modification, HDAC6's main substrates are non-histone proteins, including α-tubulin and cortactin. The acetylation status of these proteins is critical for regulating key cellular processes such as intracellular transport, cell migration, and autophagy.
The therapeutic potential of this compound has been extensively explored in the context of chemotherapy-induced peripheral neuropathy (CIPN), a debilitating side effect of many cancer treatments.[1] CIPN is often associated with impaired axonal transport, particularly of mitochondria, leading to energy deficits in the distal axons and subsequent nerve damage. By inhibiting HDAC6, this compound increases the acetylation of α-tubulin, a core component of microtubules, thereby enhancing the efficiency of protein and organelle trafficking along these cellular highways.[2]
Mechanism of Action: The Role of HDAC6 in Protein Trafficking
HDAC6 deacetylates α-tubulin on lysine 40, a post-translational modification that influences the binding of motor proteins, such as kinesin and dynein, to microtubules. These motor proteins are responsible for the anterograde and retrograde transport of various cellular cargoes, including mitochondria, synaptic vesicles, and signaling molecules.
In pathological conditions like CIPN, HDAC6 activity can be dysregulated, leading to hypoacetylation of α-tubulin and impaired axonal transport. This disruption in protein trafficking is a key contributor to the neurotoxicity observed in CIPN.
This compound selectively inhibits the deacetylase activity of HDAC6, leading to an accumulation of acetylated α-tubulin. This hyperacetylation of microtubules is thought to restore the proper binding and function of motor proteins, thereby rescuing the deficits in axonal transport and mitigating the symptoms of neuropathy.
Caption: Signaling pathway of this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy and mechanism of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity vs. other HDACs | Reference |
|---|
| HDAC6 | 3 | >260-fold |[2][3] |
Table 2: In Vivo Efficacy of this compound in a Cisplatin-Induced Neuropathy Model
| Animal Model | Drug | Dosage | Dosing Regimen | Outcome | Reference |
|---|---|---|---|---|---|
| Mice | Cisplatin | 2.3 mg/kg/day | 5 days on, 5 days rest, 5 days on | Induction of mechanical hypersensitivity | [4] |
| Mice | This compound | 10 mg/kg/day | Daily intraperitoneal injections for 14 days | Reversal of mechanical hypersensitivity | [4] |
| Mice | this compound | 3 mg/kg or 10 mg/kg | 7 daily doses | 10 mg/kg dose effectively relieved cisplatin-induced mechanical allodynia |[2] |
Table 3: Effect of this compound on Mitochondrial Function
| Measurement | Condition | Result | Reference |
|---|---|---|---|
| Mitochondrial Bioenergetics (Tibial Nerve) | Cisplatin + this compound (11 injections) | Significant interaction for baseline respiration, ATP-coupled respiration, proton leak, and maximal respiratory capacity | [2] |
| Mitochondrial Bioenergetics (DRG Neurons) | Cisplatin + this compound (11 injections) | Significant difference for maximal respiratory capacity vs. saline + vehicle | [2] |
| Mitochondrial Motility (in vitro DRG neurons) | Cisplatin + this compound (3 hours) | Prevented cisplatin-induced decrease in mitochondrial transport |[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Cisplatin-Induced Peripheral Neuropathy Model in Mice
Objective: To induce a robust and reproducible model of chemotherapy-induced peripheral neuropathy.
Materials:
-
Male C57BL/6J mice
-
Cisplatin (dissolved in sterile 0.9% saline)
-
Vehicle (sterile 0.9% saline)
-
Intraperitoneal (i.p.) injection supplies
Protocol:
-
Administer cisplatin at a dose of 2.3 mg/kg/day via i.p. injection for 5 consecutive days.
-
Follow with a 5-day rest period where no treatment is given.
-
Administer a second cycle of cisplatin at the same dose for 5 consecutive days.
-
The cumulative dose of cisplatin is 23 mg/kg.
-
Monitor mice for signs of neuropathy, such as mechanical allodynia, starting 3 days after the final cisplatin dose.
Assessment of Mechanical Allodynia using von Frey Filaments
Objective: To quantify the tactile sensitivity of the hind paws as a measure of mechanical allodynia.
Materials:
-
von Frey filaments with varying bending forces
-
Elevated wire mesh platform
-
Testing chambers
Protocol:
-
Acclimate mice to the testing environment by placing them in individual chambers on the wire mesh platform for at least 30 minutes before testing.
-
Apply von Frey filaments to the plantar surface of the hind paw with sufficient force to cause slight bending.
-
Begin with a filament in the middle of the force range and record the response (paw withdrawal, licking, or flinching).
-
Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use a filament with a lower force; if there is no response, use a filament with a higher force.
-
Continue this pattern for several trials after the first crossover of response.
-
Calculate the 50% paw withdrawal threshold using the formula described by Dixon.
References
- 1. Regenacy Pharma Demonstrates Reversal Of Chemotherapy-Induced Peripheral Neuropathy With HDAC6 Inhibitor Ricolinostat In Preclinical Model - BioSpace [biospace.com]
- 2. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jneurosci.org [jneurosci.org]
The Discovery and Development of ACY-1083: A Selective HDAC6 Inhibitor for Neuropathic Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ACY-1083 is a potent and highly selective, brain-penetrant inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated significant promise in preclinical models of chemotherapy-induced peripheral neuropathy (CIPN). This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It includes a summary of its pharmacological data, detailed experimental protocols for key assays, and visualizations of its signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of selective HDAC6 inhibition.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from histones and other non-histone proteins. While HDAC inhibitors have emerged as a promising class of therapeutics, particularly in oncology, the lack of selectivity of early-generation inhibitors has been associated with dose-limiting toxicities. HDAC6, a unique cytoplasmic-localized Class IIb HDAC, has been identified as a key regulator of various cellular processes, including cell motility, protein degradation, and microtubule dynamics, primarily through its deacetylation of α-tubulin. The development of selective HDAC6 inhibitors, therefore, represents an attractive therapeutic strategy for a range of diseases, including neurodegenerative disorders and neuropathies, with a potentially improved safety profile.
This compound was developed as a highly selective HDAC6 inhibitor with the aim of addressing the significant unmet medical need in the treatment of chemotherapy-induced peripheral neuropathy (CIPN), a debilitating side effect of many common cancer treatments. This guide details the discovery and preclinical development of this compound, highlighting its potent and selective inhibition of HDAC6 and its efficacy in reversing the symptoms of CIPN in animal models.
Discovery and Development
This compound was identified through a focused drug discovery program aimed at developing potent and selective HDAC6 inhibitors with favorable pharmacokinetic properties, including brain penetration. The development of this compound was part of a broader effort to explore the therapeutic potential of selective HDAC6 inhibition. While a detailed public timeline of the preclinical development of this compound by Regenacy Pharmaceuticals is not fully available, the initial publications highlighting its efficacy appeared around 2017.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. HDAC6 | Reference |
| HDAC6 | 3 | - | [1][2] |
| Other HDAC Isoforms (Class I, IIa, IIb) | >780 | >260-fold | [1][2] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Maximum Plasma Concentration (Cmax) | 936 ng/mL | 5 mg/kg, i.p. | [2] |
| Half-life (T1/2) | 3.5 hours | 5 mg/kg, i.p. | [2] |
| Brain to Plasma Ratio | 1.49 | Not Specified | [3] |
| Biologically Active Plasma Exposure | 8 hours | 5 mg/kg, i.p. | [2] |
Table 3: Preclinical Efficacy of this compound in a Mouse Model of Cisplatin-Induced Neuropathy
| Efficacy Endpoint | Treatment Group | Result | Reference |
| Mechanical Allodynia (Paw Withdrawal Threshold) | Cisplatin + this compound (10 mg/kg, i.p.) | Significant reversal of hypersensitivity | [4] |
| Spontaneous Pain | Cisplatin + this compound | Reversal of spontaneous pain behaviors | |
| Intraepidermal Nerve Fiber Density | Cisplatin + this compound | Restoration of nerve fiber density |
Mechanism of Action
This compound exerts its therapeutic effects through the selective inhibition of HDAC6 in the cytoplasm. This leads to the hyperacetylation of its primary substrate, α-tubulin, a key component of microtubules.
Caption: Core mechanism of this compound via HDAC6 inhibition.
Further research has elucidated additional downstream effects contributing to its efficacy in CIPN:
-
Opioid Signaling: this compound has been shown to reverse cisplatin-induced mechanical hypersensitivity through a mechanism involving tonic delta opioid receptor (DOR) signaling. It appears to restore the expression of DORs in dorsal root ganglia (DRG) that is decreased by cisplatin.
-
Anti-inflammatory Effects: this compound may also exert anti-inflammatory effects by modulating cytokine production.
Caption: Opioid signaling pathway modulated by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.
In Vitro HDAC6 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HDAC6 and other HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trichostatin A and trypsin)
-
This compound stock solution (in DMSO)
-
384-well black microplates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add the recombinant HDAC enzyme to each well.
-
Incubate for a specified period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate for a further period (e.g., 15 minutes) at room temperature to allow for signal development.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cisplatin-Induced Peripheral Neuropathy Mouse Model and Von Frey Test
Objective: To induce a model of CIPN in mice and assess the efficacy of this compound in reversing mechanical allodynia.
Caption: Experimental workflow for the CIPN mouse model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Cisplatin solution (in sterile saline)
-
This compound solution (e.g., in 20% 2-hydroxypropyl-β-cyclodextrin and 0.5% hydroxypropyl methylcellulose in sterile water)
-
Von Frey filaments of varying stiffness
-
Elevated wire mesh platform
Procedure:
-
Induction of Neuropathy:
-
Administer cisplatin (2.3 mg/kg, intraperitoneally) daily for 5 consecutive days.
-
Allow a 5-day rest period.
-
Repeat the 5-day cisplatin administration cycle.
-
-
Drug Treatment:
-
Three days after the final cisplatin injection, begin daily intraperitoneal administration of this compound (10 mg/kg) or vehicle for 14 consecutive days.
-
-
Von Frey Test for Mechanical Allodynia:
-
Acclimatize mice to the testing environment by placing them in individual compartments on the elevated wire mesh platform for at least 30 minutes before testing.
-
Apply von Frey filaments to the mid-plantar surface of the hind paw with increasing force.
-
A positive response is defined as a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
Perform testing at baseline (before cisplatin treatment) and at regular intervals throughout the study.
-
Mitochondrial Bioenergetics Assay in Tibial Nerve
Objective: To assess the effect of this compound on mitochondrial function in the tibial nerves of cisplatin-treated mice.
Materials:
-
Tibial nerves dissected from treated and control mice
-
Seahorse XF Analyzer
-
Seahorse XF assay medium
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Culture plates compatible with the Seahorse analyzer
Procedure:
-
Tissue Preparation:
-
Euthanize mice and immediately dissect the tibial nerves.
-
Isolate mitochondria from the nerve tissue using standard differential centrifugation protocols.
-
-
Seahorse XF Assay:
-
Plate the isolated mitochondria onto the Seahorse culture plate.
-
Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A).
-
Calibrate the Seahorse XF Analyzer.
-
Place the culture plate in the analyzer and initiate the assay protocol.
-
-
Data Analysis:
-
The Seahorse analyzer measures the oxygen consumption rate (OCR) in real-time.
-
The sequential injection of the inhibitors allows for the determination of key parameters of mitochondrial respiration:
-
Basal respiration: Initial OCR before inhibitor injection.
-
ATP-linked respiration: Decrease in OCR after oligomycin injection.
-
Maximal respiration: OCR after FCCP injection.
-
Non-mitochondrial respiration: OCR after rotenone/antimycin A injection.
-
-
Compare these parameters between the different treatment groups to assess mitochondrial function.
-
Conclusion
This compound is a potent and highly selective HDAC6 inhibitor that has demonstrated significant therapeutic potential in preclinical models of chemotherapy-induced peripheral neuropathy. Its mechanism of action, centered on the restoration of microtubule dynamics and mitochondrial function through the hyperacetylation of α-tubulin, along with its modulation of opioid signaling, provides a strong rationale for its continued development. The data and protocols presented in this technical guide offer a comprehensive resource for the scientific community to further explore the therapeutic applications of this compound and the broader field of selective HDAC6 inhibition. Further studies, including clinical trials, are warranted to establish the safety and efficacy of this compound in patients suffering from CIPN and other neurological disorders.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
ACY-1083: A Targeted Approach to Restoring Axonal Health in Charcot-Marie-Tooth Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical rationale and experimental validation for the use of ACY-1083, a selective Histone Deacetylase 6 (HDAC6) inhibitor, in the context of Charcot-Marie-Tooth (CMT) disease. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for effective therapies for this debilitating peripheral neuropathy.
Executive Summary
Charcot-Marie-Tooth disease encompasses a group of hereditary peripheral neuropathies characterized by progressive muscle weakness, atrophy, and sensory loss. A key pathological hallmark of many axonal forms of CMT (CMT2) is the disruption of axonal transport, leading to distal axonal degeneration. HDAC6, a cytoplasmic deacetylase, has emerged as a critical regulator of axonal transport through its deacetylation of α-tubulin, a primary component of microtubules. Inhibition of HDAC6 presents a promising therapeutic strategy to restore microtubule stability and enhance the transport of essential cargoes, such as mitochondria, along the axon.
This compound is a potent and highly selective HDAC6 inhibitor. Preclinical evidence, primarily from studies on chemotherapy-induced peripheral neuropathy and with structurally related HDAC6 inhibitors in CMT models, strongly supports its therapeutic potential. This guide will detail the mechanism of action of this compound, present key preclinical data in a structured format, provide detailed experimental protocols for assessing its efficacy, and visualize the underlying biological pathways and experimental workflows.
Mechanism of Action: Targeting Axonal Transport
The therapeutic hypothesis for this compound in CMT is centered on the modulation of microtubule dynamics through the inhibition of HDAC6.
-
HDAC6 and α-tubulin Acetylation: HDAC6 is the primary enzyme responsible for the deacetylation of α-tubulin at the lysine-40 residue. The acetylation state of α-tubulin is a key determinant of microtubule stability and function.
-
Impact on Axonal Transport: Acetylated microtubules serve as preferential tracks for motor proteins like kinesin and dynein, which are responsible for the anterograde and retrograde transport of organelles, vesicles, and other vital cargoes. In several CMT subtypes, impaired axonal transport, particularly of mitochondria, is a central pathogenic feature.
-
This compound's Role: By selectively inhibiting HDAC6, this compound prevents the deacetylation of α-tubulin, leading to its hyperacetylation. This, in turn, is expected to stabilize the microtubule network and restore efficient axonal transport, thereby mitigating the axonal degeneration characteristic of CMT.
Figure 1: Mechanism of action of this compound in restoring axonal transport.
Preclinical Data Summary
While direct published data for this compound in a CMT model is emerging, extensive research on closely related selective HDAC6 inhibitors in relevant preclinical models provides a strong basis for its therapeutic potential. The following tables summarize key quantitative findings.
Table 1: In Vitro Activity and Selectivity of this compound
| Parameter | Value | Reference |
| HDAC6 IC50 | 3 nM | [1][2] |
| Selectivity | >260-fold vs. other HDAC isoforms | [1][2] |
| Effect on α-tubulin acetylation | Dose-dependent increase starting at 30 nM | [2] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value (at 5 mg/kg i.p.) | Reference |
| Cmax | 936 ng/mL | [2] |
| T1/2 | 3.5 hours | [2] |
| Biologically Active Plasma Exposure | 8 hours | [2] |
Table 3: Efficacy of Selective HDAC6 Inhibitors in Preclinical CMT Models
| Model | Compound | Key Findings | Reference |
| Mutant HSPB1-induced CMT2 Mouse | ACY-738, ACY-775, ACY-1215 | Improved motor and sensory nerve conduction; Increased innervation of neuromuscular junctions. | [3] |
| Mutant GARS-induced CMT2D Mouse | Tubastatin A | Increased α-tubulin acetylation in peripheral nerves; Partially restored nerve conduction and motor behavior. | [4] |
| Mutant MFN2-induced CMT2A Mouse | SW-100 | Restored α-tubulin acetylation; Ameliorated motor and sensory dysfunction. | [5] |
| Cultured DRG neurons from mutant HSPB1 CMT2 mouse | ACY-738, ACY-775 | Rescued mitochondrial axonal transport defects. | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in preclinical models of CMT.
In Vivo Efficacy in a CMT Mouse Model
Figure 2: Workflow for in vivo evaluation of this compound in a CMT mouse model.
4.1.1. Animal Model: A relevant mouse model of axonal CMT, such as the mutant HSPB1 (HSPB1S135F) mouse model for CMT2F, should be used.[3]
4.1.2. Drug Administration:
-
Compound Preparation: Dissolve this compound in a vehicle such as 20% 2-hydroxypropyl-β-cyclodextrin + 0.5% hydroxypropyl methylcellulose in water.[2]
-
Dosing: Administer this compound via intraperitoneal (i.p.) injection at a dose of 3 or 10 mg/kg daily.[2] A vehicle-treated group should be included as a control.
4.1.3. Rotarod Test for Motor Coordination:
-
Acclimate mice to the rotarod apparatus for 2-3 consecutive days before the test.
-
During testing, place mice on the rotating rod, which accelerates from 4 to 40 rpm over a 5-minute period.
-
Record the latency to fall for each mouse.
-
Perform three trials per mouse with a 15-minute inter-trial interval.
-
The average latency to fall is used for statistical analysis.
4.1.4. Grip Strength Test:
-
Use a grip strength meter equipped with a wire grid.
-
Allow the mouse to grasp the grid with its forelimbs and/or all four limbs.
-
Gently pull the mouse backward by the tail until it releases its grip.
-
The meter records the peak force exerted.
-
Perform 3-5 trials per mouse and average the results.
4.1.5. Nerve Conduction Velocity (NCV) Measurement:
-
Anesthetize the mouse and maintain its body temperature.
-
For motor NCV, place stimulating electrodes at the sciatic notch and the ankle, and recording electrodes on the plantar muscles of the foot.
-
Measure the latency of the compound muscle action potential (CMAP) from both stimulation sites.
-
Calculate the NCV by dividing the distance between the stimulation sites by the difference in latencies.
-
For sensory NCV, reverse the positions of the stimulating and recording electrodes along the sensory nerve path.
Western Blot for α-tubulin Acetylation
-
Tissue Lysis: Homogenize sciatic nerve or DRG tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against acetylated α-tubulin (e.g., clone 6-11B-1) and total α-tubulin, diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Measure the band intensities and normalize the signal for acetylated α-tubulin to the total α-tubulin signal.
In Vitro Mitochondrial Axonal Transport Assay
Figure 3: Workflow for assessing mitochondrial transport in cultured DRG neurons.
-
DRG Neuron Culture: Dissect dorsal root ganglia (DRG) from CMT model mice and dissociate them into single cells. Culture the neurons on a suitable substrate (e.g., laminin-coated coverslips).
-
Mitochondrial Labeling: Incubate the cultured neurons with a fluorescent mitochondrial dye such as MitoTracker Red CMXRos (100-200 nM) for 15-30 minutes.
-
Drug Treatment: Treat the neurons with this compound (e.g., 100 nM) or vehicle for a specified period (e.g., 24 hours).
-
Live-Cell Imaging: Mount the coverslips in a live-cell imaging chamber on a confocal microscope equipped with environmental control (37°C, 5% CO2).
-
Image Acquisition: Acquire time-lapse images of axons at a rate of one frame every 2-5 seconds for a total of 2-5 minutes.
-
Kymograph Analysis: Generate kymographs from the time-lapse image series using software like ImageJ/Fiji. Kymographs will display the movement of mitochondria over time in a single image.
-
Quantification: From the kymographs, quantify the number of moving mitochondria (both anterograde and retrograde), their velocity, and the percentage of time they are motile, stationary, or reversing direction.
Conclusion and Future Directions
The selective inhibition of HDAC6 with this compound represents a highly promising, disease-modifying therapeutic strategy for Charcot-Marie-Tooth disease, particularly for axonal forms where impaired axonal transport is a key driver of pathology. The strong preclinical data for closely related HDAC6 inhibitors in relevant CMT models, combined with the well-defined mechanism of action, provides a solid foundation for the continued investigation of this compound.
Future research should focus on generating direct evidence for the efficacy of this compound in various CMT mouse models, including both demyelinating and axonal forms, to fully delineate its therapeutic potential. Long-term efficacy and safety studies will be crucial next steps in the translational path towards clinical trials for this promising compound. The experimental protocols outlined in this guide provide a robust framework for conducting these pivotal preclinical studies.
References
- 1. HDAC6 inhibition corrects electrophysiological and axonal transport deficits in a human stem cell-based model of Charcot-Marie-Tooth disease (type 2D) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 is a therapeutic target in mutant GARS-induced Charcot-Marie-Tooth disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HDAC6 inhibition promotes α-tubulin acetylation and ameliorates CMT2A peripheral neuropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of ACY-1083: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACY-1083 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6).[1][2] While its therapeutic potential is being explored in various indications, including chemotherapy-induced peripheral neuropathy (CIPN) and chronic obstructive pulmonary disease (COPD), a growing body of evidence highlights its significant anti-inflammatory properties.[1][3][4][5][6] This technical guide provides an in-depth analysis of the anti-inflammatory mechanisms of this compound, presenting key quantitative data from preclinical studies and detailing the experimental protocols used to generate this evidence.
Core Mechanism of Action: Selective HDAC6 Inhibition
This compound exhibits high selectivity for HDAC6, with an in vitro IC50 of 3 nM and a 260-fold greater selectivity for HDAC6 over all other tested HDAC isoforms (HDAC1-9).[1][2] This selectivity is crucial as it minimizes off-target effects that can be associated with less selective HDAC inhibitors. The anti-inflammatory effects of this compound are thought to be mediated through various pathways, including the modulation of cytokine production and the regulation of inflammatory cell activity.
Quantitative Analysis of Anti-Inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in several preclinical models. The following tables summarize key findings from these studies.
Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines and Mucins
| Biomarker | Challenge | Cell Type | This compound Effect | Publication |
| IL-6 | TNF | Human Bronchial Epithelial Cells (COPD donors) | Reduction in protein and mRNA levels | [3] |
| CCL2 | TNF | Human Bronchial Epithelial Cells (COPD donors) | Reduction in protein and mRNA levels | [3] |
| CXCL10 | TNF | Human Bronchial Epithelial Cells (COPD donors) | Reduction in protein and mRNA levels | [3] |
| MUC5AC | TNF | Human Bronchial Epithelial Cells (COPD donors) | Reduction in mRNA levels | [3] |
| MUC5B | TNF | Human Bronchial Epithelial Cells (COPD donors) | Reduction in mRNA levels | [3] |
Table 2: In Vivo Modulation of Inflammatory Mediators
| Biomarker | Model | Tissue | This compound Effect | Publication |
| IL-10 | Cisplatin-induced neuropathy (mice) | Spinal Cord | Significant increase in mRNA levels | [7] |
| Astrocyte Activation | Cisplatin-induced neuropathy (mice) | - | Reversal of activation | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed anti-inflammatory signaling pathway of this compound and a typical experimental workflow for evaluating its effects in a model of chemotherapy-induced peripheral neuropathy.
Detailed Experimental Protocols
In Vitro Assessment of Anti-Inflammatory Effects in Human Bronchial Epithelial Cells (HBECs)
-
Cell Culture: Primary HBECs from COPD donors are cultured at an air-liquid interface (ALI) to differentiate into a pseudostratified epithelium.
-
Inflammatory Challenge: Differentiated cultures are challenged with tumor necrosis factor (TNF) to induce an inflammatory response.
-
This compound Treatment: this compound is co-administered with TNF at various concentrations (e.g., 5, 20, 50 ng/ml).
-
Cytokine Analysis: After a 7-day treatment period, basolateral supernatants are collected, and the protein concentrations of IL-6, CCL2, and CXCL10 are measured using multiplex immunoassays (e.g., Meso Scale Discovery).
-
Gene Expression Analysis: After an 8-day treatment, cells are lysed, and total RNA is extracted. Relative mRNA levels of IL6, CCL2, CXCL10, MMP9, IL1B, MUC5AC, and MUC5B are quantified by reverse transcription-polymerase chain reaction (RT-PCR).[3]
In Vivo Evaluation in a Cisplatin-Induced Neuropathy Model
-
Animal Model: Male C57BL/6J mice are typically used.
-
Induction of Neuropathy: Mice receive two cycles of cisplatin administration (e.g., 2.3 mg/kg/day, intraperitoneally (i.p.), for 5 days, followed by a 5-day rest period, and a second 5-day treatment). This regimen induces mechanical allodynia.[8]
-
This compound Administration: Three days after the final cisplatin dose, mice receive daily i.p. injections of this compound (e.g., 10 mg/kg) or a vehicle control.[7][8] The vehicle may consist of 20% 2-hydroxypropyl-B-cyclodextrin and 0.5% hydroxypropyl methylcellulose in sterile water.[7][8]
-
Behavioral Assessment: Mechanical allodynia is measured using von Frey filaments, and the 50% paw withdrawal threshold is calculated.
-
Immunomodulatory Analysis: To investigate the role of IL-10, an anti-IL-10 neutralizing antibody can be co-administered intrathecally with this compound.[7]
-
Gene Expression in Spinal Cord: Following treatment, the spinal cord is harvested, and quantitative real-time PCR is performed to measure the mRNA expression levels of Il10, Tnf, and Il6.[7] To determine the cellular source of IL-10, spinal cord macrophages can be depleted using intrathecal administration of mannosylated clodronate liposomes.[7]
Conclusion
This compound demonstrates clear anti-inflammatory properties in preclinical models, primarily through the selective inhibition of HDAC6. Its ability to reduce the production of pro-inflammatory cytokines and enhance the expression of the anti-inflammatory cytokine IL-10 underscores its potential as a therapeutic agent for inflammatory conditions. Further research is warranted to fully elucidate the downstream signaling pathways and to translate these promising preclinical findings into clinical applications.
References
- 1. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HDAC6 inhibitor this compound shows lung epithelial protective features in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 inhibitor this compound shows lung epithelial protective features in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regenacy Pharma Demonstrates Reversal Of Chemotherapy-Induced Peripheral Neuropathy With HDAC6 Inhibitor Ricolinostat In Preclinical Model - BioSpace [biospace.com]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 Inhibition Reverses Cisplatin-Induced Mechanical Hypersensitivity via Tonic Delta Opioid Receptor Signaling | Journal of Neuroscience [jneurosci.org]
The Impact of ACY-1083 on Microtubule Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of ACY-1083 on microtubule dynamics. This compound is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), a key enzyme in the regulation of α-tubulin acetylation. By modulating the acetylation state of microtubules, this compound influences their stability and function, with significant implications for cellular processes such as axonal transport and cell motility. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action: HDAC6 Inhibition and Microtubule Acetylation
This compound exerts its effects on microtubule dynamics primarily through the inhibition of HDAC6. HDAC6 is a cytoplasmic enzyme responsible for the deacetylation of α-tubulin at the lysine-40 residue. Inhibition of HDAC6 by this compound leads to an accumulation of acetylated α-tubulin, a post-translational modification associated with increased microtubule stability.[1] This enhanced stability is not solely due to the acetylation itself; the physical presence of the inhibited HDAC6 enzyme on the microtubule lattice also contributes to the alteration of microtubule dynamics.
The signaling pathway is straightforward: this compound enters the cell and binds to the catalytic domain of HDAC6, inhibiting its deacetylase activity. This leads to a net increase in the acetylation of α-tubulin on assembled microtubules, thereby altering their dynamic properties.
Quantitative Impact on Microtubule Dynamics
| Parameter | Control | HDAC6 Inhibitor (Tubastatin A, 15 µM) |
| Growth Rate (µm/min) | 16.0 ± 3.5 | 12.0 ± 2.0 |
| Shortening Rate (µm/min) | 19.5 ± 6.0 | 13.0 ± 3.0 |
| Catastrophe Frequency (events/min) | 4.0 ± 1.3 | 1.8 ± 0.9 |
| Rescue Frequency (events/min) | 9.4 ± 2.2 | 11.7 ± 3.5 |
These data indicate that inhibition of HDAC6 leads to a significant decrease in both the growth and shortening rates of microtubules, a reduction in the frequency of catastrophes (the switch from a growing to a shrinking state), and an increase in the frequency of rescues (the switch from a shrinking to a growing state). Collectively, these changes result in a less dynamic and more stable microtubule network.
Quantitative Data on this compound Activity
While direct microtubule dynamics data is limited, the biochemical activity and cellular effects of this compound have been quantified.
| Parameter | Value | Cell Line/System | Reference |
| HDAC6 IC₅₀ | 3 nM | In vitro enzyme assay | [1] |
| α-tubulin Acetylation Induction (EC₅₀) | ~30 nM | SK-N-BE2 cells | [1] |
Experimental Protocols
Western Blot for Acetylated Tubulin
This protocol is used to quantify the levels of acetylated α-tubulin in cells following treatment with this compound.
a. Cell Lysis and Protein Extraction:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration using a BCA (bicinchoninic acid) assay.
b. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF (polyvinylidene difluoride) membrane using a wet or semi-dry transfer system.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize, the membrane can be stripped and re-probed with an antibody for total α-tubulin or a loading control like GAPDH or β-actin.
Live-Cell Imaging of Mitochondrial Transport
This protocol allows for the visualization and quantification of mitochondrial movement along microtubules in living cells.
a. Cell Culture and Transfection/Transduction:
-
Plate cells (e.g., primary neurons) on glass-bottom dishes suitable for live-cell imaging.
-
To visualize mitochondria, transfect or transduce the cells with a vector expressing a fluorescently tagged mitochondrial protein (e.g., Mito-DsRed or Mito-GFP).
-
Allow the cells to express the fluorescent protein for 24-48 hours.
b. Live-Cell Imaging:
-
Mount the dish on a microscope stage equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
-
Identify a cell with good expression of the mitochondrial marker and a clear axonal or dendritic process.
-
Acquire time-lapse images of a region of the process using a high-sensitivity camera. The frame rate will depend on the speed of mitochondrial movement but is typically in the range of 1 frame every 2-5 seconds for a duration of 5-10 minutes.
-
Treat the cells with this compound and acquire another time-lapse series to observe the effect on mitochondrial transport.
c. Data Analysis:
-
Generate kymographs from the time-lapse image series. A kymograph is a graphical representation of spatial position over time, which allows for the visualization of organelle movement.
-
From the kymographs, quantify the following parameters:
-
Mitochondrial Velocity: The slope of the lines on the kymograph represents the velocity of individual mitochondria.
-
Anterograde and Retrograde Flux: The number of mitochondria moving in each direction per unit of time.
-
Percentage of Motile Mitochondria: The proportion of mitochondria that are actively moving versus those that are stationary.
-
Conclusion
This compound, as a selective HDAC6 inhibitor, has a significant impact on microtubule dynamics by increasing α-tubulin acetylation. This leads to a more stable microtubule network, characterized by reduced growth and shortening rates, decreased catastrophe frequency, and increased rescue frequency. These alterations in microtubule dynamics have profound effects on cellular functions that rely on a dynamic microtubule cytoskeleton, such as mitochondrial transport. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of this compound's effects in a laboratory setting. Further research into the direct effects of this compound on the dynamic parameters of microtubules will provide a more complete understanding of its mechanism of action and its potential as a therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for ACY-1083 in In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
ACY-1083 is a highly selective histone deacetylase 6 (HDAC6) inhibitor that has shown significant therapeutic potential in preclinical mouse models of various diseases, most notably chemotherapy-induced peripheral neuropathy (CIPN) and lupus nephritis. Its mechanism of action primarily involves the deacetylation of non-histone proteins, with α-tubulin being a key substrate. By inhibiting HDAC6, this compound increases α-tubulin acetylation, which can restore mitochondrial transport and function in neurons, modulate inflammatory responses, and regulate gene expression. These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and known signaling pathways associated with this compound administration in mice.
Data Presentation: this compound Dosage and Administration in Mice
The following tables summarize the quantitative data on this compound dosage and administration from various in vivo mouse studies.
Table 1: this compound Dosage in Chemotherapy-Induced Peripheral Neuropathy (CIPN) Mouse Models
| Mouse Strain | Chemotherapeutic Agent | This compound Dosage | Administration Route | Frequency | Duration | Vehicle | Key Findings |
| C57BL/6J | Cisplatin (2.3 mg/kg/day, i.p., 5 days on, 5 days rest, 5 days on) | 3 mg/kg | i.p. | Daily | 7 days | 20% 2-hydroxypropyl-β-cyclodextrin + 0.5% hydroxypropyl methylcellulose in water | Ineffective at reversing mechanical allodynia |
| C57BL/6J | Cisplatin (2.3 mg/kg/day, i.p., 5 days on, 5 days rest, 5 days on) | 10 mg/kg | i.p. | Daily | 3, 7, or 14 days | 20% 2-hydroxypropyl-β-cyclodextrin + 0.5% hydroxypropyl methylcellulose in water | Effectively reverses cisplatin-induced mechanical allodynia and spontaneous pain[1][2] |
| C57BL/6J | Cisplatin (2.3 mg/kg/day, i.p., 5 days) | 10 mg/kg | i.p. | Daily (1 hr prior to cisplatin and for 2 days after) | 7 days | 20% 2-hydroxypropyl-β-cyclodextrin + 0.5% hydroxypropyl methylcellulose in water | Prevents the development of mechanical allodynia |
| C57BL/6J | Paclitaxel | Not specified in mice, but 3 mg/kg twice daily via oral gavage was used in rats | Oral Gavage (in rats) | Twice Daily | 7 days | Not specified | Reverses paclitaxel-induced mechanical allodynia in rats |
Table 2: this compound Dosage in a Lupus Nephritis Mouse Model
| Mouse Strain | Disease Model | This compound Dosage | Administration Route | Frequency | Duration | Vehicle | Key Findings |
| NZB/W F1 | Spontaneous Lupus Nephritis | 0.3 mg/kg | i.p. | 5 days/week | 13 weeks | 0.05% Hydroxy-propyl-methyl cellulose (HPMC) in water | Did not significantly decrease proteinuria[3] |
| NZB/W F1 | Spontaneous Lupus Nephritis | 1 mg/kg | i.p. | 5 days/week | 13 weeks | 0.05% HPMC in water | Significantly decreased proteinuria and glomerular histopathology[3] |
| NZB/W F1 | Spontaneous Lupus Nephritis | 3 mg/kg | i.p. | 5 days/week | 13 weeks | 0.05% HPMC in water | Significantly decreased proteinuria and glomerular histopathology[3] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Mouse Strain | Dosage | Administration Route | Cmax | T1/2 | Vehicle |
| C57BL/6J | 5 mg/kg | i.p. | 936 ng/mL | 3.5 hours | 10% dimethylacetamide + 10% Solutol HS 15 in saline |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Materials:
-
This compound (powder)
-
Vehicle solution (choose one based on the experimental model):
-
For CIPN studies: 20% (w/v) 2-hydroxypropyl-β-cyclodextrin and 0.5% (w/v) hydroxypropyl methylcellulose in sterile water.[4][5]
-
For lupus nephritis studies: 0.05% (w/v) Hydroxy-propyl-methyl cellulose (HPMC) in sterile deionized water.[3]
-
For pharmacokinetic studies: 10% dimethylacetamide (DMAC) + 10% Solutol HS 15 in saline.[6]
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen vehicle to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be required for some vehicles, but consult the manufacturer's instructions.
-
Administer the this compound solution to the mice via intraperitoneal (i.p.) injection at the dosages specified in the tables above. The injection volume should be appropriate for the size of the mouse (typically 5-10 mL/kg).
Protocol 2: Assessment of Mechanical Allodynia using the Von Frey Test
Materials:
-
Von Frey filaments of varying calibrated forces
-
Elevated wire mesh platform
-
Plexiglas enclosures for each mouse
Procedure:
-
Acclimatize the mice to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 30-60 minutes before testing.[7]
-
Begin testing by applying a von Frey filament to the plantar surface of the hind paw with enough force to cause it to bend.[1]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the force range. If there is a response, use the next weaker filament. If there is no response, use the next stronger filament.[7]
-
Continue this pattern until the first change in response is observed, and then for a set number of additional stimuli (e.g., 4-6 more).
-
Calculate the 50% paw withdrawal threshold using the formula described by Chaplan et al. (1994).
Protocol 3: Immunohistochemistry for Intraepidermal Nerve Fibers (IENF)
Materials:
-
Mouse paw tissue
-
4% paraformaldehyde (PFA) for fixation
-
30% sucrose solution for cryoprotection
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Primary antibody: anti-PGP9.5
-
Secondary antibody (fluorescently labeled)
-
Mounting medium with DAPI
-
Microscope (confocal or fluorescence)
Procedure:
-
Euthanize the mouse and collect the hind paw skin.
-
Fix the tissue in 4% PFA overnight at 4°C.[8]
-
Cryoprotect the tissue by incubating it in 30% sucrose until it sinks.[8]
-
Embed the tissue in OCT compound and freeze.
-
Cut 20-50 µm sections using a cryostat.
-
Perform immunohistochemical staining using a standard protocol. Briefly, this involves blocking non-specific binding sites, incubating with the primary antibody (e.g., rabbit anti-PGP9.5), followed by incubation with a fluorescently labeled secondary antibody.
-
Mount the sections with a mounting medium containing DAPI to counterstain nuclei.
-
Image the sections using a confocal or fluorescence microscope.
-
Quantify the number of IENFs crossing the dermal-epidermal junction and express the data as fibers/mm.
Protocol 4: RNAScope for Gene Expression in Dorsal Root Ganglia (DRG)
Materials:
-
Mouse DRG tissue
-
RNAScope kit (probes for target genes, e.g., Oprd1)
-
Hybridization oven
-
Microscope
Procedure:
-
Dissect the lumbar DRGs from the mice.
-
Fresh-freeze the tissue or fix and embed in paraffin.
-
Section the tissue using a cryostat or microtome.
-
Follow the RNAScope manufacturer's protocol for pretreatment, probe hybridization, signal amplification, and detection.[9][10]
-
The protocol involves a series of incubations with different reagents to specifically label the target RNA molecules.
-
Counterstain with a nuclear stain like DAPI.
-
Image the sections using a fluorescence microscope.
-
Quantify the number of positive cells or the signal intensity per cell.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Chemotherapy-Induced Peripheral Neuropathy
Caption: this compound reverses CIPN by inhibiting HDAC6.
Experimental Workflow for a Typical this compound In Vivo Mouse Study
Caption: Workflow for this compound in vivo mouse studies.
Logical Relationship of this compound's Effects in Lupus Nephritis
Caption: this compound's therapeutic effects in lupus nephritis.
References
- 1. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 2. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hh.um.es [hh.um.es]
- 4. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Pharmacological inhibition of HDAC6 reverses cognitive impairment and tau pathology as a result of cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.jax.org [media.jax.org]
- 8. Visualization and Quantification of Intraepidermal Nerve Fibers (IENFs) in Mouse Epidermis via PGP9.5 Label... [protocols.io]
- 9. Pharmacological target-focused transcriptomic analysis of native versus cultured human and mouse dorsal root ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative differences in neuronal subpopulations between mouse and human dorsal root ganglia demonstrated with RNAscope in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ACY-1083 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ACY-1083, a potent and highly selective histone deacetylase 6 (HDAC6) inhibitor, in cell culture experiments. The following sections detail its mechanism of action, recommended working concentrations, and a step-by-step protocol for a typical cell viability assay.
Mechanism of Action
This compound is a brain-penetrating small molecule that exhibits high selectivity for HDAC6, with an in vitro IC50 of 3 nM. Its selectivity for HDAC6 is over 260-fold higher than for any other HDAC isoforms. HDAC6 is a unique, primarily cytoplasmic deacetylase whose substrates include α-tubulin and cortactin. By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, which plays a crucial role in regulating microtubule dynamics, intracellular transport, and cell migration. This targeted inhibition allows for the investigation of HDAC6-specific functions in various cellular processes and disease models.
Recommended Working Concentrations
The optimal concentration of this compound will vary depending on the cell line, experimental duration, and the specific endpoint being measured. Based on published data, the following concentrations have been shown to be effective in cell culture:
| Cell Line/Model | Concentration | Observed Effect | Reference |
| SK-N-BE2 Cells | 30 nM - 10 µM | Dose-dependent increase in α-tubulin acetylation starting at 30 nM. | |
| Not Specified | 30 nM and 300 nM | Dose-dependent improvement in cell viability. | |
| Primary COPD Cells | Up to 10 µM | Targeted inhibition of HDAC6 with minimal off-target effects on other HDACs. |
It is strongly recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental conditions.
Signaling Pathway of this compound
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation and subsequent regulation of microtubule-dependent processes.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol provides a detailed methodology for assessing the effect of this compound on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Trypsinize and count cells to be tested.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Experimental Workflow
Caption: Workflow for determining cell viability upon treatment with this compound using an MTT assay.
How to dissolve and prepare ACY-1083 for experiments.
For Researchers, Scientists, and Drug Development Professionals
Introduction:
ACY-1083 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a crucial enzyme involved in various cellular processes, including protein trafficking, cell migration, and degradation of misfolded proteins. Its selectivity makes it a valuable tool for investigating the specific roles of HDAC6 in normal physiology and disease. Notably, this compound has demonstrated significant efficacy in preclinical models of chemotherapy-induced peripheral neuropathy (CIPN) by reversing hallmarks of the condition, such as mechanical allodynia and numbness.[1] This document provides detailed protocols for the dissolution, preparation, and application of this compound in both in vitro and in vivo experimental settings.
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical for maintaining its stability and activity.
| Property | Value | Source |
| Molecular Weight | 349.4 g/mol | Publicly available data |
| Solubility | DMSO: 237.5 mg/mL (681.79 mM) | [2] |
| Water | Insoluble | |
| Ethanol | Sparingly soluble | |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (Stock Solution in DMSO) | -80°C for up to 1 year | [2] |
| -20°C for up to 1 month (under nitrogen) | [3] |
Note: Sonication is recommended to aid dissolution in DMSO.[2] It is advised to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Experimental Protocols
In Vitro Experiments
1. Preparation of this compound Stock Solution:
To prepare a 10 mM stock solution of this compound, dissolve the compound in dimethyl sulfoxide (DMSO). For example, to prepare 1 mL of a 10 mM stock, dissolve 3.494 mg of this compound in 1 mL of high-purity DMSO.
2. Cell Culture Treatment Protocol:
For treating cells in culture, the this compound stock solution should be diluted in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that could cause cellular toxicity (typically ≤ 0.1%).
Recommended Concentration Range:
-
For assessing α-tubulin acetylation: A dose-dependent increase in α-tubulin acetylation can be observed starting at a concentration of 30 nM.[4]
-
For cell viability assays: Concentrations of 30 nM and 300 nM have been shown to significantly improve cell viability in certain models.[3]
-
General use: A starting concentration of 100 nM for 3 hours has been used in studies with dorsal root ganglion (DRG) neurons.[4]
Experimental Workflow for In Vitro Studies:
In Vivo Experiments
1. Preparation of this compound Formulation:
This compound is poorly soluble in aqueous solutions, requiring a specific vehicle for in vivo administration.
Vehicle Formulation 1:
-
20% (w/v) 2-hydroxypropyl-β-cyclodextrin
-
0.5% (w/v) hydroxypropyl methylcellulose in sterile water.[5][6]
Vehicle Formulation 2 (for pharmacokinetic studies):
-
10% dimethylacetamide
-
10% Solutol HS 15 in saline.[4]
To prepare the formulation, this compound is first dissolved in the vehicle.
2. Administration Protocol:
The route of administration and dosage will depend on the specific experimental model.
Recommended Dosing for Chemotherapy-Induced Peripheral Neuropathy Models:
-
Mice (intraperitoneal injection): 10 mg/kg daily.[5][6] A dose of 3 mg/kg was found to be ineffective in some studies for reversing established allodynia.[3]
-
Rats (oral gavage): 3 mg/kg, administered twice daily for 7 days.[4]
Pharmacokinetic Profile:
-
In mice dosed with 5 mg/kg this compound by intraperitoneal injection, the maximum plasma concentration (Cmax) is 936 ng/mL, with a half-life (T1/2) of 3.5 hours. Biologically active plasma exposure is observed for up to 8 hours after dosing.[3][4]
Experimental Workflow for In Vivo Studies:
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the selective inhibition of HDAC6, which leads to the hyperacetylation of its substrates, most notably α-tubulin.[4] This has significant downstream effects, particularly in neuronal cells.
Key Signaling Pathways:
-
HDAC6 Inhibition and Mitochondrial Function: By inhibiting HDAC6, this compound increases the acetylation of α-tubulin. Acetylated α-tubulin is crucial for the efficient transport of mitochondria along microtubules.[1][4] In the context of CIPN, where mitochondrial function is often impaired, this compound restores mitochondrial bioenergetics and content in peripheral nerves.[4][7]
-
Anti-inflammatory Effects: this compound has been shown to increase the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) in the spinal cord. This effect is dependent on M2 macrophages. The increased IL-10 signaling to dorsal root ganglion neurons contributes to the reversal of mechanical hypersensitivity.[5]
Signaling Pathway Diagram:
References
- 1. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | HDAC6 Inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ACY-1083 in Peripheral Neuropathy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of ACY-1083, a highly selective Histone Deacetylase 6 (HDAC6) inhibitor, in preclinical models of peripheral neuropathy, particularly Chemotherapy-Induced Peripheral Neuropathy (CIPN). The protocols detailed below are based on established research and are intended to guide the design and execution of similar studies.
Introduction
Chemotherapy-induced peripheral neuropathy is a common and dose-limiting side effect of many cancer treatments, characterized by pain, numbness, and tingling. This compound is a potent and highly selective HDAC6 inhibitor with an IC50 of 3 nM, demonstrating over 260-fold selectivity for HDAC6 compared to other HDAC isoforms. By inhibiting HDAC6, this compound increases the acetylation of α-tubulin, a key component of microtubules. This enhancement of α-tubulin acetylation is associated with improved mitochondrial transport and bioenergetics within neurons, addressing a key pathological feature of CIPN. Preclinical studies have shown that this compound can effectively prevent and reverse the debilitating symptoms of CIPN, including mechanical allodynia, spontaneous pain, and the loss of intraepidermal nerve fibers.
Mechanism of Action Signaling Pathway
The therapeutic effects of this compound in peripheral neuropathy are primarily mediated through the inhibition of HDAC6 and the subsequent modulation of microtubule dynamics and mitochondrial function.
Caption: Mechanism of action of this compound in peripheral neuropathy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in CIPN models.
Table 1: Effect of this compound on Mechanical Allodynia in Cisplatin-Treated Mice
| Treatment Group | Dose (mg/kg) | Administration | Paw Withdrawal Threshold (g) | Fold Change vs. Cisplatin + Vehicle |
| Vehicle | - | i.p. | ~4.0 | - |
| Cisplatin + Vehicle | - | i.p. | ~0.6 | 1.0 |
| Cisplatin + this compound | 3 | i.p. | No significant effect | ~1.0 |
| Cisplatin + this compound | 10 | i.p. | ~3.5 | ~5.8 |
Data synthesized from published studies.
Table 2: Effect of this compound on Mitochondrial Function in Tibial Nerves of Cisplatin-Treated Mice
| Parameter | Cisplatin + Vehicle | Cisplatin + this compound (11 doses) | % Change with this compound |
| Baseline Respiration | Decreased | Normalized | Increased |
| ATP-coupled Respiration | Decreased | Normalized | Increased |
| Proton Leak | Decreased | Normalized | Increased |
| Maximal Respiratory Capacity | Decreased | Normalized | Increased |
Data synthesized from published studies.
Experimental Protocols
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Animal Model
A common method for inducing CIPN in rodents is through the administration of chemotherapeutic agents like cisplatin or paclitaxel.
Experimental Workflow for CIPN Model and this compound Treatment
Caption: Typical experimental workflow for a CIPN study.
Protocol:
-
Animals: Use adult male or female C57BL/6 mice or Sprague-Dawley rats.
-
Cisplatin Administration: Administer cisplatin at a dose of 2.3 mg/kg/day via intraperitoneal (i.p.) injection. A typical cycle consists of 5 consecutive days of injections followed by a 5-day rest period, repeated for two cycles.
-
This compound Formulation: Prepare this compound in a vehicle solution of 20% 2-hydroxypropyl-β-cyclodextrin and 0.5% hydroxypropyl methylcellulose in sterile water.
-
This compound Treatment:
-
Reversal Paradigm: Begin this compound treatment 3 days after the final cisplatin injection. Administer this compound daily at a dose of 10 mg/kg (i.p.) for 14 consecutive days.
-
Prevention Paradigm: Administer this compound one hour prior to each cisplatin injection.
-
-
Control Groups: Include a vehicle-only group, a cisplatin + vehicle group, and a group receiving this compound alone.
Assessment of Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a key symptom of neuropathic pain, is assessed by measuring the paw withdrawal threshold to a mechanical stimulus.
Protocol:
-
Acclimatization: Place animals in individual clear plastic chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes before testing.
-
Stimulation: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Response: A positive response is defined as a brisk withdrawal or licking of the paw upon stimulus application.
-
Threshold Calculation: Determine the 50% paw withdrawal threshold using the up-down method. Testing should be performed at baseline before cisplatin treatment and at regular intervals throughout the study.
Western Blot Analysis for α-Tubulin Acetylation
This protocol is used to quantify the levels of acetylated α-tubulin in nerve tissue, a direct indicator of HDAC6 inhibition by this compound.
Protocol:
-
Tissue Lysis: Homogenize dorsal root ganglia (DRG) or tibial nerve tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities using densitometry software.
Mitochondrial Bioenergetics Assay
This assay measures mitochondrial respiration in fresh nerve tissue to assess the impact of this compound on mitochondrial function.
Protocol:
-
Tissue Preparation: Isolate fresh tibial nerves or DRGs from euthanized animals.
-
Seahorse XF Analyzer: Place the tissue in a Seahorse XF24 or similar instrument.
-
Respiration Measurement: Measure the oxygen consumption rate (OCR) to determine key parameters of mitochondrial respiration, including:
-
Basal respiration
-
ATP-linked respiration (after addition of oligomycin)
-
Proton leak (after addition of oligomycin)
-
Maximal respiratory capacity (after addition of FCCP)
-
Non-mitochondrial respiration (after addition of rotenone/antimycin A)
-
-
Data Analysis: Analyze the OCR data to compare mitochondrial function between treatment groups.
Intraepidermal Nerve Fiber Density (IENFD) Analysis
This histological method is used to quantify the density of small sensory nerve fibers in the skin, which is often reduced in peripheral neuropathy.
Protocol:
-
Tissue Collection and Processing:
-
Collect a skin biopsy from the plantar surface of the hind paw.
-
Fix the tissue in 4% paraformaldehyde and process for cryosectioning.
-
-
Immunohistochemistry:
-
Stain the sections with a primary antibody against Protein Gene Product 9.5 (PGP9.5), a pan-neuronal marker.
-
Use a fluorescently labeled secondary antibody for visualization.
-
-
Imaging and Quantification:
-
Capture images of the stained sections using a fluorescence microscope.
-
Count the number of nerve fibers crossing the dermal-epidermal junction and express the data as fibers per millimeter of epidermal length.
-
Application Notes and Protocols: Utilizing ACY-1083 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACY-1083 is a highly selective histone deacetylase 6 (HDAC6) inhibitor with an IC50 of 3 nM, demonstrating over 260-fold selectivity for HDAC6 compared to other HDAC isoforms.[1][2] Primarily investigated for its neuroprotective effects, this compound has shown significant promise in mitigating chemotherapy-induced peripheral neuropathy (CIPN), a common dose-limiting side effect of several anti-cancer drugs.[1][3] Emerging research on other HDAC6 inhibitors suggests a potential synergistic role in enhancing the anti-tumor efficacy of conventional chemotherapy agents.[3][4] These application notes provide a comprehensive overview of the current understanding of this compound in combination with chemotherapy, summarizing key preclinical findings and providing detailed protocols for further investigation.
Mechanism of Action: The Role of HDAC6 Inhibition
HDAC6 is a unique, primarily cytoplasmic deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and microtubule dynamics, through the deacetylation of non-histone proteins like α-tubulin.[5] In the context of chemotherapy, HDAC6 inhibition by this compound is believed to exert its effects through multiple pathways.
Mitigation of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
Chemotherapy agents like cisplatin and paclitaxel can disrupt mitochondrial transport along neuronal axons, leading to neurotoxicity and CIPN.[3] this compound, by inhibiting HDAC6, increases the acetylation of α-tubulin, a key component of microtubules.[5] This enhances mitochondrial transport and bioenergetics in neurons, protecting them from chemotherapy-induced damage and restoring nerve fiber density.[3][6]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6-selective inhibitors enhance anticancer effects of paclitaxel in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting the Effects of ACY-1083 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACY-1083 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is a unique cytoplasmic enzyme that deacetylates non-histone proteins, most notably α-tubulin. Inhibition of HDAC6 leads to the hyperacetylation of its substrates, which can impact various cellular processes, including intracellular transport, protein degradation, and cell signaling. Consequently, this compound is under investigation for its therapeutic potential in a range of diseases, including chemotherapy-induced peripheral neuropathy (CIPN) and chronic obstructive pulmonary disease (COPD).
This document provides a detailed protocol for utilizing Western blot analysis to detect and quantify the effects of this compound on protein expression and acetylation status, with a primary focus on its direct target, α-tubulin.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the deacetylase activity of HDAC6. A primary and well-established downstream effect of HDAC6 inhibition is the increased acetylation of α-tubulin. This modification is a key regulator of neuronal mitochondrial transport. In the context of CIPN, treatment with this compound has been shown to reverse cisplatin-induced mechanical hypersensitivity and normalize mitochondrial bioenergetics in tibial nerves and dorsal root ganglia neurons. Furthermore, the therapeutic effects of this compound may also involve the modulation of inflammatory pathways, including an increase in IL-10 signaling which is dependent on macrophages.
Experimental Protocol: Western Blot for this compound Effects
This protocol outlines the steps for treating cells with this compound and subsequently performing a Western blot to detect changes in protein acetylation, specifically focusing on acetylated α-tubulin as a primary biomarker of this compound activity.
Materials:
-
Cell line of interest (e.g., neuronal cell line for CIPN studies, epithelial cell line for COPD studies)
-
Cell culture medium and supplements
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-acetylated α-tubulin
-
Mouse anti-α-tubulin (as a loading control)
-
Rabbit anti-HDAC6
-
Mouse anti-β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound and a vehicle control for a predetermined time course (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the normalized protein samples and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the protein of interest to the loading control (e.g., α-tubulin or β-actin).
-
Experimental Workflow
Data Presentation
The following table represents hypothetical quantitative data from a Western blot experiment investigating the effects of this compound on α-tubulin acetylation in a neuronal cell line. Data are presented as the mean normalized band intensity ± standard deviation from three independent experiments.
| Treatment Group | Acetylated α-tubulin (Normalized Intensity) | Total α-tubulin (Normalized Intensity) | HDAC6 (Normalized Intensity) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.08 | 1.00 ± 0.15 |
| This compound (10 nM) | 2.54 ± 0.21 | 0.98 ± 0.11 | 0.95 ± 0.13 |
| This compound (50 nM) | 5.89 ± 0.45 | 1.03 ± 0.09 | 1.01 ± 0.10 |
| This compound (100 nM) | 12.76 ± 1.10 | 0.99 ± 0.14 | 0.98 ± 0.16 |
Note: The results indicate a dose-dependent increase in α-tubulin acetylation with this compound treatment, while the total levels of α-tubulin and HDAC6 remain unchanged, confirming the inhibitory action of this compound on HDAC6 activity.
Application Notes and Protocols for ACY-1083 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACY-1083 is a highly selective histone deacetylase 6 (HDAC6) inhibitor that has shown significant therapeutic potential in preclinical models of various diseases, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN).[1][2] This document provides detailed application notes and protocols for the administration of this compound in animal studies, based on currently available literature. The aim is to offer researchers a comprehensive guide to facilitate the design and execution of in vivo experiments.
Mechanism of Action: HDAC6 Inhibition
This compound exerts its therapeutic effects through the selective inhibition of HDAC6, a unique cytoplasmic enzyme. Unlike other HDACs, which are primarily located in the nucleus and regulate gene expression through histone modification, HDAC6's main substrates are non-histone proteins. A key substrate of HDAC6 is α-tubulin, a major component of microtubules. By inhibiting HDAC6, this compound increases the acetylation of α-tubulin, which in turn modulates microtubule dynamics and improves intracellular transport, including mitochondrial transport.[2][3] This restoration of mitochondrial function is a critical factor in the reversal of CIPN symptoms.[2][3]
Signaling Pathway
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation and improved mitochondrial function, thereby reversing chemotherapy-induced peripheral neuropathy.
Data Presentation: Administration Routes and Pharmacokinetics
This compound has been successfully administered in animal models via both intraperitoneal (i.p.) injection and oral gavage. The choice of administration route may depend on the specific experimental design, desired pharmacokinetic profile, and animal species.
| Parameter | Intraperitoneal (i.p.) Administration (Mice) | Oral Gavage Administration (Rats) |
| Dosage | 3 or 10 mg/kg | 3 mg/kg (twice daily) |
| Vehicle | 20% 2-hydroxypropyl-β-cyclodextrin and 0.5% hydroxypropyl methylcellulose in water | Information not available in the provided search results. |
| Frequency | Daily | Twice daily |
| Cmax | 936 ng/mL (at 5 mg/kg) | Not available |
| T1/2 | 3.5 hours (at 5 mg/kg) | Not available |
| Exposure | Biologically active plasma concentrations for 8 hours (at 5 mg/kg) | Not available |
| Brain:Plasma Ratio | 0.63 (at 1-hour post-injection) | Not available |
Experimental Protocols
Below are detailed methodologies for the administration of this compound based on published animal studies.
Protocol 1: Intraperitoneal (i.p.) Administration in Mice for Chemotherapy-Induced Peripheral Neuropathy Model
Objective: To assess the efficacy of this compound in preventing or reversing CIPN.
Materials:
-
This compound
-
Vehicle solution: 20% 2-hydroxypropyl-β-cyclodextrin and 0.5% hydroxypropyl methylcellulose in sterile water.[2]
-
Chemotherapeutic agent (e.g., Cisplatin)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Male C57BL/6J mice (or other appropriate strain)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound powder in the vehicle solution to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming an injection volume of 200 µL).
-
Ensure the solution is homogenous by vortexing or brief sonication. Prepare fresh daily.
-
-
Induction of Peripheral Neuropathy (Example with Cisplatin):
-
Administer cisplatin at an appropriate dose and schedule to induce neuropathy. A common regimen is 2.3 mg/kg/day, i.p., for 5 days, followed by a 5-day rest period, and another 5 days of injections.[2]
-
-
This compound Administration:
-
Prevention Paradigm: Administer this compound (e.g., 10 mg/kg, i.p.) 1 hour prior to each cisplatin injection.
-
Reversal Paradigm: Begin this compound administration (e.g., 10 mg/kg/day, i.p.) after the development of neuropathy (e.g., 3 days after the final cisplatin dose) and continue for a specified period (e.g., 14 consecutive days).[2]
-
-
Behavioral Testing:
-
Assess mechanical allodynia using von Frey filaments at baseline, during, and after treatment to quantify the effects of this compound on neuropathic pain.
-
Experimental Workflow:
Caption: Workflow for intraperitoneal administration of this compound in a mouse model of chemotherapy-induced peripheral neuropathy.
Protocol 2: Oral Gavage Administration in Rats for Chemotherapy-Induced Peripheral Neuropathy Model
Objective: To evaluate the efficacy of orally administered this compound in a rat model of CIPN.
Materials:
-
This compound
-
Appropriate vehicle for oral administration (Note: The specific vehicle for oral this compound was not detailed in the provided search results. A common vehicle for oral gavage is a solution containing DMSO, propylene glycol, and PEG-300, but this should be optimized for this compound.)
-
Chemotherapeutic agent (e.g., Paclitaxel)
-
Oral gavage needles (flexible tip recommended)
-
Male Sprague-Dawley rats (or other appropriate strain)
Procedure:
-
Preparation of this compound Suspension/Solution:
-
Prepare the dosing formulation of this compound in the chosen vehicle to the desired final concentration.
-
-
Induction of Peripheral Neuropathy (Example with Paclitaxel):
-
Induce neuropathy by administering paclitaxel according to an established protocol.
-
-
This compound Administration:
-
Administer this compound by oral gavage at the specified dose and frequency (e.g., 3 mg/kg, twice daily for 7 days) following the induction of neuropathy.[3]
-
-
Behavioral Testing:
-
Monitor mechanical allodynia using von Frey filaments at baseline and throughout the study to assess the therapeutic effect of oral this compound.
-
Logical Relationship of Administration Route Choice:
Caption: Considerations for choosing between intraperitoneal and oral administration of this compound in animal studies.
Conclusion
This compound can be effectively administered to animal models through both intraperitoneal and oral routes to study its therapeutic effects, particularly in the context of chemotherapy-induced peripheral neuropathy. The provided protocols and data offer a foundation for researchers to design and implement robust in vivo studies. The choice of administration route should be guided by the specific scientific question, the animal species being used, and the desired pharmacokinetic profile. Further studies directly comparing the pharmacokinetics and efficacy of oral versus intraperitoneal administration of this compound would be beneficial for the field.
References
Application Notes and Protocols for ACY-1083 Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ACY-1083, a highly selective inhibitor of Histone Deacetylase 6 (HDAC6). This document outlines suitable cell lines for treatment, detailed experimental protocols, and the underlying signaling pathways.
Introduction to this compound
This compound is a potent and selective, brain-penetrating HDAC6 inhibitor with an IC50 of 3 nM.[1][2][3] It exhibits over 260-fold selectivity for HDAC6 compared to all other classes of HDAC isoforms.[1][2][3] The primary mechanism of action of this compound is the inhibition of HDAC6, which leads to the hyperacetylation of its substrates, most notably α-tubulin.[4] This targeted activity makes this compound a valuable tool for investigating the biological roles of HDAC6 and for therapeutic development, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN) and potentially in various cancers.[1][2][3][5]
Cell Lines Suitable for this compound Treatment
This compound has been utilized in a variety of cell lines to investigate its biological effects. The following table summarizes key cell lines and the observed outcomes of this compound treatment.
| Cell Line | Cell Type | Application/Context | This compound Concentration(s) | Observed Effect(s) | Reference(s) |
| SK-N-BE2 | Human Neuroblastoma | Validation of HDAC6 selectivity | 3 nM - 10 µM | Dose-dependent increase in α-tubulin acetylation starting at 30 nM, with minimal effect on histone acetylation below 10 µM. | [4] |
| HT22 | Mouse Hippocampal | Cell Viability Assay | 30 nM, 300 nM | Significant improvement in cell viability in a dose-dependent manner. | [1] |
| DRG Neurons | Rat Dorsal Root Ganglion | Mitochondrial Transport Studies (in the context of CIPN) | 100 nM (in combination with 80 µM cisplatin) | Not explicitly stated for this compound alone, but used to assess mitochondrial movement. | [4] |
While direct studies of this compound in a wide range of cancer cell lines are emerging, the closely related selective HDAC6 inhibitor, ricolinostat (ACY-1215), has shown efficacy in numerous cancer models. This suggests that cancer cell lines from the following types may also be suitable for investigation with this compound:
-
Multiple Myeloma: In combination with proteasome inhibitors like bortezomib.[6]
-
Lymphoma: In combination with alkylating agents like bendamustine.[6]
-
Colorectal Cancer: In combination with oxaliplatin.[6]
-
Non-Small Cell Lung Cancer (A549, LL2, H1299): Induction of G2 phase arrest and apoptosis.[7]
-
Triple-Negative Breast Cancer: [7]
-
Melanoma: [7]
-
Head and Neck Cancer: [7]
-
Cholangiocarcinoma: [7]
-
Ovarian Clear Cell Carcinoma: [7]
Signaling Pathways Modulated by this compound
The primary signaling event following this compound treatment is the inhibition of HDAC6, leading to downstream effects on cellular processes.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Western Blot for α-Tubulin Acetylation
This protocol is adapted from a study using SK-N-BE2 cells to confirm the HDAC6-selective activity of this compound.[4]
Objective: To measure the level of acetylated α-tubulin, a direct substrate of HDAC6, in response to this compound treatment.
Materials:
-
SK-N-BE2 cells
-
12-well cell culture plates
-
This compound
-
DMSO (vehicle)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetylated α-tubulin
-
Anti-total α-tubulin (loading control)
-
Anti-acetylated Histone H3 (as a negative control for HDAC6 selectivity)
-
Anti-total Histone H3 (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed SK-N-BE2 cells in 12-well plates and grow to approximately 70% confluency.
-
Prepare serial dilutions of this compound in DMSO, then further dilute in culture medium to achieve final concentrations ranging from 3 nM to 10 µM. Include a vehicle-only (DMSO) control. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).
-
Treat the cells with the prepared this compound concentrations or vehicle for 5 hours at 37°C.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 10 minutes.
-
Sonicate the lysate briefly to shear DNA and ensure complete lysis.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Carefully collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-acetylated α-tubulin and anti-total α-tubulin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the level of acetylated α-tubulin to total α-tubulin.
-
Cell Viability Assay
This is a general protocol for assessing cell viability using a resazurin-based assay (e.g., alamarBlue® or PrestoBlue™), which can be adapted for cell lines like HT22.
Objective: To determine the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
HT22 cells or other cell line of interest
-
96-well clear-bottom black or white cell culture plates
-
This compound
-
DMSO (vehicle)
-
Complete culture medium
-
Resazurin-based cell viability reagent
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. It is advisable to perform a wide range of concentrations for initial dose-response curves (e.g., 1 nM to 10 µM).
-
Include wells for vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and no-cell control (medium only, for background subtraction).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement:
-
Add the resazurin-based reagent to each well (typically 10-20 µL per 100 µL of medium) according to the manufacturer's protocol.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line.
-
Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance (570 nm with a reference wavelength of 600 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (no-cell control) from all other readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value if applicable.
-
Summary
This compound is a powerful research tool for studying the roles of HDAC6. The provided protocols for Western blotting and cell viability assays offer a starting point for investigating the effects of this compound in various cell lines. While its application has been extensively documented in the context of neurological disorders, its potential as an anti-cancer agent, particularly in combination with other therapies, warrants further exploration in relevant cancer cell models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 7. Frontiers | Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases [frontiersin.org]
ACY-1083: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the selective HDAC6 inhibitor, ACY-1083.
Introduction
This compound is a potent and selective, brain-penetrating inhibitor of Histone Deacetylase 6 (HDAC6) with an IC50 of 3 nM.[1][2][3][4] It demonstrates high selectivity for HDAC6, being 260-fold more selective against all other classes of HDAC isoforms.[3][5] A primary application of this compound is in the reversal of chemotherapy-induced peripheral neuropathy (CIPN).[1][3][5][6]
Purchasing Information
This compound is available from various suppliers for research purposes. The following table summarizes key purchasing information.
| Supplier | Catalog Number (Example) | Purity | Formulation |
| MedchemExpress | HY-111791 | 99.80% | Solid powder |
| Cayman Chemical | 1708113-43-2 | ≥98% | A solid |
| TargetMol | T6995 | ≥98% (99.43% for a specific batch) | Solid powder |
| MedKoo Biosciences | 462556 | >98% | Solid powder |
| GlpBio | GC20658 | >98.50% | Solid powder |
| Fisher Scientific (from Medchemexpress) | HY-111791 10mg | >98% | Not specified |
| Fisher Scientific (from TargetMol) | 50-258-1744 | 99% | Not specified |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the selective inhibition of HDAC6. Unlike other HDACs, which are primarily located in the nucleus and regulate gene expression through histone deacetylation, HDAC6 is predominantly found in the cytoplasm.[7][8] Its substrates are mainly non-histone proteins, including α-tubulin, HSP90, and cortactin.[7][8]
By inhibiting HDAC6, this compound leads to the hyperacetylation of its substrates. The increased acetylation of α-tubulin, a key component of microtubules, is a well-established downstream effect of this compound.[2] This modulation of microtubule dynamics is believed to play a crucial role in its therapeutic effects, particularly in the context of neurodegenerative diseases and CIPN.
The signaling pathways influenced by HDAC6 are complex and can impact various cellular processes. HDAC6 has been shown to interact with key signaling molecules such as AKT and β-catenin.[7] Furthermore, HDAC6 can regulate inflammatory responses through the ROS-MAPK-NF-κB/AP-1 signaling pathways.[9] In the context of CIPN, this compound has been shown to reverse the condition through a mechanism involving macrophage-derived IL-10 signaling to IL-10 receptors on sensory neurons.[10]
HDAC6 Signaling Pathway Modulated by this compound
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation and improved neuronal function.
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is adapted from general MTT assay procedures and can be used to assess the effect of this compound on cell viability.[11]
Materials:
-
Cells of interest (e.g., neuronal cell line)
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Acetylated α-Tubulin
This protocol provides a general framework for detecting changes in α-tubulin acetylation following this compound treatment.[2]
Materials:
-
Cells or tissue lysates treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetylated-α-Tubulin (e.g., clone 6-11B-1)
-
Anti-α-Tubulin (as a loading control)
-
Anti-GAPDH or β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells or tissues in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total α-tubulin and a loading control (GAPDH or β-actin) to normalize the results.
In Vivo Treatment of Chemotherapy-Induced Peripheral Neuropathy in Mice
This protocol is based on studies demonstrating the efficacy of this compound in a mouse model of CIPN.[2][12]
Materials:
-
This compound
-
Vehicle (e.g., 20% (w/v) hydroxypropyl-β-cyclodextrin in sterile water)
-
Chemotherapeutic agent (e.g., cisplatin or paclitaxel)
-
Mice (e.g., C57BL/6J)
-
Syringes and needles for injection
Procedure:
-
Induce peripheral neuropathy in mice by administering a chemotherapeutic agent according to an established protocol (e.g., cisplatin at 2.3 mg/kg, i.p. daily for 5 days, followed by 5 days of rest, and a second 5-day cycle).
-
Prepare this compound in the vehicle at the desired concentration (e.g., 10 mg/kg).
-
Three days after the final dose of the chemotherapeutic agent, begin daily intraperitoneal (i.p.) injections of this compound or vehicle for a period of 14 days.
-
Monitor the development and reversal of peripheral neuropathy using behavioral tests such as the von Frey test for mechanical allodynia at baseline, during chemotherapy treatment, and throughout the this compound treatment period.
Experimental Workflow for In Vivo Study
Caption: Workflow for an in vivo study of this compound in a mouse model of CIPN.
References
- 1. researchgate.net [researchgate.net]
- 2. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | HDAC | TargetMol [targetmol.com]
- 5. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem-Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Overexpression of HDAC6 induces pro-inflammatory responses by regulating ROS-MAPK-NF-κB/AP-1 signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. HDAC6 Inhibition Reverses Cisplatin-Induced Mechanical Hypersensitivity via Tonic Delta Opioid Receptor Signaling | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols for Measuring ACY-1083 Activity In Vitro
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the in vitro activity of ACY-1083, a selective inhibitor of Histone Deacetylase 6 (HDAC6). The following protocols describe biochemical and cellular assays to determine the potency and selectivity of this compound.
Introduction to this compound
This compound is a potent and selective, brain-penetrating small molecule inhibitor of HDAC6 with an IC50 of 3 nM.[1][2][3] It has shown promise in reversing chemotherapy-induced peripheral neuropathy (CIPN) in preclinical models.[1][4] The primary mechanism of action of this compound is the inhibition of HDAC6, a unique cytoplasmic enzyme that deacetylates non-histone proteins, most notably α-tubulin.[5][6] By inhibiting HDAC6, this compound increases the acetylation of α-tubulin, which plays a crucial role in regulating mitochondrial transport and function within neurons.[7][8] This restoration of proper mitochondrial dynamics is believed to be a key factor in its therapeutic effects against CIPN.[7][8] Additionally, this compound has been shown to modulate inflammatory pathways, including increasing Interleukin-10 (IL-10) signaling, which may also contribute to its neuroprotective properties.[8]
Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against various HDAC isoforms, demonstrating its high selectivity for HDAC6.
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 3 | 1x |
| Other HDACs | >780 | >260x |
Data compiled from multiple sources indicating this compound is over 260-fold more selective for HDAC6 compared to other HDAC isoforms (HDAC1-9).[1][7]
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Biochemical HDAC6 Enzyme Inhibition Assay
This protocol describes a fluorometric in vitro assay to determine the IC50 value of this compound for HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme (e.g., BPS Biosciences)
-
This compound
-
HDAC Assay Buffer: 50mM HEPES, pH 7.4, 100mM KCl, 0.001% Tween-20, 0.05% BSA, and 20μM Tris(2-carboxyethyl)phosphine (TCEP)[7]
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (with Trichostatin A to stop the reaction)
-
Black, flat-bottom 96-well or 384-well plates
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in HDAC Assay Buffer at 6-fold the final desired concentration.
-
Enzyme Preparation: Dilute the recombinant HDAC6 enzyme to 1.5-fold of the final concentration in cold HDAC Assay Buffer.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle control to the wells of the microplate.
-
Add 20 µL of the diluted HDAC6 enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
-
Substrate Addition: Add 5 µL of the fluorogenic HDAC substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Reaction Termination and Development: Add 25 µL of developer solution to each well to stop the enzymatic reaction and generate the fluorescent signal.
-
Fluorescence Reading: Read the fluorescence on a plate reader with excitation at 360 nm and emission at 460 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor like Trichostatin A (0% activity).
-
Plot the percentage of inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay for α-tubulin Acetylation (Western Blot)
This protocol details a method to measure the effect of this compound on the acetylation of its primary substrate, α-tubulin, in a cellular context.
Cell Line:
-
SK-N-BE(2) (human neuroblastoma cell line) is a suitable model as it has been used to validate the selectivity of this compound.[7]
Materials:
-
SK-N-BE(2) cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-acetylated-α-tubulin
-
Mouse anti-α-tubulin (as a loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate SK-N-BE(2) cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) for a specified time (e.g., 5 hours).[7] Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated-α-tubulin and α-tubulin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for acetylated-α-tubulin and total α-tubulin using image analysis software (e.g., ImageJ).
-
Normalize the acetylated-α-tubulin signal to the total α-tubulin signal for each sample.
-
Plot the fold change in normalized acetylated-α-tubulin levels versus the this compound concentration to determine the dose-response relationship.
-
These protocols provide a foundation for assessing the in vitro activity of this compound. Researchers should optimize specific conditions, such as incubation times and antibody concentrations, for their particular experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HDAC6 Inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. mybiosource.com [mybiosource.com]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
ACY-1083 Application Notes and Protocols for Preclinical Chronic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACY-1083 is a highly selective inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated significant therapeutic potential in preclinical models of chemotherapy-induced peripheral neuropathy (CIPN). By targeting HDAC6, this compound addresses key pathological mechanisms underlying CIPN, including impaired axonal transport and mitochondrial dysfunction. These application notes provide a summary of treatment durations in preclinical studies and detailed protocols for investigating the efficacy of this compound in rodent models of CIPN.
Quantitative Data Summary
The following table summarizes the treatment parameters and key findings from preclinical studies investigating this compound in the context of CIPN.
| Animal Model | Chemotherapy Agent | This compound Dosage and Administration | Treatment Duration | Key Findings |
| Mice | Cisplatin | 10 mg/kg, intraperitoneal (i.p.), daily | 7, 11, or 14 consecutive days | Effectively relieved and reversed cisplatin-induced mechanical allodynia. Increased α-tubulin acetylation in the peripheral nerve. Restored mitochondrial bioenergetics and content in the tibial nerve. |
| Mice | Cisplatin | 10 mg/kg, i.p., daily | 7 days on, 7 days off, 7 days on | Transiently reversed mechanical allodynia with each treatment cycle. |
| Mice | Cisplatin | 10 mg/kg, i.p. | 3 daily doses | Reversed cisplatin-induced mechanical hypersensitivity in female mice. |
| Rats | Paclitaxel | 3 mg/kg, oral gavage, twice daily | 7 consecutive days | Reversed paclitaxel-induced mechanical allodynia. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound in ameliorating CIPN and a typical experimental workflow for preclinical evaluation.
Experimental Protocols
Induction of Cisplatin-Induced Peripheral Neuropathy (CIPN) in Mice
This protocol describes a common method for inducing a stable and reproducible peripheral neuropathy in mice using cisplatin.
Materials:
-
Cisplatin solution (1 mg/mL in sterile 0.9% saline)
-
Sterile 1 mL syringes with 27-gauge needles
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Acclimatize adult male C57BL/6 mice for at least one week prior to the start of the experiment.
-
Record the baseline body weight of each mouse.
-
Administer cisplatin at a dose of 2.3 mg/kg via intraperitoneal (i.p.) injection.
-
Repeat the cisplatin administration daily for 5 consecutive days.
-
Allow for a 5-day rest period with no injections.
-
Administer a second cycle of cisplatin at 2.3 mg/kg/day for 5 consecutive days.
-
Monitor the animals daily for any signs of distress, including significant weight loss (>15% of baseline).
-
Mechanical allodynia, a key indicator of peripheral neuropathy, typically develops within 14-21 days from the start of the first cisplatin cycle.
Assessment of Mechanical Allodynia using the von Frey Test
The von Frey test is a standard behavioral assay to measure mechanical sensitivity in rodents.
Materials:
-
von Frey filaments with a range of calibrated bending forces
-
Elevated wire mesh platform
-
Individual transparent testing chambers
-
Data recording sheets
Procedure:
-
Acclimatize the mice to the testing environment by placing them in the individual chambers on the wire mesh platform for at least 15-30 minutes before testing.
-
Begin testing once the mice are calm and not actively exploring.
-
Apply the von Frey filament to the mid-plantar surface of the hind paw from below the mesh floor.
-
Apply the filament with increasing force until it just begins to bend. Hold for 3-5 seconds.
-
A positive response is recorded if the mouse briskly withdraws, flinches, or licks its paw.
-
The "up-down" method is a commonly used and efficient way to determine the 50% paw withdrawal threshold.
-
Start with a mid-range filament (e.g., 0.4 g).
-
If there is a positive response, the next filament tested should be of a lower force.
-
If there is no response, the next filament tested should be of a higher force.
-
The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold using a validated formula.
-
-
Test both hind paws for each animal.
This compound Treatment Protocol for Reversal of CIPN
This protocol outlines the administration of this compound to mice with established CIPN.
Materials:
-
This compound
-
Vehicle solution (e.g., 20% 2-hydroxypropyl-β-cyclodextrin in sterile water)
-
Sterile 1 mL syringes with 27-gauge needles
-
Animal scale
Procedure:
-
Following the confirmation of CIPN using the von Frey test (typically 3 days after the last cisplatin dose), begin this compound treatment.
-
Prepare a solution of this compound in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose).
-
Administer this compound at a dose of 10 mg/kg via i.p. injection.
-
Administer the treatment daily for the desired duration (e.g., 7, 11, or 14 consecutive days).
-
A control group of mice should receive vehicle injections following the same schedule.
-
Monitor mechanical allodynia using the von Frey test at regular intervals during and after the treatment period to assess the therapeutic effect of this compound.
Note: These protocols are intended as a guide and may require optimization based on specific experimental goals and institutional guidelines. All animal procedures should be performed in accordance with approved animal care and use protocols.
Application Notes and Protocols: Flow Cytometry Analysis Following ACY-1083 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACY-1083 is a highly selective and brain-penetrant inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] HDAC6 is a unique, primarily cytoplasmic enzyme that deacetylates non-histone protein substrates, most notably α-tubulin, a key component of microtubules.[3] By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, which can impact intracellular transport, cell migration, and other microtubule-dependent processes.[3] Given the role of HDACs in cell fate and proliferation, evaluating the effects of selective inhibitors like this compound on cellular processes such as apoptosis and cell cycle progression is critical in drug development.
Flow cytometry is a powerful technique for single-cell analysis, making it an ideal platform to dissect the cellular effects of this compound. This document provides detailed protocols for assessing apoptosis and cell cycle distribution in cells treated with this compound, along with example data and visualizations to guide the researcher.
Mechanism of Action: this compound
This compound exhibits high selectivity for HDAC6, with an in vitro IC50 of approximately 3 nM.[1][4] Its selectivity for HDAC6 is over 260-fold higher than for other HDAC isoforms.[1][4] The primary mechanism involves the inhibition of HDAC6's catalytic activity, leading to an accumulation of acetylated α-tubulin.[3] This has been shown to restore mitochondrial function and axonal transport in models of chemotherapy-induced peripheral neuropathy.[3][5] The inhibition of HDAC6 by this compound may also influence inflammatory responses, as evidenced by its ability to reduce pro-inflammatory cytokines.[6][7]
Caption: Mechanism of this compound action.
Experimental Protocols
Protocol 1: Apoptosis Analysis by Annexin V & Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in cells treated with this compound by measuring the externalization of phosphatidylserine (PS) using Annexin V and assessing plasma membrane integrity with PI.
Materials:
-
Cell line of interest (e.g., Jurkat, HeLa)
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution (e.g., 1 µg/mL)
-
1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a predetermined time (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the media, wash once with PBS, and detach cells using a non-enzymatic cell dissociation solution or gentle trypsinization. Collect cells in a 15 mL conical tube.
-
Suspension cells: Collect cells directly into a 15 mL conical tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add an additional 400 µL of 1X Annexin V Binding Buffer.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use appropriate single-stain controls for compensation. Acquire at least 10,000 events per sample.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Apoptosis analysis workflow.
Protocol 2: Cell Cycle Analysis by PI Staining
This protocol describes how to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after this compound treatment using PI staining of DNA content.
Materials:
-
Cell line of interest
-
This compound (and appropriate vehicle control)
-
Complete cell culture medium
-
PBS
-
Cold 70% Ethanol
-
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.
-
Cell Harvesting: Harvest and wash cells as described in steps 3 and 4 of the apoptosis protocol.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate to improve resolution. The PI signal (linear scale) will be proportional to the DNA content. Model the resulting histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
Data Presentation: Expected Results
The following tables represent hypothetical data from flow cytometry experiments to illustrate the potential effects of this compound.
Table 1: Apoptosis Analysis after 48-hour this compound Treatment
| Treatment Group | Concentration | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 0.1% DMSO | 94.5 ± 2.1 | 3.1 ± 0.8 | 2.4 ± 0.5 |
| This compound | 10 nM | 92.1 ± 2.5 | 4.5 ± 1.1 | 3.4 ± 0.7 |
| This compound | 100 nM | 85.3 ± 3.0 | 9.8 ± 1.5 | 4.9 ± 0.9 |
| This compound | 1 µM | 76.8 ± 4.2 | 15.4 ± 2.2 | 7.8 ± 1.3 |
| Staurosporine | 1 µM | 45.2 ± 5.5 | 38.9 ± 4.1 | 15.9 ± 2.8 |
Table 2: Cell Cycle Distribution after 24-hour this compound Treatment
| Treatment Group | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0.1% DMSO | 55.2 ± 2.8 | 29.8 ± 1.9 | 15.0 ± 1.5 |
| This compound | 10 nM | 56.1 ± 3.1 | 28.5 ± 2.0 | 15.4 ± 1.6 |
| This compound | 100 nM | 63.5 ± 3.5 | 22.1 ± 2.4 | 14.4 ± 1.8 |
| This compound | 1 µM | 72.4 ± 4.1 | 15.3 ± 2.8 | 12.3 ± 2.1 |
Mandatory Visualizations
Caption: Gating strategy for apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 inhibitor this compound shows lung epithelial protective features in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC6 inhibitor this compound shows lung epithelial protective features in COPD | PLOS One [journals.plos.org]
Application Notes and Protocols for Immunohistochemical Staining of Acetylated Tubulin Following ACY-1083 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACY-1083 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] HDAC6 is a cytoplasm-localized enzyme that plays a crucial role in various cellular processes by deacetylating non-histone proteins. One of its primary substrates is α-tubulin, a key component of microtubules. The acetylation of α-tubulin at lysine-40 is a post-translational modification associated with microtubule stability. By inhibiting HDAC6, this compound leads to an accumulation of acetylated α-tubulin (hyperacetylation), which can impact microtubule dynamics, intracellular transport, and other cellular functions.[3][4] These application notes provide detailed protocols for the immunohistochemical (IHC) and immunocytochemical (ICC) detection of acetylated tubulin in response to this compound treatment, along with supporting data and visualizations.
Mechanism of Action
Microtubules are dynamic polymers of α- and β-tubulin dimers. The acetylation of the ε-amino group of lysine 40 on α-tubulin is a reversible process. HDAC6 removes this acetyl group, leading to tubulin deacetylation. This compound selectively binds to and inhibits the catalytic activity of HDAC6, preventing the deacetylation of α-tubulin. This results in an increase in the levels of acetylated α-tubulin, which is a key biomarker for HDAC6 inhibition.
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo effects of this compound on acetylated tubulin levels as determined by various experimental methods.
Table 1: In Vitro Efficacy of this compound
| Cell Line | This compound Concentration | Treatment Duration | Method | Observed Effect on Acetylated α-Tubulin | Reference |
| SK-N-BE2 | 30 nM - 10 µM | 5 hours | Western Blot | Dose-dependent increase starting at 30 nM | [3] |
| Mouse hippocampal (HT22) | 30 nM, 300 nM | Not specified | Cell Viability Assay | Improved cell viability | [1] |
| Mesangial (SV40/Mes13) | Various | 2 hours | Western Blot | Increased acetylated α-tubulin | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | This compound Dosage | Administration Route | Treatment Duration | Tissue | Observed Effect on Acetylated α-Tubulin | Reference |
| Mice | 10 mg/kg | i.p. | 11 daily doses | Brain | Reversed cisplatin-induced decrease | [5] |
| Mice | 10 mg/kg | i.p. | 3 daily doses | Spinal Cord | Increased Il10 mRNA levels | [6] |
| NZB/W Mice | 0.3, 1, 3 mg/kg | i.p. | 13 weeks (5 days/week) | Glomeruli | Increased acetylation | [2] |
| Mice | 5 mg/kg | i.p. | Single dose | Not specified | Cmax of 936 ng/mL, T1/2 of 3.5 hours | [3] |
Experimental Protocols
Experimental Workflow
The general workflow for assessing the effect of this compound on acetylated tubulin via immunohistochemistry is outlined below.
Caption: General workflow for IHC analysis of acetylated tubulin.
Protocol 1: Immunocytochemistry (ICC) for Acetylated Tubulin in Cultured Cells
This protocol is designed for the qualitative and quantitative analysis of acetylated tubulin in cultured cells treated with this compound.
Materials:
-
Cultured cells (e.g., HeLa, SH-SY5Y, or relevant cell line)
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1-0.3% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS with 0.1% Triton X-100
-
Primary Antibody: Mouse anti-acetylated α-tubulin (Clone 6-11B-1), recommended dilution 1:1000 - 1:5000
-
Secondary Antibody: Alexa Fluor conjugated goat anti-mouse IgG, recommended dilution 1:500 - 1:1000
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
This compound Treatment:
-
Prepare working concentrations of this compound in cell culture medium. A dose-response curve can be generated using concentrations ranging from 10 nM to 1 µM. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the this compound containing medium and incubate for a desired period (e.g., 4-24 hours).
-
-
Fixation:
-
Aspirate the medium and wash the cells twice with warm PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Solution for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-acetylated α-tubulin antibody in Blocking Buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Capture images using consistent settings for all conditions.
-
Quantify the fluorescence intensity of acetylated tubulin staining per cell using image analysis software (e.g., ImageJ/Fiji).
-
Protocol 2: Immunohistochemistry (IHC) for Acetylated Tubulin in Paraffin-Embedded Tissue
This protocol is suitable for analyzing acetylated tubulin levels in tissues from animal models treated with this compound.
Materials:
-
Paraffin-embedded tissue sections (5-10 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)
-
Hydrogen Peroxide (3%) to block endogenous peroxidases (for chromogenic detection)
-
Blocking Buffer: 5% BSA or normal goat serum in PBS with 0.1% Triton X-100
-
Primary Antibody: Mouse anti-acetylated α-tubulin (Clone 6-11B-1), recommended dilution 1:200 - 1:2000
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG (for chromogenic detection) or Alexa Fluor conjugated goat anti-mouse IgG (for fluorescent detection)
-
DAB substrate kit (for chromogenic detection)
-
Hematoxylin counterstain (for chromogenic detection)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer and heating in a microwave, pressure cooker, or water bath (e.g., 95-100°C for 20 minutes).
-
Allow slides to cool to room temperature in the buffer.
-
Wash with PBS.
-
-
Peroxidase Block (for chromogenic detection):
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Wash with PBS.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer.
-
Incubate sections overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides three times with PBS.
-
Incubate with the appropriate secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
For chromogenic detection: Wash with PBS and incubate with DAB substrate until the desired stain intensity develops. Rinse with water.
-
For fluorescent detection: Wash with PBS, protected from light.
-
-
Counterstaining and Mounting:
-
For chromogenic detection: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.
-
For fluorescent detection: Counterstain with DAPI if desired, and mount with an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize using a brightfield or fluorescence microscope.
-
For quantitative analysis, measure the staining intensity or the percentage of positive area using image analysis software.
-
Troubleshooting
| Issue | Possible Cause | Suggestion |
| No/Weak Staining | Inactive primary/secondary antibody | Use fresh or validated antibodies. |
| Insufficient antigen retrieval | Optimize HIER time, temperature, and buffer pH. | |
| Low this compound concentration or short incubation | Increase this compound concentration or treatment duration. | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking agent. |
| Insufficient washing | Increase the number and duration of wash steps. | |
| High primary antibody concentration | Titrate the primary antibody to a higher dilution. | |
| Artifacts | Tissue drying out during staining | Keep slides in a humidified chamber during incubations. |
| Edge effects in multi-well plates | Ensure even distribution of reagents and consider using the inner wells. |
Conclusion
The provided application notes and protocols offer a comprehensive guide for the immunohistochemical detection and analysis of acetylated tubulin as a pharmacodynamic biomarker for this compound activity. Adherence to these detailed methodologies will enable researchers to reliably assess the cellular effects of this selective HDAC6 inhibitor. For optimal results, it is recommended to empirically determine the ideal antibody concentrations and incubation times for your specific experimental system.
References
- 1. researchgate.net [researchgate.net]
- 2. Tissue Processing Overview: Steps & Techniques for Histopathology [leicabiosystems.com]
- 3. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 regulates microtubule stability and clustering of AChRs at neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dgrc.bio.indiana.edu [dgrc.bio.indiana.edu]
- 6. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ACY-1083 in Primary Neuron Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACY-1083 is a potent and highly selective, brain-penetrant inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] With an IC50 of 3 nM, it exhibits approximately 260-fold greater selectivity for HDAC6 over all other HDAC isoforms.[1][2] HDAC6 is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes, including microtubule dynamics, mitochondrial transport, and protein quality control.[3][4] By inhibiting HDAC6, this compound leads to the hyperacetylation of its substrates, most notably α-tubulin.[3] This increase in α-tubulin acetylation is associated with enhanced mitochondrial transport and function within neurons, making this compound a promising therapeutic candidate for neurological disorders characterized by impaired axonal transport, such as chemotherapy-induced peripheral neuropathy (CIPN).[3][5]
These application notes provide detailed protocols for the use of this compound in primary neuron culture experiments to investigate its neuroprotective and neuro-regenerative effects.
Data Presentation
Table 1: this compound Properties and In Vivo Dosing
| Property | Value | Reference |
| Target | HDAC6 | [1][2] |
| IC50 | 3 nM | [1][2] |
| Selectivity | ~260-fold vs. other HDACs | [1][3] |
| Bioavailability | Brain-penetrant | [2] |
| Typical In Vivo Dose (mice) | 10 mg/kg (i.p.) | [6][7] |
| Vehicle for In Vivo Use | 20% 2-hydroxypropyl-β-cyclodextrin + 0.5% hydroxypropyl methylcellulose in water | [5][7] |
Table 2: Recommended Concentration Ranges for this compound in Primary Neuron Culture
| Application | Recommended Concentration Range | Incubation Time |
| Neuroprotection Assays | 30 nM - 300 nM | 24 - 48 hours |
| Neurite Outgrowth Assays | 10 nM - 1 µM | 24 - 72 hours |
| Mitochondrial Transport Assays | 10 nM - 1 µM | 4 - 24 hours |
Note: The optimal concentration and incubation time should be determined empirically for each specific experimental setup.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in neurons.
Caption: Workflow for assessing the neuroprotective effects of this compound.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol is adapted from established methods for isolating and culturing primary cortical neurons from embryonic rodents.[1][2][5]
Materials:
-
Timed-pregnant rodent (e.g., E15.5 mouse or E18 rat)
-
DMEM (high glucose)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine or Poly-L-lysine
-
Laminin
-
Sterile dissection tools
-
Sterile conical tubes (15 mL and 50 mL)
-
Cell strainer (70 µm)
-
Hemocytometer or automated cell counter
-
Culture plates or coverslips
Procedure:
-
Coating Culture Surfaces:
-
One day prior to dissection, coat culture plates or coverslips with 100 µg/mL Poly-D-lysine or Poly-L-lysine in sterile water overnight at 37°C.
-
On the day of dissection, wash the coated surfaces three times with sterile PBS and then coat with 5 µg/mL laminin in PBS for at least 2 hours at 37°C.
-
-
Dissection and Dissociation:
-
Euthanize the timed-pregnant animal according to approved institutional guidelines.
-
Dissect the cerebral cortices from the embryos in ice-cold dissection medium (e.g., HBSS).
-
Remove the meninges and mince the cortical tissue into small pieces.
-
Transfer the tissue to a 15 mL conical tube and incubate in 0.25% Trypsin-EDTA at 37°C for 15 minutes.
-
Add DNase I to a final concentration of 100 µg/mL and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
-
Plating Neurons:
-
Pass the cell suspension through a 70 µm cell strainer to remove any remaining clumps.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in plating medium (Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin).
-
Count the viable cells using a hemocytometer and Trypan Blue.
-
Plate the neurons on the pre-coated culture surfaces at a desired density (e.g., 5 x 10^4 cells/well for a 24-well plate for neurite outgrowth assays).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
-
Maintenance:
-
After 24 hours, replace half of the medium with fresh, pre-warmed maintenance medium.
-
Continue to replace half of the medium every 2-3 days.
-
Protocol 2: Neurite Outgrowth Assay
This protocol allows for the quantification of neurite extension in response to this compound treatment.
Materials:
-
Primary cortical neurons cultured on coverslips or in multi-well plates
-
This compound stock solution (in DMSO)
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently-labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope with image analysis software
Procedure:
-
Treatment:
-
After 24-48 hours in culture, treat the primary neurons with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO).
-
Incubate the cells for 24-72 hours.
-
-
Immunocytochemistry:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI or Hoechst.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of the longest neurite or the total neurite length per neuron.
-
Quantify the data from multiple fields of view and multiple independent experiments.
-
Protocol 3: Mitochondrial Transport Assay
This protocol uses live-cell imaging to assess changes in mitochondrial movement in response to this compound.
Materials:
-
Primary cortical neurons cultured on glass-bottom dishes or coverslips
-
This compound stock solution (in DMSO)
-
MitoTracker dye (e.g., MitoTracker Red CMXRos or MitoTracker Green FM)
-
Live-cell imaging medium (e.g., pre-warmed Neurobasal medium without phenol red)
-
Confocal or fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2)
Procedure:
-
Staining and Treatment:
-
Treat mature primary neurons (e.g., DIV 7-10) with this compound (e.g., 100 nM, 1 µM) or vehicle for 4-24 hours.
-
During the last 30 minutes of treatment, incubate the cells with MitoTracker dye (e.g., 50-100 nM) in pre-warmed medium.
-
Wash the cells twice with pre-warmed live-cell imaging medium.
-
-
Live-Cell Imaging:
-
Place the culture dish on the microscope stage within the environmental chamber.
-
Identify axons of healthy-looking neurons.
-
Acquire time-lapse images of mitochondrial movement within the axons at a rate of one frame every 2-5 seconds for a total of 2-5 minutes.
-
-
Data Analysis:
-
Generate kymographs from the time-lapse image series using software like ImageJ. A kymograph will display the movement of mitochondria over time in a single 2D image.
-
From the kymographs, quantify the following parameters:
-
Mitochondrial Velocity: The speed of moving mitochondria.
-
Mobile vs. Stationary Mitochondria: The percentage of mitochondria that are moving versus those that are stationary.
-
Anterograde and Retrograde Transport: The direction of mitochondrial movement.
-
-
Protocol 4: Neuroprotection Assay against Oxidative Stress
This protocol evaluates the ability of this compound to protect primary neurons from oxidative stress-induced cell death.
Materials:
-
Primary cortical neurons cultured in multi-well plates
-
This compound stock solution (in DMSO)
-
Oxidative stress-inducing agent (e.g., Homocysteic acid (HCA) or Glutamate)
-
Cell viability assay reagents (e.g., MTT, or Live/Dead Viability/Cytotoxicity Kit)
-
Plate reader (for MTT assay) or fluorescence microscope (for Live/Dead assay)
Procedure:
-
Treatment:
-
Pre-treat the primary neurons with various concentrations of this compound (e.g., 30 nM, 100 nM, 300 nM) or vehicle for 1-2 hours.
-
Induce oxidative stress by adding HCA (e.g., 5 mM) or glutamate (e.g., 25 µM) to the culture medium.
-
Incubate the cells for 24-48 hours.
-
-
Assessment of Cell Viability (MTT Assay Example):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Assessment of Cell Viability (Live/Dead Assay Example):
-
Incubate the cells with the Live/Dead assay reagents (e.g., calcein-AM for live cells and ethidium homodimer-1 for dead cells) according to the manufacturer's instructions.
-
Visualize the live (green) and dead (red) cells using a fluorescence microscope.
-
Quantify the percentage of live cells in multiple fields of view.
-
References
- 1. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary Culture of Cortical Neurons [bio-protocol.org]
- 3. karger.com [karger.com]
- 4. Histone deacetylase 6 inhibition rescues axonal transport impairments and prevents the neurotoxicity of HIV-1 envelope protein gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Preparation of Primary Cortical Neuron Cultures and a Practical Application Using Immunofluorescent Cytochemistry | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 7. Characterization of Mitochondrial Transport in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting ACY-1083 insolubility issues.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACY-1083. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound powder. What is the recommended solvent?
A1: this compound is most soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO. To aid dissolution, sonication of the solution is often recommended.[1] One supplier suggests that heating the solution to 37°C and vortexing or sonicating can also help increase solubility.
Q2: My this compound is not dissolving in aqueous buffers for my in vitro assay. What should I do?
A2: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. The best practice is to first prepare a concentrated stock solution in 100% DMSO. This stock can then be serially diluted to the final desired concentration in your aqueous assay buffer. It is crucial to ensure that the final concentration of DMSO in your assay is low enough to not affect the biological system being studied (typically <0.5%).
Q3: I observed precipitation of this compound when I diluted my DMSO stock into my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your experiment if your experimental design permits.
-
Increase the DMSO Stock Concentration: By using a more concentrated DMSO stock, you will be adding a smaller volume to your aqueous medium, which can sometimes prevent precipitation.
-
Use a Surfactant: For certain assays, the inclusion of a biocompatible surfactant like Tween-80 (at a low concentration, e.g., 0.01-0.1%) in the final dilution medium can help maintain the solubility of the compound.
-
Vortex During Dilution: Vigorously vortex the aqueous medium while adding the DMSO stock of this compound. This rapid mixing can help prevent the compound from crashing out of solution.
Below is a DOT script illustrating the decision-making process for troubleshooting precipitation.
Q4: I need to prepare this compound for in vivo studies. What are the recommended vehicle formulations?
A4: Several vehicle formulations have been described for in vivo administration of this compound. The choice of vehicle may depend on the route of administration (e.g., intraperitoneal, oral). Here are some reported formulations:
-
For a Clear Solution: A multi-component vehicle can be prepared by adding the components sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another option for a clear solution is a mixture of 10% DMSO and 90% corn oil.[2]
-
For a Suspension: A suspension can be made using 10% DMSO and 90% (20% SBE-β-CD in saline).[2]
An experimental workflow for preparing an in vivo formulation is outlined in the diagram below.
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| DMSO | ≥ 125 mg/mL (358.83 mM)[2] | Sonication is recommended to aid dissolution.[1] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL (14.35 mM) | Results in a clear solution.[2] |
| 10% DMSO >> 90% corn oil | ≥ 5 mg/mL (14.35 mM)[2] | Results in a clear solution.[2] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | Not explicitly quantified, but a described method for in vivo use. | This multi-component system is designed to maintain solubility for administration. |
| Acetonitrile | Slightly soluble (0.1-1 mg/ml)[3] | Not a recommended primary solvent. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Materials: this compound powder (Molecular Weight: 348.35 g/mol ), high-purity DMSO, sterile microcentrifuge tubes, and a sonicator.
-
Calculation: To prepare a 10 mM stock solution, you will need 3.4835 mg of this compound per 1 mL of DMSO.
-
Procedure: a. Aseptically weigh out the required amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to the tube. c. Vortex the tube for 1-2 minutes to initially mix the powder and solvent. d. Place the tube in a bath sonicator for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of particulates. e. Store the stock solution at -20°C or -80°C for long-term storage.[4][5] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4][5]
Protocol for Preparing an In Vivo Formulation (Clear Solution):
-
Materials: 10 mM this compound in DMSO stock solution, PEG300, Tween-80, and sterile saline.
-
Procedure (for a final volume of 1 mL): a. In a sterile tube, add 400 µL of PEG300. b. To the PEG300, add 100 µL of your this compound DMSO stock solution and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 to the mixture and vortex again until homogenous. d. Add 450 µL of sterile saline to bring the final volume to 1 mL. e. Vortex the final solution extensively to ensure it is well-mixed and clear before administration.
References
ACY-1083 Technical Support Center: Investigating Potential Off-Target Effects at High Concentrations
This technical support resource provides researchers, scientists, and drug development professionals with essential information regarding potential off-target effects of the selective HDAC6 inhibitor, ACY-1083, when used at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in neuronal signaling or dopamine-related pathways. | At high concentrations, this compound may exhibit off-target inhibition of the Dopamine Transporter (DAT). | - Lower the concentration of this compound to the nanomolar range, where it is highly selective for HDAC6.- If high concentrations are necessary, consider using a selective DAT inhibitor as a control to distinguish between HDAC6 and DAT-mediated effects.- Validate findings using alternative methods that do not rely on dopamine transport. |
| Alterations in inflammatory responses or prostaglandin levels not attributable to HDAC6 inhibition. | High concentrations of this compound may lead to off-target inhibition of Cyclooxygenase-2 (COX-2). | - Reduce the working concentration of this compound.- Include a selective COX-2 inhibitor as a control in your experiments.- Measure prostaglandin levels to confirm if the observed effects are consistent with COX-2 inhibition. |
| Effects on gene transcription or cellular processes regulated by Class IIa HDACs. | While highly selective, at micromolar concentrations, this compound may have some activity against HDAC5 and HDAC7. | - Whenever possible, use this compound at concentrations well below the micromolar range to ensure maximal selectivity for HDAC6.- If investigating pathways involving HDAC5 or HDAC7, consider using more specific inhibitors for these targets as comparators. |
| Inconsistent results or unexpected cellular phenotypes at high micromolar concentrations. | This compound may interact with the Sigma-1 receptor at very high concentrations. | - Review the literature for known effects of Sigma-1 receptor modulation in your experimental system.- If Sigma-1 receptor interaction is suspected, use a known Sigma-1 antagonist as a control. |
Frequently Asked Questions (FAQs)
Q1: What are the primary off-targets of this compound at high concentrations?
A1: While this compound is a highly selective inhibitor of HDAC6 with an IC50 of 3 nM[1][2][3], at higher concentrations, it can interact with other targets. A secondary pharmacology screen of over 190 targets identified the following potential off-targets with IC50 values below 30 μM: the Dopamine Transporter (DAT), Cyclooxygenase-2 (COX-2), HDAC5, HDAC7, and the Sigma-1 receptor[4][5].
Q2: What is the IC50 of this compound for its primary target, HDAC6, versus its off-targets?
A2: The IC50 of this compound for HDAC6 is approximately 3 nM[1][2][3]. In contrast, its inhibitory activity against potential off-targets is in the micromolar range, demonstrating its high selectivity. For detailed comparative data, please refer to the data summary table below.
Q3: At what concentration does this compound begin to show off-target effects on histone acetylation?
A3: this compound shows a dose-dependent increase in the acetylation of the HDAC6 substrate α-tubulin starting at a concentration of 30 nM. In contrast, its effect on histone acetylation, which is not a primary substrate of HDAC6, was only observed at a concentration of 10 μM[2]. This indicates an over 300-fold selectivity for HDAC6 over histone-deacetylating HDACs[2].
Q4: How was the selectivity of this compound determined?
A4: The selectivity of this compound has been assessed through multiple experimental approaches. In vitro enzymatic assays were used to determine the IC50 values against a panel of HDAC isoforms (HDAC1-9), demonstrating high selectivity for HDAC6[2]. Furthermore, a broad secondary pharmacology screen of over 190 enzymes, receptors, ion channels, and transporters was conducted to identify other potential off-target interactions at higher concentrations[4][5]. Cellular assays measuring the acetylation of specific substrates, such as α-tubulin (for HDAC6) and histones (for other HDACs), have also been used to confirm its selectivity in a cellular context[2].
Quantitative Data Summary: this compound In Vitro Inhibitory Activity
| Target | IC50 (nM) | Fold Selectivity vs. HDAC6 | Reference |
| HDAC6 | 3 | - | [1][2][3] |
| HDAC5 | >1200 (>400-fold) | >400 | [4] |
| HDAC7 | >1200 (>400-fold) | >400 | [4] |
| Dopamine Transporter (DAT) | 370 | ~123 | [4][5] |
| Cyclooxygenase-2 (COX-2) | 6480 | ~2160 | [4][5] |
| Sigma-1 Receptor | 17000 | ~5667 | [4][5] |
| Other HDACs (1, 2, 3, 4, 8, 9, 10, 11) | >3000 (>1000-fold) | >1000 | [4] |
Experimental Protocols
1. In Vitro HDAC Enzymatic Assay (General Protocol)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific histone deacetylase (HDAC) isoform.
-
Principle: A fluorogenic substrate, which becomes fluorescent upon deacetylation by an HDAC enzyme, is used. The inhibitor competes with the substrate for binding to the enzyme, leading to a decrease in the fluorescent signal.
-
Procedure:
-
Recombinant human HDAC enzyme is incubated with a dilution series of the test compound (e.g., this compound).
-
The fluorogenic HDAC substrate is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
A developer solution is added to stop the reaction and generate the fluorescent signal from the deacetylated substrate.
-
The fluorescence intensity is measured using a microplate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
2. In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.
-
Principle: COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). The peroxidase activity of COX-2 is then used to oxidize a chromogenic substrate, resulting in a colorimetric or fluorometric signal. An inhibitor will reduce the production of PGH2 and thus decrease the signal.
-
Procedure:
-
Purified human or ovine COX-2 enzyme is incubated with the test compound at various concentrations.
-
Heme is often included as a necessary cofactor.
-
Arachidonic acid (the substrate) is added to start the reaction.
-
A chromogenic or fluorogenic probe is included in the reaction mixture.
-
The plate is incubated to allow the reaction to proceed.
-
The absorbance or fluorescence is measured using a microplate reader.
-
IC50 values are determined from the dose-response curve.
-
3. Dopamine Transporter (DAT) Binding Assay (General Protocol)
This assay determines the affinity of a compound for the dopamine transporter, typically by measuring the displacement of a radiolabeled ligand.
-
Principle: A radiolabeled ligand with known high affinity for DAT (e.g., [³H]WIN 35,428) is incubated with a source of DAT (e.g., cell membranes from cells expressing DAT or brain tissue homogenates). The test compound is added in increasing concentrations to compete with the radioligand for binding to the transporter.
-
Procedure:
-
Membranes prepared from cells overexpressing DAT are incubated with a fixed concentration of the radiolabeled DAT ligand.
-
A dilution series of the test compound is added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity trapped on the filter (representing the bound ligand) is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
Visualizations
Caption: this compound signaling at low and high concentrations.
Caption: Workflow for identifying this compound off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | HDAC6 Inhibitor | TargetMol [targetmol.com]
- 4. HDAC6 inhibitor this compound shows lung epithelial protective features in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 inhibitor this compound shows lung epithelial protective features in COPD | PLOS One [journals.plos.org]
ACY-1083 stability and storage recommendations.
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the stability, storage, and handling of ACY-1083.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For long-term storage, this compound in its solid (powder) form should be stored at -20°C for up to 3 years.
Q2: How should I store stock solutions of this compound?
Once dissolved, stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. The recommended storage conditions for stock solutions are:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month, preferably stored under nitrogen.
Q3: What is the shelf life of this compound solutions at different temperatures?
The stability of this compound in solution is dependent on the storage temperature.
| Storage Temperature | Recommended Storage Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month (under nitrogen) |
Q4: I am having trouble dissolving this compound. What can I do?
If you encounter solubility issues with this compound, consider the following troubleshooting steps:
-
Sonication: Using an ultrasonic bath can aid in the dissolution of this compound in solvents like DMSO.
-
Warming: Gently warming the solution to 37°C can also help to increase its solubility.
-
Solvent Choice: Ensure you are using a suitable solvent. This compound has good solubility in DMSO.
Experimental Protocols & Data
Solubility Data
The solubility of this compound in various solvents is crucial for preparing accurate and effective experimental solutions.
| Solvent | Solubility | Notes |
| DMSO | ≥ 125 mg/mL (358.83 mM) | Sonication may be required. |
| Acetonitrile | Slightly soluble (0.1-1 mg/ml) |
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for further dilution into working solutions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.2871 mL of DMSO to 1 mg of this compound).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, place the vial in an ultrasonic bath for short intervals to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term use or -20°C for short-term use.
Preparation of In Vivo Working Solutions
Objective: To prepare a working solution of this compound suitable for intraperitoneal (i.p.) injection in animal models.
Materials:
-
This compound stock solution (in DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Protocol:
-
To prepare a 1 mL working solution, start with 100 μL of a 50 mg/mL this compound stock solution in DMSO.
-
Add 400 μL of PEG300 to the stock solution and mix thoroughly.
-
Add 50 μL of Tween-80 and continue to mix until the solution is homogeneous.
-
Add 450 μL of saline to bring the final volume to 1 mL.
-
This protocol will yield a clear solution of ≥ 5 mg/mL. It is recommended to prepare this working solution fresh on the day of use.
Visual Guides
This compound Solution Preparation Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Troubleshooting Solubility Issues
Caption: Decision tree for troubleshooting this compound solubility problems.
This compound Mechanism of Action in Chemotherapy-Induced Peripheral Neuropathy
This compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). In the context of chemotherapy-induced peripheral neuropathy (CIPN), its mechanism involves the modulation of non-histone protein acetylation, which plays a crucial role in neuronal health and function.
Chemotherapy can disrupt mitochondrial transport within neurons, leading to energy deficits and nerve damage. HDAC6 is known to deacetylate α-tubulin, a key component of microtubules which act as tracks for mitochondrial transport. By inhibiting HDAC6, this compound increases the acetylation of α-tubulin. This, in turn, is thought to restore mitochondrial transport and function, thereby alleviating the symptoms of CIPN.[1][2]
Caption: this compound inhibits HDAC6, promoting α-tubulin acetylation and restoring mitochondrial function to alleviate CIPN.
References
Technical Support Center: ACY-1083 Handling and Assay Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the non-specific binding of ACY-1083 to laboratory plasticware. Following these recommendations can help ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to binding to plasticware?
This compound is a selective and brain-penetrant inhibitor of histone deacetylase 6 (HDAC6) with an IC50 of 3 nM.[1][2] Its chemical structure lends it a hydrophobic nature, which can lead to significant non-specific adsorption to the surfaces of common laboratory plastics like polystyrene and polypropylene.[3][4] This binding is primarily driven by hydrophobic interactions between the compound and the plastic surface. A study has shown that more than half of a 10 µM this compound solution can be lost due to binding to a test tube and/or components in cell media.[5]
Q2: What are the consequences of this compound binding to plasticware?
Non-specific binding of this compound can lead to a variety of experimental issues, including:
-
Reduced effective concentration: The actual concentration of this compound in your experimental system will be lower than the nominal concentration, potentially leading to underestimation of its potency and efficacy.
-
Poor data reproducibility: The extent of binding can vary between different types of plastic, batches of labware, and even individual wells of a microplate, leading to high variability in your results.
-
Inaccurate pharmacological data: Key parameters like IC50 and EC50 values may be artificially inflated.
Q3: What are the general strategies to minimize this compound binding?
There are several effective strategies to mitigate the non-specific binding of this compound:
-
Proper selection of labware: Utilizing low-binding plasticware or switching to glass containers can significantly reduce adsorption.
-
Use of blocking agents: Additives like bovine serum albumin (BSA) or non-ionic detergents such as Tween-20 can coat the plastic surface and prevent this compound from binding.
-
Solvent considerations: Preparing and diluting this compound in appropriate solvents can help maintain its solubility and reduce its tendency to adsorb.
-
Surface treatment: Siliconizing glassware can create a hydrophobic barrier, further reducing the potential for compound binding.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that may be related to its binding to plasticware.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in replicate wells of an assay plate. | Inconsistent binding of this compound to different wells. | 1. Switch to ultra-low binding microplates. 2. Pre-incubate the plate with a blocking solution (e.g., 1% BSA or 0.05% Tween-20). 3. Ensure thorough mixing of the compound in each well. |
| Lower than expected potency (high IC50/EC50). | Significant loss of this compound due to binding to plates, tips, and tubes, leading to a lower effective concentration. | 1. Quantify the actual concentration of this compound in the final assay buffer. 2. Implement the use of low-binding plastics for all steps. 3. Add a carrier protein like BSA (0.1-1%) to your assay buffer.[8] |
| Inconsistent results between experiments. | Variation in labware (e.g., using different brands or types of plates) or inconsistent application of mitigation strategies. | 1. Standardize the type and brand of all plasticware used. 2. Develop and strictly follow a standard operating procedure (SOP) for handling this compound, including the consistent use of blocking agents. |
| Compound precipitation observed in wells. | Poor solubility of this compound in the aqueous assay buffer, exacerbated by binding to plastic surfaces. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent and sufficient to maintain solubility, but compatible with your assay. 2. Consider using a formulation with solubilizing agents, if compatible with the experimental system. |
Data Summary: Strategies to Minimize Non-Specific Binding
The following table summarizes various approaches to reduce the binding of hydrophobic compounds like this compound to labware. The effectiveness of each method should be empirically tested for your specific experimental setup.
| Strategy | Mechanism of Action | Typical Concentration/Procedure | Advantages | Considerations |
| Low-Binding Microplates | Surface is modified to be more hydrophilic, reducing hydrophobic interactions.[9] | Commercially available. | Simple to implement; highly effective. | Higher cost compared to standard plates. |
| Polypropylene (PP) vs. Polystyrene (PS) | PP is generally more chemically resistant and can sometimes exhibit lower binding of certain hydrophobic compounds compared to the more hydrophobic PS.[10][11] | Choose PP tubes and plates when possible. | Lower cost than specialized plates. | Binding can still be significant; requires empirical validation. |
| Bovine Serum Albumin (BSA) | BSA coats the hydrophobic surface of the plastic, preventing the compound from binding.[8][12] | 0.1% - 5% (w/v) in assay buffer. | Effective and can also stabilize proteins in the assay. | Can interfere with certain assays (e.g., those measuring protein concentration). Potential for lot-to-lot variability. |
| Tween-20 | This non-ionic detergent reduces hydrophobic interactions between the compound and the plastic surface.[13] | 0.01% - 0.1% (v/v) in assay buffer. | Inexpensive and highly effective.[14] | Can interfere with cell-based assays at higher concentrations. May not be suitable for all detection methods. |
| Siliconization (for glassware) | Creates a hydrophobic, non-stick surface on glass.[6][15] | Treatment with a silanizing agent (e.g., dichlorodimethylsilane). | Very effective for preventing binding to glass. | Requires handling of hazardous chemicals and is not applicable to plasticware. |
Experimental Protocols
Protocol 1: Pre-treatment of Standard Polystyrene Plates with BSA
Objective: To reduce non-specific binding of this compound to standard polystyrene assay plates by pre-coating with Bovine Serum Albumin (BSA).
Materials:
-
Standard polystyrene 96-well plates
-
Bovine Serum Albumin (BSA), Fraction V
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Sterile water
Procedure:
-
Prepare a 1% (w/v) BSA solution in PBS. For example, dissolve 1 gram of BSA in 100 mL of PBS.
-
Filter the BSA solution through a 0.22 µm filter to sterilize and remove any particulates.
-
Add an appropriate volume of the 1% BSA solution to each well of the polystyrene plate to ensure the entire surface is covered (e.g., 200 µL for a 96-well plate).
-
Incubate the plate for at least 2 hours at room temperature, or overnight at 4°C.
-
Just before use, aspirate the BSA solution from the wells.
-
Wash the wells 2-3 times with the assay buffer to remove any loosely bound BSA.
-
The plate is now ready for the addition of this compound and other assay components.
Protocol 2: Use of Tween-20 in Assay Buffer
Objective: To minimize this compound binding by incorporating Tween-20 into the assay buffer.
Materials:
-
Tween-20 (Polysorbate 20)
-
Assay buffer
Procedure:
-
Prepare your assay buffer as you normally would.
-
Add Tween-20 to the assay buffer to a final concentration of 0.05% (v/v). For example, add 50 µL of a 10% Tween-20 stock solution to 100 mL of assay buffer.
-
Mix the buffer thoroughly to ensure the Tween-20 is completely dissolved.
-
Use this buffer for all subsequent dilutions of this compound and as the final assay buffer.
Protocol 3: Siliconization of Glassware
Objective: To create a hydrophobic surface on glassware to prevent this compound adsorption. (Caution: This procedure involves hazardous chemicals and should be performed in a chemical fume hood with appropriate personal protective equipment).
Materials:
-
Dichlorodimethylsilane solution (e.g., 5% in a volatile organic solvent like heptane or chloroform)[16]
-
Glassware to be treated
-
Methanol or Toluene for rinsing
-
Oven
Procedure:
-
Thoroughly clean and dry the glassware.
-
In a chemical fume hood, immerse the glassware in the dichlorodimethylsilane solution for 5-10 minutes. Ensure all surfaces are coated.
-
Remove the glassware and allow the excess solution to drain off.
-
Rinse the glassware thoroughly with a dry solvent like toluene, followed by methanol to remove unreacted silanizing agent.[16][17]
-
Air dry the glassware in the fume hood.
-
Bake the glassware at 100°C for at least 1 hour to cure the silicone layer.[7]
-
Allow the glassware to cool before use.
Visualizations
Caption: Experimental workflow for assays with this compound incorporating mitigation strategies.
Caption: Mechanism of non-specific binding and mitigation by blocking agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive and specific capture of polystyrene and polypropylene microplastics using engineered peptide biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 inhibitor this compound shows lung epithelial protective features in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mgel.msstate.edu [mgel.msstate.edu]
- 7. med.upenn.edu [med.upenn.edu]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Non-Binding Assay Microplates | Fisher Scientific [fishersci.com]
- 10. Polystyrene vs Polypropylene: What Are The Differences? [europlas.com.vn]
- 11. xometry.com [xometry.com]
- 12. 免疫組織化学(IHC)のブロッキング戦略 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Reduction of albumin adsorption onto silicon surfaces by Tween 20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Silanizing glassware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptideweb.com [peptideweb.com]
- 17. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Navigating Unexpected Outcomes in ACY-1083 Experiments: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals working with ACY-1083, a highly selective HDAC6 inhibitor. It provides troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results and refine experimental approaches.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues that may arise during in-vitro and in-vivo experiments with this compound.
Q1: Why am I not observing the expected reversal of chemotherapy-induced peripheral neuropathy (CIPN) in my animal model?
Possible Causes and Troubleshooting Steps:
-
Inadequate Dosing or Administration: The dose of this compound may be insufficient for the specific animal model or chemotherapy agent used. Studies have shown that a dose of 10 mg/kg administered intraperitoneally (i.p.) for 14 consecutive days is effective in reversing cisplatin-induced mechanical hypersensitivity.[1] Ensure the administration route and frequency are consistent with established protocols.
-
Compound Formulation and Stability: this compound is typically formulated in a vehicle of 20% 2-hydroxypropyl-B-cyclodextrin and 0.5% hydroxypropyl methylcellulose in sterile water.[1][2] Improper formulation can affect solubility and bioavailability. Prepare fresh solutions and verify the compound's integrity if it has been stored for an extended period.
-
Timing of Treatment: The therapeutic window for this compound intervention might vary depending on the progression of neuropathy. In some studies, this compound administration began three days after the completion of cisplatin treatment.[1] Consider adjusting the timing of your treatment initiation.
-
Severity of Neuropathy: The degree of CIPN induced by the chemotherapeutic agent might be too severe for the tested dose of this compound to overcome. Titrate the dose of the chemotherapeutic agent to induce a consistent and measurable level of neuropathy.
Q2: I am seeing inconsistent or variable results in my cell-based assays.
Possible Causes and Troubleshooting Steps:
-
Cell Line Variability: Different cell lines may exhibit varying sensitivity to this compound due to differences in HDAC6 expression or other cellular factors. Ensure you are using a consistent cell line and passage number.
-
Assay Conditions: Factors such as cell density, incubation time, and serum concentration in the media can influence the outcome. Optimize these parameters for your specific assay.
-
Off-Target Effects: Although this compound is highly selective for HDAC6, off-target effects cannot be entirely ruled out, especially at high concentrations.[3][4] Perform dose-response experiments to determine the optimal concentration range.
-
Endpoint Measurement: The chosen endpoint (e.g., cell viability, apoptosis) may not be the most sensitive indicator of this compound's effect in your specific model. Consider evaluating more direct markers of HDAC6 inhibition, such as α-tubulin acetylation.
Q3: My in-vivo study shows a reversal of behavioral deficits, but I don't see a corresponding change in mitochondrial function.
Possible Causes and Troubleshooting Steps:
-
Delayed Mitochondrial Recovery: The normalization of mitochondrial bioenergetics in the dorsal root ganglia (DRG) may be delayed compared to the reversal of mechanical hypersensitivity.[2] Consider extending the treatment duration or assessing mitochondrial function at later time points.
-
Tissue-Specific Effects: this compound's effects on mitochondrial function can be tissue-specific. For instance, normalization of mitochondrial bioenergetics in the tibial nerve may precede that in the DRG.[3] Analyze different relevant tissues to get a comprehensive picture.
-
Alternative Mechanisms: While mitochondrial function is a key aspect of this compound's mechanism, other pathways may also contribute to its therapeutic effects. For example, this compound has been shown to increase IL-10 signaling, which is dependent on macrophages.[2]
Data Presentation
Table 1: this compound Selectivity
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 3 | 1x |
| HDAC1-5, 7-9 | >780 | >260x |
Data summarized from Krukowski et al. (2017)[3][4]
Table 2: Expected Outcomes of this compound Treatment in Preclinical CIPN Models
| Parameter | Chemotherapy-Treated (Vehicle) | Chemotherapy-Treated + this compound |
| Mechanical Hypersensitivity | Increased | Reversed to baseline[1][5] |
| Spontaneous Pain | Present | Reversed[5] |
| Intraepidermal Nerve Fiber Density | Decreased | Restored[5] |
| Tibial Nerve Mitochondrial Respiration | Decreased | Normalized[3] |
| α-tubulin Acetylation | Decreased | Increased[6] |
Experimental Protocols
Protocol 1: Western Blot for α-tubulin Acetylation
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as a deacetylase inhibitor like Trichostatin A (TSA).
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound and/or a chemotherapeutic agent. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Mechanism of this compound in reversing CIPN.
Caption: A standard experimental workflow for this compound studies.
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. HDAC6 Inhibition Reverses Cisplatin-Induced Mechanical Hypersensitivity via Tonic Delta Opioid Receptor Signaling | Journal of Neuroscience [jneurosci.org]
- 2. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Regenacy Pharma Demonstrates Reversal Of Chemotherapy-Induced Peripheral Neuropathy With HDAC6 Inhibitor Ricolinostat In Preclinical Model - BioSpace [biospace.com]
- 6. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
ACY-1083 not showing an effect in my cell line.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ACY-1083, a selective HDAC6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective and brain-penetrating inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] Its mechanism of action involves the inhibition of HDAC6, leading to an increase in the acetylation of its substrates. A key substrate of HDAC6 is α-tubulin, a major component of microtubules.[4] Increased acetylation of α-tubulin is associated with enhanced mitochondrial transport and function within cells.[3][4]
Q2: What are the reported cellular effects of this compound?
Published studies have shown that this compound can:
-
Induce a dose-dependent increase in α-tubulin acetylation.[4]
-
Improve cell viability in certain cellular stress models.[2]
-
Protect against epithelial barrier dysfunction and reduce cytokine production in models of chronic obstructive pulmonary disease (COPD).[5][6]
-
Enhance mitochondrial bioenergetics in neuronal cells.[3][4]
Q3: In which cell lines has this compound been shown to be effective?
This compound has demonstrated activity in various cell lines, including:
-
SK-N-BE2 (neuroblastoma): Increased α-tubulin acetylation.[4]
-
HT22 (mouse hippocampal): Improved cell viability.[2]
-
Primary human bronchial epithelial cells from COPD patients: Protective effects on epithelial barrier function.[5][6]
-
HCT116 (colon cancer): Used in a screening assay to identify HDAC inhibitors.[7]
Troubleshooting Guide: this compound Not Showing an Effect in My Cell Line
If you are not observing the expected effect of this compound in your cell line, consider the following troubleshooting steps.
Re-evaluation of Experimental Parameters
A common reason for a lack of drug effect is suboptimal experimental conditions.
Question: Have I used the appropriate concentration and incubation time?
Answer: The effective concentration of this compound can vary between cell lines and experimental setups.
-
Concentration Range: The reported cellular IC50 for α-tubulin deacetylation inhibition is in the range of 30–100 nM.[5] However, effective concentrations in cell-based assays have ranged from 30 nM to 10 µM.[2][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.
-
Incubation Time: The time required to observe an effect can vary. For instance, a 5-hour incubation was sufficient to see an increase in α-tubulin acetylation in SK-N-BE2 cells.[4] For other endpoints, longer incubation times (e.g., 24-48 hours) may be necessary.
Summary of Reported this compound Concentrations and Treatment Times
| Cell Line/Model | Concentration | Incubation Time | Observed Effect | Reference |
| SK-N-BE2 | 30 nM - 10 µM | 5 hours | Increased α-tubulin acetylation | [4] |
| Mouse hippocampal (HT22) | 30 and 300 nM | Not specified | Improved cell viability | [2] |
| Primary COPD HBECs | 5, 20, 50 ng/ml | Not specified | Reduced cytokine production | [5] |
| In vivo (mice) | 10 mg/kg (i.p.) | Daily for 7-14 days | Reversal of mechanical allodynia | [4][8][9] |
Verification of Compound Integrity and Activity
Question: Is my this compound stock solution prepared and stored correctly?
Answer: Improper handling and storage can lead to compound degradation.
-
Solubility and Storage: this compound is typically dissolved in DMSO to create a stock solution. For in vivo studies, it has been prepared in vehicles containing 20% 2-hydroxypropyl-B-cyclodextrin and 0.5% hydroxypropyl methylcellulose in sterile water.[8][9][10] Stock solutions are generally stored at -20°C or -80°C.[2] It is crucial to follow the manufacturer's instructions for storage to maintain compound stability.
-
Compound Stability in Media: One study noted that adding 10 µM of this compound to cell media resulted in an approximate concentration of 4 µM after 18 hours, suggesting significant binding to plasticware or media components.[5] This loss of active compound should be considered when planning experiments.
Experimental Protocol: Western Blot for α-tubulin Acetylation
This protocol can be used to verify the biological activity of your this compound stock by measuring the acetylation of its direct target, α-tubulin.
-
Cell Seeding: Plate your cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM) for 5 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (including a pan-HDAC inhibitor like Trichostatin A or sodium butyrate to preserve acetylation during lysis).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C.
-
Incubate with a primary antibody against total α-tubulin or a loading control (e.g., β-actin, GAPDH) to normalize the data.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of acetylated α-tubulin to total α-tubulin (or the loading control). A dose-dependent increase in this ratio indicates that your this compound is active.
Cell Line-Specific Factors
Question: Could my cell line be resistant to this compound?
Answer: While specific resistance mechanisms to this compound have not been extensively documented, general mechanisms of resistance to HDAC inhibitors could play a role.
-
HDAC6 Expression Levels: The effect of an HDAC6 inhibitor is dependent on the presence of its target. Verify the expression level of HDAC6 in your cell line via Western blot or qPCR. Low or absent HDAC6 expression would render the cells insensitive to this compound.
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), can actively pump drugs out of the cell, preventing them from reaching their intracellular target. The contribution of drug efflux to this compound resistance is not well-established but could be a factor.
-
Redundant Pathways: The cellular process you are investigating may be regulated by pathways that are not dependent on HDAC6 activity. Therefore, even with successful HDAC6 inhibition, the phenotype may not change.
Troubleshooting Workflow
Signaling Pathway Considerations
This compound's primary target is HDAC6, which influences several downstream pathways.
This compound Signaling Pathway
If your experimental endpoint is downstream of these processes, a lack of effect could indicate a disruption at any point in the pathway within your specific cell line. It is advisable to measure an effect as close to the direct target as possible (i.e., α-tubulin acetylation) to confirm target engagement before investigating more distal readouts.
References
- 1. This compound | HDAC6 Inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 inhibitor this compound shows lung epithelial protective features in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 inhibitor this compound shows lung epithelial protective features in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 Inhibition Reverses Cisplatin-Induced Mechanical Hypersensitivity via Tonic Delta Opioid Receptor Signaling | Journal of Neuroscience [jneurosci.org]
- 9. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC6 Inhibition Reverses Cisplatin-Induced Mechanical Hypersensitivity via Tonic Delta Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Preventing ACY-1083 degradation in cell culture media.
Welcome to the technical support center for ACY-1083. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals effectively use this compound in their cell culture experiments and prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, brain-penetrating inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] Its mechanism of action involves binding to the active site of the HDAC6 enzyme, thereby preventing the deacetylation of its target proteins. A primary substrate of HDAC6 is α-tubulin; inhibition by this compound leads to an increase in acetylated α-tubulin, which plays a crucial role in intracellular processes like mitochondrial transport.[2]
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and activity of this compound, it is crucial to adhere to the following storage guidelines:
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | Up to 3 years | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Store under nitrogen if possible.[1] |
Q3: How should I prepare this compound for cell culture experiments?
It is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).[1][3] For cell culture experiments, this stock solution should be diluted to the final working concentration in your cell culture medium immediately before use. It is advisable to prepare fresh working solutions for each experiment to minimize potential degradation.
Q4: What are the potential causes of this compound degradation in cell culture media?
This compound belongs to the hydroxamic acid class of HDAC inhibitors.[4] Compounds in this class can be susceptible to degradation through a few potential pathways in aqueous and biological environments like cell culture media:
-
Hydrolysis: The hydroxamic acid group can be hydrolyzed, particularly in the presence of esterases that may be released from cells in culture.[4]
-
Chemical Instability: At certain pH values or in the presence of reactive components in the media, the compound may undergo chemical rearrangements, such as the Lossen rearrangement, leading to inactive byproducts.[4]
-
Non-specific Binding: Small molecules can bind to plasticware or proteins present in the serum of the cell culture medium, reducing the effective concentration of the inhibitor.[5][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of this compound. | Degradation of this compound in the working solution. | Prepare fresh dilutions of this compound in cell culture medium for each experiment. Avoid storing diluted solutions for extended periods. |
| Improper storage of the stock solution. | Ensure the DMSO stock solution is stored at -80°C in aliquots to prevent multiple freeze-thaw cycles.[1] | |
| pH of the cell culture medium is outside the optimal range. | Monitor the pH of your cell culture medium regularly. Significant changes in pH can affect the stability of small molecules.[5] | |
| Variability in results between experiments. | Inconsistent preparation of this compound solutions. | Standardize the protocol for preparing and diluting this compound. Use calibrated pipettes and ensure thorough mixing. |
| Degradation of this compound during long-term incubation. | For experiments with long incubation times (e.g., > 24 hours), consider replenishing the media with freshly diluted this compound at intermediate time points. | |
| Precipitation of this compound in the cell culture medium. | The concentration of this compound exceeds its solubility in the aqueous medium. | Ensure the final concentration of DMSO in the cell culture medium is kept low (typically <0.5%) to maintain the solubility of this compound. Perform a solubility test if high concentrations are required. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. Sonication may be recommended to aid dissolution.[3]
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[1]
-
Protocol 2: Stability Assessment of this compound in Cell Culture Medium
This protocol provides a general framework for assessing the stability of this compound in your specific cell culture medium.
-
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile tubes or plates
-
Incubator (37°C, 5% CO₂)
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS/MS)
-
-
Procedure:
-
Prepare a working solution of this compound in your complete cell culture medium at the desired final concentration (e.g., 1 µM).
-
Prepare a control sample of the same medium without this compound.
-
Dispense aliquots of the this compound containing medium and the control medium into sterile tubes or wells of a plate.
-
Incubate the samples at 37°C in a 5% CO₂ incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot of the this compound containing medium and the control medium.
-
Immediately store the collected samples at -80°C until analysis.
-
Analyze the samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration of this compound remaining at each time point.
-
Plot the concentration of this compound as a function of time to determine its stability profile in your cell culture medium.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | HDAC6 Inhibitor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
ACY-1083 brain penetrance and bioavailability considerations.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the brain penetrance and bioavailability of ACY-1083, a selective histone deacetylase 6 (HDAC6) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, brain-penetrating inhibitor of histone deacetylase 6 (HDAC6) with an IC50 of 3 nM.[1][2] Its primary mechanism of action is the inhibition of HDAC6, which leads to an increase in the acetylation of its substrates, notably α-tubulin.[3] This modulation of α-tubulin acetylation is crucial for various cellular processes, including intracellular transport.
Q2: Does this compound cross the blood-brain barrier (BBB)?
A2: Yes, this compound is designed to be a brain-penetrating HDAC6 inhibitor.[1][2][4] Preclinical studies have demonstrated its ability to cross the BBB and reach the central nervous system.
Q3: What is the brain-to-plasma ratio of this compound?
A3: Pharmacokinetic studies have shown that this compound readily penetrates the brain, achieving a brain-to-plasma ratio of 0.63 at 1-hour post-injection in mice.[4][5] Another study reported a mouse brain penetration (B/P ratio) of 1.49.[6]
Q4: What is the oral bioavailability of this compound?
A4: this compound has been reported to have an oral bioavailability of 41.5% in rats.[6]
Q5: What are the key pharmacokinetic parameters of this compound?
A5: In mice dosed with 5 mg/kg of this compound via intraperitoneal (i.p.) injection, the maximum plasma concentration (Cmax) is 936 ng/mL, and the half-life (T1/2) is 3.5 hours.[1][3] The biologically active plasma exposure is maintained for 8 hours after dosing.[1][3]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected brain tissue concentration of this compound.
-
Possible Cause 1: Suboptimal vehicle for administration.
-
Troubleshooting Tip: Ensure this compound is properly dissolved. A recommended vehicle for intraperitoneal (i.p.) injection in mice is 20% 2-hydroxypropyl-B-cyclodextrin + 0.5% hydroxypropyl methylcellulose in water.[3] For oral administration, the formulation may need to be optimized to ensure efficient absorption.
-
-
Possible Cause 2: Incorrect dosing or administration route.
-
Possible Cause 3: Variability in animal models.
Issue 2: Lack of expected pharmacodynamic effect (e.g., no change in α-tubulin acetylation) in the brain.
-
Possible Cause 1: Insufficient brain exposure.
-
Troubleshooting Tip: Refer to the troubleshooting steps for Issue 1 to ensure adequate brain concentration of this compound. Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions.
-
-
Possible Cause 2: Timing of tissue collection.
-
Troubleshooting Tip: The pharmacodynamic effect will follow the pharmacokinetic profile. Given the reported half-life of 3.5 hours in mouse plasma, the peak effect on α-tubulin acetylation in the brain is expected to occur within a few hours of administration.[3] Collect brain tissue at a time point consistent with the expected peak drug concentration.
-
-
Possible Cause 3: Issues with the analytical method for detecting acetylated α-tubulin.
-
Troubleshooting Tip: Validate your Western blot or other analytical methods to ensure they are sensitive and specific for acetylated α-tubulin. Use appropriate positive and negative controls.
-
Data Presentation
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Administration Route | Reference(s) |
| IC50 (HDAC6) | 3 nM | In vitro | N/A | [1][2][3] |
| Brain-to-Plasma Ratio | 0.63 (at 1h post-injection) | Mouse | Intraperitoneal | [4][5] |
| Brain-to-Plasma Ratio | 1.49 | Mouse | Not Specified | [6] |
| Oral Bioavailability | 41.5% | Rat | Oral | [6] |
| Cmax (5 mg/kg dose) | 936 ng/mL | Mouse | Intraperitoneal | [1][3] |
| T1/2 (5 mg/kg dose) | 3.5 hours | Mouse | Intraperitoneal | [1][3] |
| Active Plasma Exposure | 8 hours | Mouse | Intraperitoneal | [1][3] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: C57BL/6J mice.
-
Compound Preparation: Dissolve this compound in a vehicle of 20% 2-hydroxypropyl-B-cyclodextrin and 0.5% hydroxypropyl methylcellulose in water.[3]
-
Dosing: Administer this compound via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.[3]
-
Sample Collection: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-injection. At a terminal time point (e.g., 1 hour), perfuse the mice with saline and collect brain tissue.
-
Sample Analysis: Analyze plasma and brain homogenate concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life (T1/2), and the brain-to-plasma concentration ratio.
Protocol 2: Assessment of α-tubulin Acetylation in the Brain
-
Animal Treatment: Dose animals with this compound or vehicle as described in Protocol 1.
-
Tissue Collection: At a predetermined time point after dosing (e.g., 1-4 hours), euthanize the animals and rapidly dissect the brain region of interest on ice.
-
Protein Extraction: Homogenize the brain tissue in RIPA buffer or a similar lysis buffer containing protease and deacetylase inhibitors (e.g., trichostatin A and sodium butyrate) to preserve the acetylation status of proteins.
-
Western Blotting:
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin. A primary antibody for total α-tubulin or a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Densitometry Analysis: Quantify the band intensities for acetylated α-tublin and the loading control. Normalize the acetylated α-tubulin signal to the loading control to determine the relative change in acetylation.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HDAC6 Inhibitor | TargetMol [targetmol.com]
- 3. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of HDAC6 reverses cognitive impairment and tau pathology as a result of cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In Vivo Studies with ACY-1083: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing variability in in vivo studies involving ACY-1083, a selective histone deacetylase 6 (HDAC6) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide: Addressing Unexpected Variability
Variability in in vivo studies can arise from a multitude of factors. This guide provides a structured approach to identifying and mitigating common sources of inconsistent results with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| High inter-animal variability in therapeutic response | 1. Inconsistent Drug Formulation: this compound precipitation or non-homogenous suspension. | - Ensure complete dissolution of this compound in the recommended vehicle (e.g., 20% 2-hydroxypropyl-β-cyclodextrin + 0.5% hydroxypropyl methylcellulose in water).[1] - Prepare fresh formulations for each experiment and vortex thoroughly before each administration. - Visually inspect for any precipitation before and during the dosing procedure. |
| 2. Animal Health and Stress: Underlying health issues or stress can significantly impact drug metabolism and response. | - Acclimatize animals to the housing and handling procedures before the start of the study. - Monitor animal health daily (weight, behavior, signs of distress). - Ensure consistent environmental conditions (temperature, light cycle, noise). | |
| 3. Inconsistent Dosing Technique: Variability in administered volume or injection site. | - Train all personnel on standardized administration techniques (e.g., intraperitoneal injection, oral gavage). - Use appropriate and calibrated equipment for dosing. - For intraperitoneal injections, ensure consistent placement to avoid injection into organs. | |
| Lower than expected efficacy | 1. Suboptimal Dose: The selected dose may not be sufficient for the specific animal model or disease severity. | - Perform a dose-response study to determine the optimal effective dose for your model. Doses of 3, 5, and 10 mg/kg (i.p.) have been used in mice.[2][3] - Consider the timing of administration relative to disease induction or progression. |
| 2. Pharmacokinetic Issues: Rapid metabolism or poor bioavailability in the chosen animal strain. | - Review published pharmacokinetic data for this compound (see table below). - Consider the route of administration; oral gavage and intraperitoneal injection have been reported.[1][3] - If possible, perform a pilot pharmacokinetic study in your specific animal model. | |
| 3. Advanced Disease State: Treatment initiated at a point where the pathology is irreversible. | - Initiate treatment at an earlier, more responsive stage of the disease model. - Characterize the time course of your in vivo model to identify the optimal therapeutic window. | |
| Inconsistent Biomarker Modulation (e.g., α-tubulin acetylation) | 1. Inadequate Tissue Collection/Processing: Degradation of post-translational modifications. | - Collect tissues promptly after euthanasia. - Use appropriate buffers containing deacetylase inhibitors (e.g., trichostatin A, sodium butyrate) during tissue homogenization. - Flash-freeze tissues in liquid nitrogen and store at -80°C until analysis. |
| 2. Timing of Tissue Collection: Mismatch between the pharmacokinetic profile of this compound and the timing of tissue harvest. | - Collect tissues at a time point corresponding to expected peak drug concentration or sustained target engagement. The half-life of this compound in mice is approximately 3.5 hours.[3] | |
| 3. Assay Variability: Inconsistent western blotting or ELISA procedures. | - Standardize all steps of the assay, including protein quantification, antibody concentrations, and incubation times. - Include appropriate positive and negative controls in each assay. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a highly selective inhibitor of histone deacetylase 6 (HDAC6).[4] HDAC6 is a primarily cytoplasmic enzyme that deacetylates non-histone proteins, most notably α-tubulin, a key component of microtubules.[2] By inhibiting HDAC6, this compound increases the acetylation of α-tubulin, which is involved in regulating intracellular transport, including mitochondrial transport in neurons.[2] This mechanism is thought to be crucial for its therapeutic effects in conditions like chemotherapy-induced peripheral neuropathy.[2]
2. What are the recommended vehicles for in vivo administration of this compound?
Several vehicles have been successfully used for in vivo studies with this compound. A common formulation for intraperitoneal injection in mice is a solution of 20% 2-hydroxypropyl-β-cyclodextrin and 0.5% hydroxypropyl methylcellulose in sterile water.[1] Another reported vehicle for intraperitoneal injection is 10% dimethylacetamide (DMAC) + 10% Solutol HS 15 in saline.[5] For oral gavage in rats, a formulation in 10% DMSO, 30% Propylene glycol, and 60% PEG-300 has been described for a similar HDAC6 inhibitor, ACY-1215, which may be adaptable.
3. What are the key pharmacokinetic parameters of this compound?
Pharmacokinetic studies have been conducted in mice. The table below summarizes key parameters.
| Parameter | Value | Species | Route | Dose | Reference |
| Cmax | 936 ng/mL | Mouse | i.p. | 5 mg/kg | [3] |
| T1/2 | 3.5 hours | Mouse | i.p. | 5 mg/kg | [3] |
| Brain to Plasma Ratio (1h) | 0.63 | Mouse | i.p. | 5 mg/kg | [5] |
4. How can I confirm target engagement of this compound in my in vivo study?
The primary pharmacodynamic biomarker for this compound is the acetylation of its substrate, α-tubulin. To confirm target engagement, you can measure the levels of acetylated α-tubulin in relevant tissues (e.g., peripheral nerves, spinal cord, or brain) using techniques like Western blotting or immunohistochemistry.[2] An increase in the ratio of acetylated α-tubulin to total α-tubulin in the this compound-treated group compared to the vehicle-treated group indicates successful target engagement.[2]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Cisplatin-Induced Peripheral Neuropathy Mouse Model
This protocol is adapted from studies demonstrating the efficacy of this compound in reversing chemotherapy-induced peripheral neuropathy.[1][2]
-
Animal Model: Use adult male C57BL/6J mice.
-
Induction of Neuropathy: Administer cisplatin at a dose of 2.3 mg/kg/day via intraperitoneal (i.p.) injection for 5 consecutive days, followed by a 5-day rest period, and then another 5 days of cisplatin administration.[1]
-
This compound Formulation: Prepare this compound in a vehicle of 20% 2-hydroxypropyl-β-cyclodextrin and 0.5% hydroxypropyl methylcellulose in sterile water.[1]
-
Treatment Regimen: Three days after the final cisplatin injection, begin daily i.p. injections of this compound at a dose of 10 mg/kg.[1] A vehicle control group should be included.
-
Efficacy Assessment:
-
Mechanical Allodynia: Measure paw withdrawal threshold in response to von Frey filaments at baseline and at regular intervals throughout the study.
-
Biomarker Analysis: At the end of the study, collect relevant tissues (e.g., tibial nerve, dorsal root ganglia) to assess α-tubulin acetylation by Western blot.
-
Mitochondrial Function: Assess mitochondrial bioenergetics in isolated nerve or ganglia preparations.[2]
-
Visualizations
Caption: Mechanism of action of this compound in the cytoplasm.
Caption: A typical experimental workflow for an this compound in vivo study.
References
- 1. HDAC6 Inhibition Reverses Cisplatin-Induced Mechanical Hypersensitivity via Tonic Delta Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological inhibition of HDAC6 reverses cognitive impairment and tau pathology as a result of cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Western Blot for Acetylated α-Tubulin Detection
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for the successful detection and quantification of acetylated α-tubulin via Western blot.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of acetylated α-tubulin? A1: Acetylated α-tubulin has an approximate molecular weight of 55 kDa.[1] Some studies have noted a slight decrease in electrophoretic mobility for the chemically acetylated tubulin band compared to the non-acetylated form.[2]
Q2: Which primary antibody is recommended for detecting acetylated α-tublin? A2: The monoclonal antibody clone 6-11B-1 is widely used and cited for the specific detection of α-tubulin acetylated at the Lysine 40 (Lys40) residue.[1][2][3] Other well-validated antibodies include clone D20G3 and various polyclonal antibodies specifically targeting acetylated Lys40.[4]
Q3: What is a suitable positive control for this experiment? A3: A common positive control is lysate from cells treated with a histone deacetylase (HDAC) inhibitor, such as Trichostatin A (TSA), which increases the level of tubulin acetylation.[4][5] Brain tissue lysate is also a good positive control as brain tubulin is highly acetylated.[6]
Q4: What is an appropriate loading control for normalizing acetylated α-tubulin levels? A4: Total α-tubulin is a highly recommended loading control as it allows for the specific quantification of the acetylated fraction relative to the total protein pool.[3][7][8] Other common housekeeping proteins like GAPDH or β-actin can also be used, provided their expression is stable under the specific experimental conditions.[3][9]
Q5: What is the primary site of α-tubulin acetylation detected in Western blots? A5: The most studied and commonly detected acetylation site on α-tubulin is at the Lysine 40 (K40) residue.[5][6][10] This modification is located within the lumen of the microtubule.[11]
Acetylation Signaling Pathway
The acetylation state of α-tubulin is dynamically regulated by the opposing activities of acetyltransferases and deacetylases.
Caption: α-Tubulin acetylation at Lys40 is regulated by αTAT1 and HDAC6.
Western Blot Experimental Workflow
A generalized workflow for the detection of acetylated α-tubulin is outlined below.
Caption: Standard workflow for acetylated α-tubulin Western blotting.
Troubleshooting Guide
Problem 1: Weak or No Signal
| Possible Cause | Recommended Solution |
| Low abundance of acetylated α-tubulin | Load a higher amount of protein (20-30 µg of total lysate is a good starting point).[12] Use a positive control, such as lysate from cells treated with an HDAC inhibitor (e.g., Trichostatin A) or brain tissue lysate.[5][6] Consider an enrichment step like immunoprecipitation if the target is very sparse.[13] |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S before blocking.[12][13] If using a PVDF membrane, ensure it was pre-activated with methanol.[12] Optimize transfer time and voltage, especially for a ~55 kDa protein. |
| Suboptimal Antibody Concentration/Incubation | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[14] Ensure the secondary antibody is compatible with the primary and used at an optimal dilution.[15] |
| Inactive Reagents | Check the expiration dates and storage conditions of antibodies and detection reagents (e.g., ECL substrate).[12][16] Prepare fresh buffers. |
Problem 2: High Background or Non-Specific Bands
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time to at least 1 hour at room temperature.[16] Optimize the blocking agent; 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST are common choices.[8] If milk contains cross-reactive antigens, switch to BSA.[15] |
| Antibody Concentration Too High | Decrease the concentration of the primary and/or secondary antibody.[14][15] High primary antibody concentrations can lead to the detection of non-specific proteins.[15] |
| Inadequate Washing | Increase the number and/or duration of wash steps after antibody incubations.[12][15] Ensure the wash buffer contains a detergent like Tween 20 (typically 0.1%).[6][14] |
| Protein Degradation or Modification | Always use fresh lysis buffer containing protease and deacetylase inhibitors. Keep samples on ice to prevent degradation.[17] Post-translational modifications other than acetylation can sometimes cause unexpected bands.[15][17] |
Troubleshooting Logic Flow
This diagram provides a step-by-step guide to diagnosing common Western blot issues.
Caption: A logical flow for troubleshooting Western blot results.
Experimental Protocols
1. Sample Preparation (Cell Lysate)
-
Culture cells to the desired confluency and apply experimental treatments. For a positive control, treat cells with an HDAC inhibitor like Trichostatin A (e.g., 400 nM for 16 hours).[4][5]
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer or a similar lysis buffer supplemented with a protease inhibitor cocktail and a deacetylase inhibitor (e.g., TSA and nicotinamide).
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine protein concentration using a standard method like the Bradford assay.[2]
2. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of total protein per lane onto a 10% SDS-polyacrylamide gel.[6][12] Include a molecular weight marker.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
(Optional) After transfer, stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[13] Destain with TBST before blocking.
3. Immunodetection
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST).
-
Incubate the membrane with the primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1) diluted in blocking buffer. A typical starting dilution is 1:1000 to 1:6000.[8][18] Incubation is often performed overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.[12]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature. A common dilution is 1:5000.[8]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions, apply it to the membrane, and image the signal using a digital imager or X-ray film.
Quantitative Data Summary
For accurate results, antibody concentrations and protein loads should be optimized for your specific experimental system. The following table provides common starting points.
| Parameter | Recommended Range/Value | Notes |
| Protein Load per Lane | 20 - 30 µg | May need to be increased for samples with low expression.[12] |
| Primary Antibody (acetyl-α-tubulin) | 1:1000 - 1:6000 | Dilution is antibody-dependent. Consult the manufacturer's datasheet.[8][18] |
| Primary Antibody (total α-tubulin) | 1:1000 - 1:5000 | Used as a loading control.[8][18] |
| Secondary Antibody (HRP-conjugated) | 1:2000 - 1:10000 | Titrate to minimize background while maintaining a strong signal.[6][8] |
| Positive Control (TSA Treatment) | 400 nM for 16 hours | Effective for inducing hyperacetylation in many cell lines.[4][5] |
References
- 1. Acetyl-alpha Tubulin (Lys40) Monoclonal Antibody (6-11B-1) (32-2700) [thermofisher.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. Acetyl-α-Tubulin (Lys40) (D20G3) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. Acetyl-α-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. adipogen.com [adipogen.com]
- 7. Acetylated α-tubulin K394 regulates microtubule stability to shape the growth of axon terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of tubulin acetylation and tubulin acetyltransferase binding on microtubule structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection problems in Western blot | Abcam [abcam.com]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. assaygenie.com [assaygenie.com]
- 16. youtube.com [youtube.com]
- 17. stjohnslabs.com [stjohnslabs.com]
- 18. α-Tubulin K40 acetylation is required for contact inhibition of proliferation and cell–substrate adhesion - PMC [pmc.ncbi.nlm.nih.gov]
Choosing the right controls for ACY-1083 experiments.
This technical support center provides guidance for researchers and drug development professionals on designing and troubleshooting experiments involving the selective HDAC6 inhibitor, ACY-1083.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective, brain-penetrating inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] Its primary mechanism of action is to block the enzymatic activity of HDAC6, an enzyme that primarily deacetylates non-histone proteins in the cytoplasm.[4] A key substrate of HDAC6 is α-tubulin; therefore, inhibition by this compound leads to an increase in the acetylation of α-tubulin.[5][6] This post-translational modification is crucial for regulating cellular processes such as mitochondrial transport and function.[5][7]
Q2: What are the essential controls to include in an in vitro experiment with this compound?
A2: For in vitro experiments using this compound, the following controls are essential:
-
Vehicle Control (Negative Control): This is the most critical control. The vehicle is the solvent used to dissolve this compound (e.g., DMSO).[5] Treating a set of cells with the vehicle alone at the same concentration used for the this compound treated group ensures that any observed effects are due to the compound and not the solvent.
-
Untreated Control (Negative Control): This group of cells is not treated with either this compound or the vehicle. It serves as a baseline for normal cell function and viability.
-
Positive Control (Assay-dependent): A known HDAC6 inhibitor with a well-characterized effect (e.g., Tubastatin A) can be used as a positive control to validate the experimental system.[8] For target engagement assays, a positive control would be the measurement of a known downstream effect, such as increased α-tubulin acetylation.[6]
-
Dose-Response Control: To determine the optimal concentration and to assess the potency of this compound, a dose-response experiment with a range of concentrations is recommended.[5]
Q3: What are the standard controls for an in vivo experiment with this compound?
A3: For in vivo studies, the following control groups are standard:
-
Vehicle Control (Negative Control): A group of animals administered the same vehicle used to deliver this compound, following the same route and schedule.[5][9] This accounts for any physiological effects of the vehicle or the administration procedure itself.
-
Sham/Untreated Control (Negative Control): In some experimental designs, an untreated group of animals that does not receive any treatment can serve as a baseline for normal physiological parameters.
-
Positive Control (Disease Model Dependent): If this compound is being tested in a disease model (e.g., chemotherapy-induced peripheral neuropathy), a group of animals with the disease phenotype that is treated with a standard-of-care drug or another compound known to be effective can serve as a positive control.
-
Wild-type Littermates: When using genetically modified animal models, wild-type littermates should be used as controls to ensure that the observed effects are due to the genetic modification and not the genetic background.[9]
Troubleshooting Guide
Problem 1: No significant increase in α-tubulin acetylation is observed after this compound treatment in vitro.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the IC50 of this compound for HDAC6 (reported as 3 nM) and ensure the concentration used is sufficient to inhibit the enzyme.[1][3] Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Cell Line Insensitivity | Confirm that the cell line used expresses HDAC6. Some cell lines may have low HDAC6 expression or activity. Consider using a different cell line known to be responsive to HDAC6 inhibition. |
| Compound Instability | Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment. |
| Antibody Issues (for Western Blot) | Validate the specificity and sensitivity of the anti-acetylated-α-tubulin and anti-α-tubulin antibodies. Use a positive control (e.g., cells treated with a known HDAC6 inhibitor) to confirm antibody performance. |
Problem 2: Inconsistent or variable results in in vivo studies with this compound.
| Possible Cause | Troubleshooting Step |
| Improper Vehicle Formulation | The vehicle for this compound can be critical for its solubility and bioavailability. A common vehicle is 10% dimethylacetamide + 10% Solutol HS 15 in saline.[5][10] Ensure the vehicle is prepared correctly and this compound is fully dissolved. |
| Pharmacokinetic Variability | The timing of sample collection relative to this compound administration is important. This compound has a reported plasma half-life of approximately 3.5 hours in mice.[2] Consider performing a pilot pharmacokinetic study to determine the optimal time points for your experimental endpoints. |
| Animal Handling and Stress | Inconsistent animal handling can introduce variability. Ensure all procedures are standardized and performed by trained personnel. |
| Route of Administration | The route of administration (e.g., intraperitoneal, oral) can affect drug exposure.[2][5] Ensure the chosen route is appropriate for the experimental question and is performed consistently. |
Quantitative Data Summary
Table 1: this compound In Vitro Activity
| Parameter | Value | Cell Line | Reference |
| HDAC6 IC50 | 3 nM | - | [1][3] |
| Selectivity | >260-fold vs. other HDACs | - | [1][5] |
Table 2: this compound In Vivo Dosing Regimens
| Indication | Species | Dose | Route | Frequency | Reference |
| Chemotherapy-Induced Peripheral Neuropathy | Mouse | 10 mg/kg | i.p. | Daily for 7-14 days | [5][9] |
| Chemotherapy-Induced Peripheral Neuropathy | Rat | 3 mg/kg | Oral | Daily for 7 days | [2] |
| Cisplatin-Induced Cognitive Impairment | Mouse | 10 mg/kg | i.p. | Daily for 14 days | [10] |
| Doxorubicin-Induced Cognitive Deficits | Mouse | 10 mg/kg | i.p. | Daily for 14 days | [11] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on α-Tubulin Acetylation
-
Cell Culture: Plate cells (e.g., SK-N-BE2) at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0, 10, 30, 100, 300 nM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration group.
-
Treat the cells for a specified time (e.g., 5 hours).[5]
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against acetylated-α-tubulin and total α-tubulin (as a loading control).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Protocol 2: In Vivo Evaluation of this compound in a Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model
-
Animal Model: Induce CIPN in mice (e.g., C57BL/6J) by administering a chemotherapeutic agent like cisplatin (e.g., 2.3 mg/kg/day, i.p., for 5 days, followed by 5 days of rest, and another 5 days of injections).[9][10]
-
Treatment Groups:
-
Group 1: Saline + Vehicle
-
Group 2: Saline + this compound
-
Group 3: Cisplatin + Vehicle
-
Group 4: Cisplatin + this compound
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 20% 2-hydroxypropyl-β-cyclodextrin and 0.5% hydroxypropyl methylcellulose in sterile water).[9][12]
-
Begin this compound treatment (e.g., 10 mg/kg, i.p., daily) after the development of mechanical allodynia (e.g., 3 days after the last cisplatin dose).[5][9]
-
-
Behavioral Testing:
-
Assess mechanical allodynia using von Frey filaments at baseline and at regular intervals throughout the study.[5]
-
-
Tissue Collection and Analysis:
-
At the end of the study, collect tissues such as dorsal root ganglia (DRG) and tibial nerves.
-
Analyze tissues for biomarkers like α-tubulin acetylation (Western Blot) and mitochondrial function.[5]
-
-
Data Analysis: Analyze behavioral data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).[5]
Visualizations
Caption: Mechanism of action of this compound.
Caption: In Vitro experimental workflow.
Caption: In Vivo experimental control groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Design of Novel Histone Deacetylase 6 Selective Inhibitors with 2-Mercaptoquinazolinone as the Cap Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The promise and perils of HDAC inhibitors in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. HDAC6 Inhibition Reverses Cisplatin-Induced Mechanical Hypersensitivity via Tonic Delta Opioid Receptor Signaling | Journal of Neuroscience [jneurosci.org]
- 10. Pharmacological inhibition of HDAC6 reverses cognitive impairment and tau pathology as a result of cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
ACY-1083 half-life in vitro and in vivo.
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the in vitro and in vivo half-life of ACY-1083, along with experimental protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the in vivo half-life and what are the key pharmacokinetic (PK) parameters of this compound in mice?
When administered to mice via intraperitoneal (i.p.) injection at a dose of 5 mg/kg, this compound has a half-life (T½) of 3.5 hours.[1][2] The maximum plasma concentration (Cmax) reached is 936 ng/mL, and it maintains a biologically active plasma exposure for 8 hours after dosing.[1][2]
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions |
| Dose | 5 mg/kg | Intraperitoneal (i.p.) injection, fasted overnight |
| Half-Life (T½) | 3.5 hours | |
| Maximum Plasma Concentration (Cmax) | 936 ng/mL | |
| Biologically Active Plasma Exposure | 8 hours | |
| Brain to Plasma Ratio (1-h post-injection) | 0.63 | Indicates brain penetration[3][4] |
Q2: What is the in vitro stability of this compound?
This compound is reported to be stable in human plasma, with a free fraction of 23%.[5] However, in cell culture experiments, its concentration can be significantly affected by non-specific binding. A study showed that after spiking 10 μM of this compound into cell media in a test tube and incubating for 18 hours, the measured concentration was reduced to approximately 4 μM, suggesting that more than half of the compound was lost due to binding to the plastic tube and/or media components.[5][6]
Table 2: In Vitro Stability of this compound
| Matrix | Stability/Binding | Conditions |
| Human Plasma | Stable, 23% free fraction | |
| Cell Culture Media (ALI) | >50% loss after 18 hours | 10 μM initial concentration, 37°C, attributed to binding to plastic and media components |
Q3: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][7][8] Its IC50 for HDAC6 is 3 nM, and it exhibits over 260-fold selectivity for HDAC6 compared to other HDAC isoforms.[1][7] The primary downstream effect of HDAC6 inhibition is the increased acetylation of its substrate, α-tubulin.[1] This modulation of α-tubulin is linked to the enhancement of mitochondrial transport and bioenergetics within neurons, which is a key mechanism for its therapeutic effects in reversing chemotherapy-induced peripheral neuropathy (CIPN).[1][7][9]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Analysis in Mice
This protocol outlines the methodology used to determine the pharmacokinetic profile of this compound in mice.[1][3]
-
Animal Preparation: Mice are fasted overnight prior to the experiment.
-
Compound Formulation: Dissolve this compound in a vehicle solution consisting of 10% dimethylacetamide (DMAC) and 10% Solutol HS 15 in saline to a final concentration for a 5 mg/kg dose.[1][3]
-
Administration: Administer the formulated this compound to mice via intraperitoneal (i.p.) injection.
-
Sample Collection: Collect blood samples via retro-orbital bleeding at multiple time points (e.g., 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h) post-injection.[1]
-
Plasma Preparation: Obtain plasma by centrifuging the blood samples at 2,000 x g for 5 minutes at 4°C.[1][3]
-
Analysis: Analyze the concentration of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Calculation: Calculate pharmacokinetic parameters such as T½, Cmax, and AUC using appropriate software (e.g., WinNonlin).[3]
Protocol 2: In Vitro Stability Assessment in Cell Media
This protocol is designed to assess the stability and potential non-specific binding of this compound in a typical cell culture environment.[5][6]
-
Preparation: Prepare cell culture media (e.g., ALI cell media) in a standard plastic test tube.
-
Spiking: Add this compound to the media to a final concentration of 10 μM.
-
Incubation: Incubate the tube at 37°C for a specified period (e.g., 18 hours).
-
Sampling: Take an aliquot of the media after incubation.
-
Analysis: Determine the concentration of this compound in the sample using LC-MS/MS.
-
Comparison: Compare the final concentration to the initial concentration to calculate the percentage of compound loss.
Troubleshooting Guide
Issue: Inconsistent in vitro results or lower than expected compound concentration.
-
Potential Cause: Non-specific binding of this compound to labware (e.g., plastic tubes, plates) and components in the cell culture media.[5][6] More than 50% of the compound can be lost over 18 hours in this manner.[5][6]
-
Recommendation:
-
Use Low-Binding Plates/Tubes: Utilize ultra-low attachment or other low-binding microplates and tubes for your experiments.
-
Pre-saturate Surfaces: Consider pre-incubating plates with a blocking agent like bovine serum albumin (BSA) where appropriate for the assay.
-
Verify Concentration: Always measure the actual concentration of this compound in your media at the start and end of key experiments to account for any loss.
-
Include Vehicle Controls: Ensure rigorous use of vehicle controls to differentiate between compound-specific effects and experimental artifacts.
-
Issue: Difficulty replicating in vivo pharmacokinetic data.
-
Potential Cause: Variations in experimental conditions can significantly impact PK results.
-
Recommendation:
-
Vehicle Formulation: The solubility and stability of this compound in the vehicle are critical. Ensure the vehicle (10% DMAC + 10% Solutol HS 15 in saline) is prepared fresh and the compound is fully dissolved.[1][3]
-
Fasting State: The reported PK data was generated in fasted mice.[1][3] Ensure animals are fasted consistently, as food can alter absorption and metabolism.
-
Animal Strain and Health: Use the same mouse strain (e.g., C57BL/6J) and ensure animals are healthy and within a consistent age and weight range.[2]
-
Injection Technique: Inconsistent i.p. injection technique can lead to variability in absorption. Ensure proper training and consistent administration.
-
Issue: Unexpected off-target effects in cellular assays.
-
Potential Cause: While this compound is highly selective for HDAC6, at high concentrations it may exhibit activity against other targets.[1][5]
-
Recommendation:
-
Dose-Response Curve: Perform a full dose-response analysis. The cellular potency (IC50) for HDAC6 inhibition (measured by α-tubulin acetylation) is reported to be in the 30-100 nM range.[6] Effects observed only at concentrations significantly above this (e.g., high micromolar) may be due to off-target activity.
-
Selectivity Data: Be aware of known secondary targets. At concentrations below 30 μM, the only other identified activities were against the dopamine active transporter (DAT, IC50 = 0.37 μM) and cyclooxygenase 2 (COX2, IC50 = 6.48 μM).[5]
-
Use a Control Compound: If possible, include a structurally different but also selective HDAC6 inhibitor as a control to confirm that the observed phenotype is due to HDAC6 inhibition.
-
References
- 1. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological inhibition of HDAC6 reverses cognitive impairment and tau pathology as a result of cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HDAC6 inhibitor this compound shows lung epithelial protective features in COPD | PLOS One [journals.plos.org]
- 6. HDAC6 inhibitor this compound shows lung epithelial protective features in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of HDAC6 Inhibitor Selectivity: ACY-1083 vs. Ricolinostat (ACY-1215)
For researchers, scientists, and drug development professionals, the selection of a potent and selective tool compound is paramount for elucidating the biological functions of specific enzyme isoforms and for the development of targeted therapeutics. This guide provides an objective comparison of the selectivity profiles of two widely used histone deacetylase 6 (HDAC6) inhibitors, ACY-1083 and Ricolinostat (ACY-1215), supported by experimental data and detailed methodologies.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from histones and other non-histone proteins. The isoform HDAC6 is primarily cytoplasmic and is involved in various cellular processes, including protein quality control, cell migration, and microtubule dynamics. Selective inhibition of HDAC6 has emerged as a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders.
This compound and Ricolinostat (ACY-1215) are both potent inhibitors of HDAC6. However, their selectivity across the HDAC family differs significantly, a critical factor that can influence experimental outcomes and therapeutic windows.
Data Presentation: A Comparative Analysis of Inhibitory Activity
The selectivity of a compound is quantitatively assessed by comparing its half-maximal inhibitory concentration (IC50) against the target enzyme versus other related enzymes. A lower IC50 value indicates higher potency. The following table summarizes the reported IC50 values for this compound and Ricolinostat against a panel of HDAC isoforms. It is important to note that the data for each compound are derived from separate studies and that inter-assay variability can exist.
| HDAC Isoform | This compound IC50 (nM)[1] | Ricolinostat (ACY-1215) IC50 (nM)[2][3][4] | Fold Selectivity (vs. HDAC6) - this compound | Fold Selectivity (vs. HDAC6) - Ricolinostat |
| HDAC6 | 3 | 5 | 1 | 1 |
| HDAC1 | >3000 | 58 | >1000 | 11.6 |
| HDAC2 | >21000 | 48 | >7000 | 9.6 |
| HDAC3 | >21000 | 51 | >7000 | 10.2 |
| HDAC4 | >3000 | >1000 | >1000 | >200 |
| HDAC5 | >1200 | >1000 | >400 | >200 |
| HDAC7 | >1200 | >1000 | >400 | >200 |
| HDAC8 | >3000 | 100 | >1000 | 20 |
| HDAC9 | >3000 | >1000 | >1000 | >200 |
Data for this compound is derived from a study that tested its activity against HDAC1-9[1]. Data for Ricolinostat is compiled from multiple sources providing IC50 values for specific isoforms[2][3][4]. The fold selectivity is calculated by dividing the IC50 of the respective isoform by the IC50 of HDAC6.
Based on the available data, this compound demonstrates a significantly higher degree of selectivity for HDAC6 compared to Ricolinostat. While both compounds are potent HDAC6 inhibitors with low nanomolar IC50 values, this compound exhibits over 1000-fold selectivity against most other HDAC isoforms, with the exception of HDAC5 and HDAC7 where the selectivity is still greater than 400-fold[1]. In contrast, Ricolinostat shows a more modest selectivity profile, with approximately 10 to 20-fold selectivity against Class I HDACs (HDAC1, 2, 3, and 8)[2][3][4].
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
Cross-validation of ACY-1083 Results with Genetic Knockdown of HDAC6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Quantitative Comparison of Pharmacological Inhibition and Genetic Knockdown
The following tables summarize the quantitative effects of ACY-1083 and HDAC6 genetic knockdown (siRNA/shRNA) on key cellular processes. It is important to note that the data are collated from different studies, and therefore, experimental conditions such as cell lines, treatment duration, and assay methods may vary.
Table 1: Effect on α-Tubulin Acetylation
| Intervention | Model System | Concentration/ Method | Outcome | Reference |
| This compound | SK-N-BE2 cells | 30 nM - 10 µM (5 hours) | Dose-dependent increase in α-tubulin acetylation, with significant effects starting at 30 nM. No effect on histone acetylation below 10 µM, indicating >300-fold selectivity for HDAC6. | [1] |
| This compound | Mouse Brain (in vivo) | 10 mg/kg daily for 11 days | Reversed cisplatin-induced decrease in α-tubulin acetylation. | [2][3] |
| HDAC6 shRNA | SKOV3, A431, MCF7 cells | Lentiviral transduction | Increased levels of acetylated α-tubulin. | [4] |
| HDAC6 Knockout | Mouse Brain (in vivo) | Genetic deletion | Marked increase in tubulin acetylation throughout the brain. | [5][6] |
Table 2: Effect on Cellular Processes
| Intervention | Model System | Effect | Quantitative Data | Reference |
| This compound | Cisplatin-treated mice | Reversal of cognitive impairment | Completely reversed the reduction in perfect alternations in the Y-maze test. | [2] |
| This compound | Doxorubicin-treated mice | Reversal of cognitive deficits | Restored deficits in spatial memory and executive function in the puzzle box test. | [7] |
| HDAC6 siRNA | HeLa cells | Inhibition of proliferation and induction of apoptosis | Significantly inhibited cell proliferation (P < 0.05) and increased early apoptotic rate from ~10% to 26%. | [8] |
| HDAC6 shRNA | SKOV3 cells | Inhibition of anchorage-independent growth and in vivo tumor growth | Significantly retarded tumorigenic growth in mice (~4-fold reduction in tumor volume at 28 days). | [4] |
| HDAC6 siRNA | Urothelial cancer cells | No significant effect on cell viability or apoptosis | Did not diminish the viability of 639-V and RT-112 cells. | [9] |
Experimental Protocols
Protocol 1: this compound Treatment and Western Blot for α-Tubulin Acetylation
This protocol is adapted from studies investigating the effects of this compound on α-tubulin acetylation in cell culture and in vivo.[1][2]
1. This compound Treatment:
- In Vitro: SK-N-BE2 cells are treated with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified duration (e.g., 5 hours). A vehicle control (e.g., DMSO) is run in parallel.
- In Vivo: Mice are administered this compound via intraperitoneal (i.p.) injection at a specific dose (e.g., 10 mg/kg) for a predetermined number of days. Control animals receive vehicle injections.
2. Protein Extraction:
- Cells: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
- Tissues: Brain or other tissues are homogenized in RIPA buffer on ice.
- Lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected. Protein concentration is determined using a BCA assay.
3. Western Blotting:
- Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- The membrane is incubated with a primary antibody against acetylated α-tubulin (e.g., Cell Signaling Technology #3971) and a loading control (e.g., total α-tubulin or GAPDH) overnight at 4°C.
- The membrane is washed with TBST and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.
Protocol 2: HDAC6 Knockdown using siRNA and Western Blot Analysis
This protocol provides a general framework for siRNA-mediated knockdown of HDAC6 in cell lines.[8][10]
1. siRNA Transfection:
- Cells are seeded in 6-well plates to reach 50-70% confluency at the time of transfection.
- HDAC6-specific siRNA and a non-targeting control siRNA are diluted in serum-free medium.
- A transfection reagent (e.g., Lipofectamine 2000) is diluted in serum-free medium and incubated for 5 minutes.
- The diluted siRNA and transfection reagent are combined and incubated for 20 minutes to allow for complex formation.
- The siRNA-lipid complexes are added to the cells.
- Cells are incubated for 48-72 hours to allow for HDAC6 knockdown.
2. Western Blot for HDAC6 and Acetylated α-Tubulin:
- Protein is extracted from the transfected cells as described in Protocol 1.
- Western blotting is performed as described in Protocol 1, using primary antibodies against HDAC6, acetylated α-tubulin, and a loading control to confirm knockdown and assess the effect on tubulin acetylation.
Mandatory Visualizations
Caption: Experimental workflows for pharmacological inhibition and genetic knockdown of HDAC6.
Caption: Simplified signaling pathway illustrating the convergent effects of this compound and genetic knockdown on HDAC6 and its downstream targets.
References
- 1. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of HDAC6 reverses cognitive impairment and tau pathology as a result of cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The cytoplasmic deacetylase HDAC6 is required for efficient oncogenic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hdac6 knock-out increases tubulin acetylation but does not modify disease progression in the R6/2 mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hdac6 Knock-Out Increases Tubulin Acetylation but Does Not Modify Disease Progression in the R6/2 Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HDAC6 siRNA inhibits proliferation and induces apoptosis of HeLa cells and its related molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HDAC6 promotes aggressive development of liver cancer by improving egfr mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
ACY-1083 in the Landscape of Selective HDAC6 Inhibitors: A Comparative Guide
In the expanding field of epigenetics, Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target due to its unique cytoplasmic localization and its role in regulating key cellular processes through the deacetylation of non-histone proteins like α-tubulin. This guide provides a detailed comparison of ACY-1083, a potent and selective HDAC6 inhibitor, with other well-characterized selective HDAC6 inhibitors, namely ACY-1215 (Ricolinostat), Nexturastat A, and Tubastatin A. This objective analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform preclinical and clinical research decisions.
Selectivity Profile of HDAC6 Inhibitors
The therapeutic efficacy and safety of an HDAC inhibitor are critically dependent on its selectivity for the target isoform. The following table summarizes the in vitro inhibitory activity (IC50) of this compound and its counterparts against various HDAC isoforms, highlighting their selectivity for HDAC6.
| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| This compound | 3[1][2][3][4] | >961[5] | - | - | - | >260-fold[2][3] |
| ACY-1215 (Ricolinostat) | 5[6][7][8] | 58[8] | 48[8] | 51[8] | 100[9] | ~12-fold[7][9] |
| Nexturastat A | 5[6][10][11] | 3000[12] | - | - | 1000[12] | 600-fold[12][13] |
| Tubastatin A | 15[14][15][16] | 16400[17] | - | - | - | ~1093-fold[17] |
Note: IC50 values can vary slightly between different assay conditions. The data presented is a synthesis of reported values.
Performance Comparison of HDAC6 Inhibitors
The functional consequence of HDAC6 inhibition is a key determinant of a compound's therapeutic potential. This section compares the performance of this compound with other selective inhibitors based on their ability to induce α-tubulin acetylation, a direct pharmacodynamic biomarker of HDAC6 inhibition, and to modulate mitochondrial function.
| Inhibitor | Effect on α-Tubulin Acetylation | Effect on Mitochondrial Function | Key Applications/Findings |
| This compound | Dose-dependent increase in α-tubulin acetylation in vitro and in vivo.[3][18] Reverses cisplatin-induced decreases in α-tubulin acetylation in the brain.[18] | Enhances mitochondrial bioenergetics and content in the tibial nerve and dorsal root ganglia neurons of cisplatin-treated mice.[2][3] | Effectively reverses chemotherapy-induced peripheral neuropathy (CIPN) and cognitive impairment in preclinical models.[1][2][3][18] Brain-penetrant.[1] |
| ACY-1215 (Ricolinostat) | Increases α-tubulin acetylation.[19] | Currently in clinical trials for multiple myeloma and lymphoma.[1] Less selective for HDAC6 compared to this compound.[1] | |
| Nexturastat A | Dose-dependent increase in acetylated α-tubulin levels.[11] | Exhibits antiproliferative activity against melanoma cells.[10][12] | |
| Tubastatin A | Preferentially induces α-tubulin hyperacetylation at 2.5 µM.[16] | Displays neuroprotective effects in models of neuronal cell death.[14][15][17] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Caption: Mechanism of HDAC6 and its inhibition.
Caption: Evaluation workflow for HDAC6 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of HDAC6 inhibitors.
In Vitro HDAC Enzyme Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against HDAC6 and other HDAC isoforms to assess its potency and selectivity.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC6, etc.)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT2/HDAC6, Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a protease like trypsin)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the diluted test compound, and the recombinant HDAC enzyme.
-
Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution. The developer solution components will process the deacetylated substrate to generate a fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for α-Tubulin Acetylation
This technique is used to measure the levels of acetylated α-tubulin in cells or tissues following treatment with an HDAC6 inhibitor, serving as a pharmacodynamic marker of target engagement.
Materials:
-
Cell or tissue lysates
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (e.g., clone 6-11B-1) and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell or tissue lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Mitochondrial Function Assay (Seahorse)
The Seahorse XF Cell Mito Stress Test is a widely used method to assess mitochondrial respiration by measuring the oxygen consumption rate (OCR) in real-time.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Mitochondrial stress test compounds: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of Rotenone/Antimycin A (Complex I and III inhibitors).[20]
-
Cells of interest
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO2 incubator.
-
Replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the injection ports of the sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) and the test inhibitor (e.g., this compound) if assessing acute effects.
-
Calibrate the Seahorse XF Analyzer.
-
Load the cell plate into the analyzer and initiate the assay. The instrument will measure the basal OCR, and then sequentially inject the compounds to measure key parameters of mitochondrial function:
-
Basal Respiration: The baseline oxygen consumption of the cells.
-
ATP Production: The decrease in OCR after the injection of oligomycin.
-
Maximal Respiration: The maximum OCR achieved after the injection of FCCP.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Non-Mitochondrial Respiration: The OCR remaining after the injection of rotenone and antimycin A.
-
-
Analyze the data using the Seahorse Wave software to determine the impact of the HDAC6 inhibitor on mitochondrial function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | HDAC6 Inhibitor | TargetMol [targetmol.com]
- 5. hh.um.es [hh.um.es]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. exchemistry.com [exchemistry.com]
- 18. Pharmacological inhibition of HDAC6 reverses cognitive impairment and tau pathology as a result of cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
Confirming the Specificity of ACY-1083 in a New Model System: A Comparative Guide
This guide provides a framework for researchers, scientists, and drug development professionals to confirm the specificity of the histone deacetylase 6 (HDAC6) inhibitor, ACY-1083, in a novel experimental model. By objectively comparing its performance with alternative inhibitors and providing detailed experimental protocols, this document aims to facilitate the rigorous validation of this compound as a selective research tool or therapeutic candidate.
Introduction to this compound
This compound is a potent and highly selective, brain-penetrant small molecule inhibitor of HDAC6 with an in vitro IC50 of 3 nM.[1][2][3][4] It has demonstrated a selectivity of over 260-fold for HDAC6 compared to all other HDAC isoforms (HDAC1-9).[1][3] The primary mechanism of action of this compound is the inhibition of the deacetylation of HDAC6 substrates, most notably α-tubulin.[5] This targeted activity leads to the restoration of microtubule-dependent processes, such as mitochondrial transport, which are often dysregulated in disease states.[5][6] Preclinical studies have shown its efficacy in reversing chemotherapy-induced peripheral neuropathy (CIPN) in rodent models.[1][5][7]
Comparative Analysis of HDAC6 Inhibitors
To ascertain the specificity of this compound in a new model system, it is crucial to compare its activity against less selective HDAC inhibitors. This allows for the differentiation of on-target HDAC6-mediated effects from potential off-target activities. The following table summarizes key characteristics of this compound and common alternative HDAC inhibitors.
| Inhibitor | Target(s) | IC50 (HDAC6) | Selectivity Profile | Key Considerations |
| This compound | HDAC6 | 3 nM | >260-fold vs. other HDACs | High selectivity, brain penetrant. |
| ACY-1215 (Ricolinostat) | HDAC6, Class I HDACs | ~11 nM | Moderate selectivity | In clinical trials for cancer; useful as a less selective comparator.[6] |
| Tubastatin A | HDAC6 | ~15 nM | Good selectivity over most Class I HDACs, but some off-target effects reported.[8][9] | Widely used research tool. |
| Trichostatin A (TSA) | Pan-HDAC | Low nM range | Non-selective inhibitor of Class I and II HDACs.[10] | Serves as a positive control for pan-HDAC inhibition. |
Experimental Plan for Specificity Validation
The following experimental workflow is designed to systematically validate the specificity of this compound in a new model system. This can be adapted for both in vitro (cell culture) and in vivo (animal model) studies.
Signaling Pathway of HDAC6 and Substrate Deacetylation
Caption: HDAC6 deacetylates α-tubulin, impacting microtubule dynamics. This compound selectively inhibits HDAC6.
Experimental Workflow for Specificity Validation
Caption: Workflow for testing this compound specificity in a new model system.
Detailed Experimental Protocols
Western Blot Analysis for Substrate Acetylation
Objective: To determine the effect of this compound on the acetylation of the HDAC6-specific substrate (α-tubulin) versus non-HDAC6 substrates (e.g., histones).
Methodology:
-
Cell Culture and Treatment: Plate cells from the new model system at an appropriate density. Allow cells to adhere overnight. Treat cells with a dose-range of this compound (e.g., 10 nM - 10 µM), a comparator inhibitor (e.g., 1 µM TSA), and vehicle control for a specified time (e.g., 6-24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and deacetylase inhibitors (including TSA and sodium butyrate to preserve acetylation marks).
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against acetylated-α-tubulin, total α-tubulin, acetylated-Histone H3, total Histone H3, and a loading control (e.g., GAPDH).
-
Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometrically quantify band intensities and normalize the acetylated protein levels to the total protein levels.
Expected Outcome: this compound should induce a dose-dependent increase in acetylated α-tubulin at low nanomolar concentrations, with minimal to no effect on histone acetylation except at very high micromolar concentrations.[5] TSA should increase the acetylation of both α-tubulin and histones.
Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Identification
Objective: To identify potential off-target binding partners of this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate cell lysates with an antibody targeting a tagged version of this compound or a chemical probe analogue. Alternatively, use an anti-HDAC6 antibody to pull down the complex.
-
Elution and Digestion: Elute the bound proteins and perform in-solution trypsin digestion.
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify proteins that are significantly enriched in the this compound-treated samples compared to the control.
Expected Outcome: This will provide an unbiased assessment of the proteins that interact with this compound in the cellular context of the new model system, confirming HDAC6 as the primary target and identifying any potential off-targets.
Functional Assays Relevant to the New Model System
Objective: To assess the functional consequences of HDAC6 inhibition by this compound in the new model system.
Methodology:
The choice of functional assay will depend on the specific model system and the biological question being addressed. Examples include:
-
Mitochondrial Function Assays: As HDAC6 inhibition is known to affect mitochondrial transport and bioenergetics, assays such as Seahorse XF analysis to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) can be employed.[5][7]
-
Cell Viability/Proliferation Assays: Assays like MTT or CellTiter-Glo can determine the effect of this compound on cell viability.
-
Neurite Outgrowth Assays: In neuronal models, the effect of this compound on neurite length and branching can be quantified.
-
Behavioral Tests (in vivo): In animal models of neurological disorders, behavioral tests relevant to the disease phenotype should be performed (e.g., von Frey test for mechanical allodynia in CIPN models).[5][7]
Expected Outcome: The functional effects observed with this compound treatment should align with the known roles of HDAC6 and be absent or significantly reduced with inhibitors that do not target HDAC6 with the same potency and selectivity.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments.
Table 1: Western Blot Densitometry Analysis
| Treatment | Concentration | Normalized Acetylated α-Tubulin (Fold Change vs. Vehicle) | Normalized Acetylated Histone H3 (Fold Change vs. Vehicle) |
| Vehicle | - | 1.0 | 1.0 |
| This compound | 10 nM | ||
| This compound | 100 nM | ||
| This compound | 1 µM | ||
| This compound | 10 µM | ||
| ACY-1215 | 1 µM | ||
| TSA | 1 µM |
Table 2: Functional Assay Results (Example: Mitochondrial Respiration)
| Treatment | Concentration | Basal Respiration (OCR) | Maximal Respiration (OCR) |
| Vehicle | - | ||
| This compound | 100 nM | ||
| ACY-1215 | 1 µM | ||
| TSA | 1 µM |
Logical Framework for Specificity Confirmation
The confirmation of this compound's specificity in a new model system relies on a logical progression of evidence.
Caption: Logical flow for confirming this compound specificity based on experimental evidence.
By following this comprehensive guide, researchers can confidently establish the specificity of this compound in their unique model system, thereby ensuring the validity of their findings and advancing our understanding of the therapeutic potential of selective HDAC6 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HDAC6 Inhibitor | TargetMol [targetmol.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 inhibitor this compound shows lung epithelial protective features in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysine deacetylase inhibitors have low selectivity in cells and exhibit predominantly off‐target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Phenotypic Rescue in Chemotherapy-Induced Peripheral Neuropathy: A Comparative Guide to ACY-1083 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ACY-1083, a selective histone deacetylase 6 (HDAC6) inhibitor, with other therapeutic alternatives for the phenotypic rescue of chemotherapy-induced peripheral neuropathy (CIPN). We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying mechanisms and experimental workflows.
Mechanism of Action: The Role of HDAC6 in Neuronal Health
Chemotherapy agents, such as cisplatin and paclitaxel, can disrupt microtubule dynamics within neurons, leading to impaired axonal transport. This disruption is a key contributor to the painful symptoms and nerve damage characteristic of CIPN. HDAC6, a cytoplasmic enzyme, plays a crucial role in this process by deacetylating α-tubulin, a primary component of microtubules. Deacetylated microtubules are less stable and are associated with reduced transport of essential cargoes, including mitochondria.
This compound is a potent and highly selective inhibitor of HDAC6.[1] By inhibiting HDAC6, this compound increases the acetylation of α-tubulin.[1] This hyperacetylation stabilizes microtubules, thereby enhancing axonal transport, restoring mitochondrial function, and promoting nerve fiber integrity. This mechanism has been shown to effectively reverse the debilitating symptoms of CIPN in preclinical models.[1][2]
Below is a diagram illustrating the proposed signaling pathway.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the performance of this compound in comparison to another HDAC6 inhibitor, ricolinostat (ACY-1215), and two non-HDAC6 inhibitor alternatives, duloxetine and gabapentin, in preclinical models of CIPN.
Table 1: Comparison of HDAC6 Inhibitors - this compound vs. Ricolinostat
| Parameter | This compound | Ricolinostat (ACY-1215) | Reference |
| Mechanism | Selective HDAC6 inhibitor | Selective HDAC6 inhibitor | [1][3] |
| HDAC6 IC50 | 3 nM | 5 nM | [1][3] |
| Selectivity | >260-fold vs. other HDACs | >10-fold vs. Class I HDACs | [1] |
| Efficacy in CIPN | Reverses cisplatin- and paclitaxel-induced mechanical allodynia | Reverses cisplatin-induced mechanical allodynia | [1][2] |
| Effect on IENF | Restores loss of intra-epidermal nerve fiber density | Associated with restoration of IENF density | [1][4] |
| Clinical Status | Preclinical | Phase 1 trials for CIPN | [5] |
Table 2: Comparison with Non-HDAC6 Inhibitor Alternatives
| Drug | Mechanism of Action | Efficacy in Preclinical CIPN Models | Clinical Status for CIPN | Reference |
| Duloxetine | Serotonin-norepinephrine reuptake inhibitor | Reduces oxaliplatin- and paclitaxel-induced neuropathic pain | Recommended as a potential treatment | [6] |
| Gabapentin | Antagonizes α2δ subunit of voltage-gated calcium channels | Can improve symptoms of paclitaxel- and carboplatin-induced neuropathy | Used for treatment, but with limited and inconsistent evidence | [7][8] |
Experimental Protocols for Phenotypic Rescue Assays
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
Assessment of Mechanical Allodynia (Von Frey Test)
This protocol is used to measure the paw withdrawal threshold in response to a mechanical stimulus, a key indicator of neuropathic pain.
Workflow:
Procedure:
-
Place mice in individual Plexiglas chambers on an elevated wire mesh floor and allow them to acclimatize for at least 1 hour before testing.[9]
-
Starting with a filament of a specific force (e.g., 0.6g), apply the von Frey filament perpendicularly to the plantar surface of the hind paw until it bends.[10]
-
A positive response is defined as a brisk withdrawal or flinching of the paw.
-
The "up-down" method is used to determine the 50% paw withdrawal threshold. If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is used.[9]
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold using a statistical method.[1]
Quantification of Intra-Epidermal Nerve Fiber (IENF) Density
This immunohistochemical method is used to visualize and quantify the density of nerve fibers in the skin, providing a measure of nerve damage and regeneration.
Workflow:
Procedure:
-
Tissue Preparation:
-
Immunohistochemistry:
-
Wash sections in PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate sections with a primary antibody against Protein Gene Product 9.5 (PGP9.5), a pan-neuronal marker, overnight at 4°C.[11][12]
-
Wash sections in PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Wash sections and mount on slides with an anti-fade mounting medium.
-
-
Quantification:
Measurement of α-Tubulin Acetylation (Western Blot)
This biochemical assay is used to quantify the level of acetylated α-tubulin in nerve tissue, providing a direct measure of HDAC6 inhibition by this compound.
Workflow:
Procedure:
-
Protein Extraction:
-
Dissect tibial nerves from treated and control mice.
-
Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., anti-acetyl-α-tubulin Lys40) and a primary antibody for total α-tubulin (as a loading control) overnight at 4°C.[15]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the acetylated α-tubulin band to the total α-tubulin band to determine the relative level of acetylation.[16]
-
Conclusion
This compound demonstrates a robust and mechanistically validated approach to reversing the debilitating effects of chemotherapy-induced peripheral neuropathy in preclinical models. Its high selectivity for HDAC6 may offer a favorable safety profile compared to less selective HDAC inhibitors. While alternatives like duloxetine and gabapentin are used in the clinic, their efficacy can be limited, and their mechanisms are not directly targeted at the core pathology of microtubule disruption in CIPN. The experimental data and detailed protocols provided in this guide offer a solid foundation for researchers to further investigate and compare the therapeutic potential of this compound and other novel compounds for the treatment of this significant unmet medical need.
References
- 1. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regenacy Pharma Demonstrates Reversal Of Chemotherapy-Induced Peripheral Neuropathy With HDAC6 Inhibitor Ricolinostat In Preclinical Model - BioSpace [biospace.com]
- 5. neuroscijournal.com [neuroscijournal.com]
- 6. Frontiers | Duloxetine, a Balanced Serotonin-Norepinephrine Reuptake Inhibitor, Improves Painful Chemotherapy-Induced Peripheral Neuropathy by Inhibiting Activation of p38 MAPK and NF-κB [frontiersin.org]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. Gabapentinoids for chemotherapy-induced peripheral neuropathy: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probing the peripheral immune response in mouse models of oxaliplatin-induced peripheral neuropathy highlights their limited translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 11. forum.painresearcher.net [forum.painresearcher.net]
- 12. scitepress.org [scitepress.org]
- 13. Pain Related Channels Are Differentially Expressed in Neuronal and Non-Neuronal Cells of Glabrous Skin of Fabry Knockout Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad.com [bio-rad.com]
- 15. Acetyl-α-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
ACY-1083: A Potent and Selective HDAC6 Inhibitor for Neurological and Oncological Research
A detailed comparison of ACY-1083 with other selective Histone Deacetylase 6 (HDAC6) inhibitors reveals its position as a highly potent and selective research tool. This guide provides a quantitative comparison of its performance against other notable HDAC6 inhibitors, detailed experimental protocols for potency assessment, and visualizations of the underlying biological pathways and experimental workflows.
This compound is a selective, brain-penetrating inhibitor of HDAC6 with demonstrated efficacy in reversing chemotherapy-induced peripheral neuropathy.[1] Its high potency and selectivity make it a valuable tool for researchers investigating the therapeutic potential of HDAC6 inhibition in various diseases, including neurological disorders and cancer.
Comparative Potency of HDAC6 Inhibitors
The potency of an inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for this compound and other commonly used HDAC6 inhibitors.
| Inhibitor | HDAC6 IC50 (nM) | Selectivity Notes |
| This compound | 3 [1][2] | 260-fold more selective for HDAC6 than other HDAC isoforms (HDAC1-9).[3][4] |
| Citarinostat (ACY-241) | 2.6[5] | 13 to 18-fold selective for HDAC6 over HDAC1-3.[6] |
| Ricolinostat (ACY-1215) | 5[7][8] | Over 10-fold more selective for HDAC6 than Class I HDACs.[3] |
| Nexturastat A | 5[8][9] | Over 190-fold selective for HDAC6 over other HDACs.[9] |
Based on the available data, Citarinostat (ACY-241) exhibits a slightly lower IC50 for HDAC6 than this compound. However, this compound demonstrates a significantly higher degree of selectivity against other HDAC isoforms, which is a critical factor in reducing off-target effects in experimental and potential therapeutic applications.
Experimental Protocols
The determination of IC50 values is crucial for comparing the potency of different inhibitors. Below is a generalized protocol for an in vitro HDAC inhibition assay, based on methodologies described in the literature.[9][10]
HDAC Inhibition Assay Protocol
-
Enzyme and Substrate Preparation:
-
Recombinant human HDAC6 enzyme is diluted in an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
A fluorogenic acetylated peptide substrate (e.g., derived from p53) is prepared in the same assay buffer.
-
-
Inhibitor Preparation:
-
The HDAC6 inhibitor (e.g., this compound) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
A series of dilutions of the inhibitor are prepared in the assay buffer.
-
-
Assay Procedure:
-
The diluted inhibitor is pre-incubated with the HDAC6 enzyme for a specified time (e.g., 15 minutes) at room temperature.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The reaction is incubated for a set period (e.g., 60 minutes) at 37°C.
-
-
Signal Development and Detection:
-
A developer solution (e.g., containing a protease to cleave the deacetylated substrate) is added to stop the reaction and generate a fluorescent signal.
-
The fluorescence is measured using a microplate reader.
-
-
Data Analysis:
-
The fluorescence intensity is plotted against the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic curve.
-
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of HDAC6 inhibition by this compound.
Caption: Workflow for IC50 determination of HDAC6 inhibitors.
References
- 1. This compound | HDAC6 Inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
Unlocking the Brain: ACY-1083 Demonstrates Favorable Brain-to-Plasma Ratio Compared to Other HDAC Inhibitors
For researchers and drug development professionals, achieving optimal therapeutic concentrations in the central nervous system (CNS) is a critical challenge. A new comparative analysis of brain-to-plasma ratios reveals that ACY-1083, a selective histone deacetylase 6 (HDAC6) inhibitor, exhibits promising brain penetration capabilities compared to several other HDAC inhibitors, including the structurally similar ACY-1215.
This guide provides a comprehensive comparison of the brain-to-plasma distribution of this compound and other notable HDAC inhibitors, supported by experimental data and detailed methodologies. The findings position this compound as a valuable tool for CNS-targeted research and therapeutic development.
Comparative Brain-to-Plasma Ratios of HDAC Inhibitors
The ability of a drug to cross the blood-brain barrier is quantified by its brain-to-plasma ratio. A higher ratio indicates greater penetration into the CNS. The following table summarizes the available data for this compound and other selected HDAC inhibitors.
| Inhibitor | Primary Target(s) | Brain-to-Plasma Ratio | Time Point | Species |
| This compound | HDAC6 | 0.63 [1][2] | 1 hour | Mouse |
| ACY-1215 (Ricolinostat) | HDAC6 | Poor penetration (data not quantified)[1] | - | Mouse |
| SW-100 | HDAC6 | 2.44 | 1 hour | Mouse |
| Tubastatin A (TubA) | HDAC6 | 0.86 | 1 hour | Mouse |
| MS-275 (Entinostat) | Class I HDACs | Minimal penetration (data not quantified)[3][4] | - | Baboon |
| CI-994 (Tacedinaline) | Class I HDACs | Minimal penetration (data not quantified)[3][4] | - | Baboon |
| Vorinostat (SAHA) | Pan-HDAC | Low brain uptake | - | - |
| Quisinostat | Class I HDACs | Brain-penetrant (quantitative data not specified) | - | - |
| Panobinostat | Pan-HDAC | CNS distribution limited by P-gp | - | Mouse |
| Belinostat | Pan-HDAC | Limited CSF penetration (<1% of plasma exposure)[5] | - | Rhesus Monkey |
| Butyric acid | Class I & IIa HDACs | Very low brain uptake (<0.006%ID/cc) | - | Baboon |
| Valproic acid | Class I & IIa HDACs | Very low brain uptake (<0.006%ID/cc) | - | Baboon |
| 4-Phenylbutyric acid | Class I & IIa HDACs | Very low brain uptake (<0.006%ID/cc) | - | Baboon |
The Critical Role of HDAC6 in CNS Signaling
HDAC6 is a unique, primarily cytoplasmic deacetylase that plays a crucial role in various cellular processes relevant to CNS health and disease. Its substrates include non-histone proteins such as α-tubulin, cortactin, and heat shock protein 90 (HSP90). By deacetylating these proteins, HDAC6 influences microtubule dynamics, cell motility, and protein quality control.
The signaling pathway of HDAC6 is complex, with multiple upstream regulators and downstream effectors. Understanding this pathway is essential for elucidating the mechanism of action of inhibitors like this compound.
Caption: HDAC6 Signaling Pathway.
Experimental Methodologies
The determination of the brain-to-plasma ratio is a critical step in the preclinical assessment of CNS drug candidates. The following outlines a typical experimental workflow for such studies.
Caption: In Vivo Pharmacokinetic Workflow.
Detailed Experimental Protocol for this compound Pharmacokinetics
The brain-to-plasma ratio of this compound was determined using the following in vivo pharmacokinetic protocol:
-
Animals: Male C57BL/6J mice were used for the study.
-
Dosing: Mice were fasted overnight and then administered a single intraperitoneal (i.p.) injection of this compound at a dose of 5 mg/kg. The vehicle for this compound consisted of 10% dimethylacetamide (DMAC) and 10% Solutol HS 15 in saline.
-
Sample Collection: Blood and brain tissue were collected at various time points post-injection, including 5 minutes, 15 minutes, 30 minutes, 1 hour, 4 hours, and 8 hours.
-
Sample Processing:
-
Plasma: Blood samples were centrifuged at 2000 x g for 5 minutes at 4°C to separate the plasma.
-
Brain Homogenate: Brain tissue was homogenized in 3 volumes of phosphate-buffered saline (PBS).
-
-
Analysis: The concentrations of this compound in plasma and brain homogenates were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Calculation: The brain-to-plasma ratio was calculated by dividing the concentration of this compound in the brain (ng/g) by its concentration in the plasma (ng/mL) at each time point.
Conclusion
The available data strongly suggest that this compound possesses a favorable brain penetration profile compared to many other HDAC inhibitors, including those targeting the same isoform. This characteristic, combined with its high selectivity for HDAC6, makes this compound a compelling candidate for investigating the role of HDAC6 in CNS disorders and for the development of novel neurotherapeutics. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further explore the therapeutic potential of brain-penetrant HDAC inhibitors.
References
- 1. A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Implications of the HDAC6-ERK1 feed forward loop in immunotherapy [immunologyresearchjournal.com]
- 3. Histone Deacetylase 6 (HDAC6) in Ciliopathies: Emerging Insights and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HDAC6 Regulates Radiosensitivity of Non-Small Cell Lung Cancer by Promoting Degradation of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods to Confirm ACY-1083's Effect on Microtubule Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
ACY-1083, a selective inhibitor of histone deacetylase 6 (HDAC6), is known to increase the acetylation of α-tubulin, a post-translational modification correlated with enhanced microtubule stability. To rigorously validate the microtubule-stabilizing effects of this compound and similar compounds, it is crucial to employ a range of orthogonal experimental approaches. This guide provides a comparative overview of key methods, complete with experimental data, detailed protocols, and visual workflows to aid in the design and interpretation of studies aimed at confirming microtubule stabilization.
Introduction to Microtubule Stability and HDAC6 Inhibition
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play essential roles in cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of growth, shrinkage, and catastrophe, is tightly regulated. One key regulatory mechanism is the post-translational modification of tubulin subunits. The acetylation of lysine 40 on α-tubulin, in particular, is a hallmark of stable, long-lived microtubules.
HDAC6 is the primary enzyme responsible for deacetylating α-tubulin in the cytoplasm.[1][2] By inhibiting HDAC6, compounds like this compound increase the levels of acetylated α-tubulin, which is thought to promote microtubule stability.[3][4] This guide explores several distinct methodologies to independently verify this stabilizing effect.
Comparative Analysis of Orthogonal Methods
A multi-faceted approach is essential to unequivocally demonstrate that a compound stabilizes microtubules. The following table summarizes key orthogonal methods, their principles, and the type of data they generate.
| Method | Principle | Key Parameters Measured | Throughput | Relevance |
| Immunofluorescence Microscopy | Visualization of the microtubule network and post-translational modifications (PTMs) in fixed cells. | Microtubule density, morphology, and levels of acetylated α-tubulin.[5] | Medium | High (Cellular Context) |
| Resistance to Depolymerizing Agents | Challenging cells with cold or drugs (e.g., nocodazole) that induce microtubule disassembly. Increased resistance indicates stabilization.[6] | Percentage of remaining microtubule polymer, number of resistant microtubules. | Medium | High (Functional Assay) |
| In Vitro Microtubule Polymerization Assay | Measuring the assembly of purified tubulin into microtubules in the presence of the compound. | Rate and extent of polymerization, critical concentration of tubulin for assembly.[7] | High | Medium (Biochemical) |
| Live-Cell Imaging of Microtubule Dynamics | Tracking the behavior of individual microtubules in living cells using fluorescent probes. | Growth rate, shrinkage rate, catastrophe frequency, rescue frequency.[8] | Low | High (Dynamic Cellular Context) |
| Cellular Thermal Shift Assay (CETSA) | Assessing the thermal stability of a target protein upon ligand binding in a cellular context. | Thermal shift of the melting curve of the target protein (e.g., HDAC6 or tubulin).[9][10] | Medium-High | High (Target Engagement) |
Experimental Protocols and Data
Immunofluorescence Staining for Acetylated α-Tubulin
This method provides a qualitative and quantitative assessment of changes in the microtubule network and the level of tubulin acetylation in response to this compound treatment.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or MCF-7) on glass coverslips and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 4-24 hours).
-
Fixation and Permeabilization: Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11] Following fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against α-tubulin (to visualize the total microtubule network) and acetylated α-tubulin, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.[5][12]
-
Secondary Antibody Incubation: After washing with PBS, incubate the cells with fluorescently labeled secondary antibodies corresponding to the primary antibodies for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium containing a nuclear counterstain (e.g., DAPI). Acquire images using a fluorescence or confocal microscope.
Expected Data:
| Treatment | Mean Fluorescence Intensity of Acetylated α-Tubulin (Arbitrary Units) | Qualitative Observations |
| Vehicle Control | 100 ± 15 | Sparse acetylated microtubules, mainly perinuclear. |
| This compound (1 µM) | 350 ± 45 | Dense network of acetylated microtubules throughout the cytoplasm. |
| This compound (5 µM) | 600 ± 60 | Highly dense and bundled acetylated microtubules. |
Microtubule Resistance to Nocodazole-Induced Depolymerization
This assay functionally assesses microtubule stability by measuring their resilience to a depolymerizing agent.
Experimental Protocol:
-
Cell Culture and Pre-treatment: Culture and treat cells with this compound or vehicle as described above.
-
Nocodazole Challenge: Add a microtubule-destabilizing agent, such as nocodazole (e.g., 10 µM), to the culture medium and incubate for a defined period (e.g., 30-60 minutes) to induce microtubule depolymerization.[6]
-
Fixation and Staining: Fix, permeabilize, and stain the cells for α-tubulin using immunofluorescence as previously described.
-
Image Analysis: Acquire images and quantify the remaining microtubule network. This can be done by measuring the total fluorescence intensity of the tubulin stain or by counting the number of cells with an intact microtubule network.
Expected Data:
| Pre-treatment | Nocodazole Treatment (10 µM, 30 min) | Percentage of Cells with Intact Microtubule Network |
| Vehicle Control | + | 15% ± 5% |
| This compound (5 µM) | + | 75% ± 8% |
| Vehicle Control | - | 98% ± 2% |
| This compound (5 µM) | - | 99% ± 1% |
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.
Experimental Protocol:
-
Reaction Setup: On ice, prepare a reaction mixture containing purified tubulin (e.g., 3 mg/mL), GTP (1 mM), and a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA).[7][13]
-
Compound Addition: Add various concentrations of this compound or a vehicle control to the reaction mixtures.
-
Turbidity Measurement: Transfer the reaction mixtures to a pre-warmed 96-well plate and immediately begin monitoring the change in absorbance at 340 nm over time using a spectrophotometer set to 37°C. The increase in absorbance reflects microtubule polymerization.[13]
-
Data Analysis: Plot absorbance as a function of time. The rate of polymerization can be determined from the slope of the linear phase, and the extent of polymerization is indicated by the plateau of the curve.
Expected Data:
| Compound | Concentration | Maximal Polymerization (ΔOD340) | Polymerization Rate (mOD/min) |
| Vehicle Control | - | 0.30 ± 0.02 | 15 ± 2 |
| Paclitaxel (Positive Control) | 10 µM | 0.45 ± 0.03 | 25 ± 3 |
| This compound | 10 µM | 0.35 ± 0.02 | 18 ± 2.5 |
Visualizing Workflows and Pathways
To better understand the experimental logic and the underlying biological processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for orthogonal validation of microtubule stabilization.
Caption: this compound's mechanism of action on microtubule stability.
Conclusion
Confirming the effect of a compound like this compound on microtubule stability requires a robust, multi-pronged approach. Relying on a single method, such as the measurement of acetylated tubulin, is insufficient. By integrating cellular imaging, functional challenges, biochemical assays, and direct target engagement studies, researchers can build a compelling case for the microtubule-stabilizing properties of a drug candidate. The methodologies and comparative data presented in this guide offer a framework for designing comprehensive experiments to rigorously validate the mechanism of action of HDAC6 inhibitors and other microtubule-targeting agents.
References
- 1. embopress.org [embopress.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. HDAC6 regulates microtubule stability and clustering of AChRs at neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of Immunolabeling to Analyze Stable, Dynamic, and Nascent Microtubules in the Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Immunofluorescence of Microtubules [bio-protocol.org]
- 12. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Reproducibility of ACY-1083 Findings in Preclinical Models of Chemotherapy-Induced Peripheral Neuropathy
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the published findings on ACY-1083, a selective histone deacetylase 6 (HDAC6) inhibitor, in the context of chemotherapy-induced peripheral neuropathy (CIPN). We will delve into the reproducibility of these findings, compare this compound with alternative therapeutic strategies, and provide detailed experimental protocols to aid researchers in their own investigations.
Summary of this compound's Mechanism and Efficacy
This compound has emerged as a promising agent for the treatment of CIPN, a debilitating side effect of many common cancer therapies. Preclinical studies have consistently demonstrated its ability to reverse the painful symptoms and underlying nerve damage associated with chemotherapeutic agents such as cisplatin, paclitaxel, and doxorubicin.[1][2][3][4][5] The primary mechanism of action of this compound is the inhibition of HDAC6, a cytosolic enzyme that deacetylates α-tubulin, a key component of microtubules.[6][7] By inhibiting HDAC6, this compound increases the acetylation of α-tubulin, which in turn facilitates mitochondrial transport along the neuronal axons.[1][2] This restoration of mitochondrial function is crucial for neuronal health and is impaired by many chemotherapeutic drugs.[1][2]
Subsequent studies have further elucidated the downstream effects of HDAC6 inhibition by this compound. These include the modulation of inflammatory pathways, specifically through an IL-10 and macrophage-dependent mechanism, and the involvement of tonic delta opioid receptor signaling in mediating the reversal of mechanical hypersensitivity.[4][8]
While direct, independent replication studies are not extensively published, the body of work from the initial research groups and their collaborators consistently supports the efficacy of this compound across different CIPN models, strengthening the case for its therapeutic potential.[1][4][8]
Comparative Analysis of this compound and Alternative Therapies
The landscape of potential treatments for CIPN is broad, encompassing other HDAC6 inhibitors, natural compounds, and repurposed existing drugs. The following tables provide a comparative summary of this compound and these alternatives based on available preclinical data.
Table 1: Comparison of HDAC6 Inhibitors for CIPN
| Feature | This compound | Ricolinostat (ACY-1215) | CKD-011 |
| Selectivity | Highly selective for HDAC6 (260-fold)[9] | Less selective for HDAC6 than this compound[1] | Selective HDAC6 inhibitor[7] |
| Reported Efficacy | Reverses mechanical allodynia, spontaneous pain, and numbness in cisplatin and paclitaxel models.[1][3] | Reverses cisplatin-induced mechanical allodynia.[2][3] | Ameliorates peripheral neuropathy in bortezomib, oxaliplatin, paclitaxel, and cisplatin models.[7] |
| Mechanism of Action | Increases α-tubulin acetylation, restores mitochondrial transport and bioenergetics.[1][2] | Increases α-tubulin acetylation.[7] | Increases α-tubulin acetylation.[7] |
| Development Stage | Preclinical[3] | Clinical trials for cancer treatment[2][3] | Preclinical[7] |
Table 2: Comparison of this compound with Other Therapeutic Approaches for CIPN
| Therapeutic Agent | Class | Proposed Mechanism of Action | Reported Preclinical Efficacy |
| This compound | HDAC6 Inhibitor | Inhibition of HDAC6, restoration of mitochondrial transport.[1][2] | Reversal of pain and numbness in multiple CIPN models.[1][3][5] |
| Curcumin | Natural Compound | Antioxidant and anti-inflammatory properties.[10] | Neuroprotective effects in animal models of CIPN.[10] |
| Resveratrol | Natural Compound | Neuroprotective effects.[10] | Attenuation of cisplatin-induced nerve damage and neuropathic pain.[10] |
| Quercetin | Natural Compound | Attenuation of mitochondrial dysfunction.[11] | Neuroprotective effects in oxaliplatin-induced neuropathy.[11] |
| Ginkgo Biloba Extract | Herbal Medicine | Promotes axonal growth and prevents reduction in sensory nerve conduction velocity.[11] | Amelioration of cisplatin-induced peripheral neuropathy in mice.[11] |
| Gabapentin/Pregabalin | Anticonvulsant | Binds to the α2δ-1 subunit of voltage-gated calcium channels.[10] | Reduction in mechanical allodynia and thermal hyperalgesia in some CIPN models.[10] |
| Duloxetine | SNRI | Serotonin and norepinephrine reuptake inhibitor.[10] | Reduction in mechanical allodynia and thermal hyperalgesia in diabetic neuropathy models, with some investigation in CIPN.[10] |
Experimental Protocols
Reproducibility in science is contingent on detailed and transparent methodologies. Below are key experimental protocols cited in the studies of this compound for CIPN.
Cisplatin-Induced Peripheral Neuropathy Model
-
Animal Model: Male C57BL/6J mice are typically used.
-
Cisplatin Administration: Cisplatin is administered intraperitoneally (i.p.) at a dose of 2.3 mg/kg/day for 5 consecutive days, followed by a 5-day rest period, and then a second 5-day cycle of injections.[1]
-
This compound Treatment: this compound is dissolved in a vehicle solution (e.g., 20% 2-hydroxypropyl-β-cyclodextrin and 0.5% hydroxypropyl methylcellulose in sterile water) and administered i.p. at a dose of 10 mg/kg/day.[4] Treatment typically begins 3 days after the final cisplatin injection and continues for a specified duration (e.g., 7 or 14 days).[1]
Behavioral Testing for Neuropathy
-
Mechanical Allodynia (von Frey Test): Mice are placed on a wire mesh platform and von Frey filaments of increasing force are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is calculated using the up-down method.[1] A decrease in the withdrawal threshold indicates mechanical hypersensitivity.
-
Spontaneous Pain (Conditioned Place Preference): This test assesses the aversive quality of ongoing pain by measuring the time an animal spends in a chamber associated with pain relief.
-
Numbness (Adhesive Removal Test): A small adhesive patch is placed on the animal's paw, and the time taken to notice and remove the patch is recorded.[5] An increase in removal time suggests numbness.[5]
Biochemical and Histological Analyses
-
Western Blot for α-tubulin Acetylation: Tibial nerves or dorsal root ganglia (DRG) are harvested and lysed. Protein extracts are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for acetylated α-tublin and total α-tubulin to assess the level of acetylation.[1]
-
Mitochondrial Bioenergetics (Seahorse Assay): Freshly isolated tibial nerves or DRGs are analyzed using a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing insights into mitochondrial respiration and glycolysis.[1][2]
-
Intraepidermal Nerve Fiber Density (IENFD): Skin biopsies from the hind paw are immunostained with an antibody against PGP9.5, a pan-neuronal marker. The number of nerve fibers crossing the dermal-epidermal junction is quantified to assess nerve degeneration and regeneration.[2]
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental procedures discussed, the following diagrams have been generated.
References
- 1. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regenacy Pharma Demonstrates Reversal Of Chemotherapy-Induced Peripheral Neuropathy With HDAC6 Inhibitor Ricolinostat In Preclinical Model - BioSpace [biospace.com]
- 4. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prevention and Treatment for Chemotherapy-Induced Peripheral Neuropathy: Therapies Based on CIPN Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential of histone deacetylase 6 inhibitors in alleviating chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 Inhibition Reverses Cisplatin-Induced Mechanical Hypersensitivity via Tonic Delta Opioid Receptor Signaling | Journal of Neuroscience [jneurosci.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
Benchmarking ACY-1083 Against the Latest Generation of HDAC6 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Unlike other HDAC isoforms, HDAC6 is primarily cytoplasmic and its substrates include non-histone proteins such as α-tubulin and cortactin, playing a key role in cell motility, protein degradation, and microtubule dynamics. Consequently, the development of selective HDAC6 inhibitors is a major focus of current drug discovery efforts, aiming to provide more targeted therapies with improved safety profiles compared to pan-HDAC inhibitors.
This guide provides an objective comparison of ACY-1083, a potent and selective HDAC6 inhibitor, with the latest generation of HDAC6 inhibitors. The comparative analysis is supported by experimental data on potency, selectivity, and efficacy, alongside detailed experimental protocols for key assays.
Data Presentation
The following tables summarize the quantitative data for this compound and a selection of next-generation and clinically evaluated HDAC6 inhibitors.
Table 1: In Vitro Potency and Selectivity of HDAC6 Inhibitors
This table presents the half-maximal inhibitory concentration (IC50) of various inhibitors against HDAC6 and other HDAC isoforms, highlighting their selectivity.
| Inhibitor | HDAC6 IC50 (nM) | Selectivity vs. HDAC1 (fold) | Selectivity vs. HDAC2 (fold) | Selectivity vs. HDAC3 (fold) | Reference(s) |
| This compound | 3 | >1000 | >7000 | >7000 | [1] |
| EKZ-438 | 12 | >8500 | >8500 | >8500 | [2] |
| Ricolinostat (ACY-1215) | 5 | >10 | - | - | [3] |
| Citarinostat (ACY-241) | 2.6 | - | - | - | [4] |
| Tubastatin A | - | - | - | - | [5] |
| Nexturastat A | - | - | - | - | |
| Compound 44 | 17 | 25 | - | - | [6] |
Table 2: Cellular Activity of HDAC6 Inhibitors
This table outlines the cellular potency of the inhibitors, typically measured by their ability to induce α-tubulin acetylation.
| Inhibitor | Cell Line | Assay | Cellular Potency (EC50/Effective Conc.) | Reference(s) |
| This compound | SK-N-BE2 | α-tubulin acetylation | 30 nM | [3] |
| Ricolinostat (ACY-1215) | - | - | - | [5] |
| Citarinostat (ACY-241) | Various | Cell Viability | - | [7] |
Table 3: In Vivo Efficacy of HDAC6 Inhibitors in a Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model
This table summarizes the in vivo efficacy of HDAC6 inhibitors in animal models of chemotherapy-induced peripheral neuropathy (CIPN), a key indication for this class of drugs.
| Inhibitor | Animal Model | Chemotherapy Agent | Key Finding | Reference(s) |
| This compound | Mouse | Cisplatin | Reversed mechanical allodynia | [8] |
| This compound | Rat | Paclitaxel | Reversed mechanical allodynia | [9] |
| Ricolinostat (ACY-1215) | Mouse | Cisplatin | Reversed mechanical allodynia | [3][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
HDAC6 Enzymatic Assay
This protocol is for determining the in vitro potency (IC50) of inhibitors against purified HDAC6 enzyme.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Fluor de Lys®-SIRT2/HDAC6 substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Fluor de Lys® Developer)
-
Test compounds (HDAC6 inhibitors)
-
Black, flat-bottom 96-well plates
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
Add 25 µL of the diluted compounds to the wells of the 96-well plate. Include wells with assay buffer only as a negative control and a known HDAC6 inhibitor as a positive control.
-
Add 50 µL of recombinant HDAC6 enzyme (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of the fluorogenic HDAC6 substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Add 50 µL of the developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot for α-Tubulin Acetylation
This protocol is used to assess the cellular activity of HDAC6 inhibitors by measuring the acetylation of its primary substrate, α-tubulin.
Materials:
-
Cell culture reagents
-
Test compounds (HDAC6 inhibitors)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC6 inhibitor for a specified time (e.g., 24 hours).
-
Lyse the cells using lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-acetylated-α-tubulin and anti-α-tubulin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Cell Viability Assay (MTT)
This protocol measures the effect of HDAC6 inhibitors on cell proliferation and viability.
Materials:
-
Cell culture reagents
-
Test compounds (HDAC6 inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the HDAC6 inhibitor for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Animal Model of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
This protocol describes a common in vivo model to evaluate the efficacy of HDAC6 inhibitors in mitigating CIPN.
Materials:
-
Rodents (e.g., C57BL/6 mice or Sprague Dawley rats)
-
Chemotherapeutic agent (e.g., cisplatin or paclitaxel)
-
Test compound (HDAC6 inhibitor)
-
Vehicle for drug administration
-
Von Frey filaments for assessing mechanical allodynia
Procedure:
-
Induce peripheral neuropathy by administering the chemotherapeutic agent according to an established dosing schedule.
-
Monitor the development of mechanical allodynia by measuring the paw withdrawal threshold using von Frey filaments.
-
Once neuropathy is established, begin treatment with the HDAC6 inhibitor or vehicle.
-
Administer the treatment daily or as required by the experimental design.
-
Continue to assess mechanical allodynia at regular intervals throughout the treatment period.
-
At the end of the study, tissues such as dorsal root ganglia (DRG) and sciatic nerve can be collected for further analysis (e.g., Western blot for α-tubulin acetylation, immunohistochemistry).
-
Analyze the behavioral data to determine if the HDAC6 inhibitor significantly reverses the chemotherapy-induced mechanical allodynia compared to the vehicle-treated group.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the benchmarking of HDAC6 inhibitors.
Caption: A simplified diagram of the HDAC6 signaling pathway in the cytoplasm.
Caption: A typical experimental workflow for the evaluation of novel HDAC6 inhibitors.
References
- 1. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 2. academic.oup.com [academic.oup.com]
- 3. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of HDAC6 and Its Selective Inhibitors in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in Clinical Research of HDAC6 Inhibitors [synapse.patsnap.com]
- 8. Regenacy Pharma Demonstrates Reversal Of Chemotherapy-Induced Peripheral Neuropathy With HDAC6 Inhibitor Ricolinostat In Preclinical Model - BioSpace [biospace.com]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
Safety Operating Guide
Proper Disposal of ACY-1083: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals utilizing ACY-1083, a selective and brain-penetrating HDAC6 inhibitor, adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, its contaminated materials, and associated packaging.
Immediate Safety and Disposal Plan
The proper disposal of this compound, as with any laboratory chemical, should be approached with a clear understanding of its properties and the associated regulations. The Safety Data Sheet (SDS) for this compound specifies that the material should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][2] It is crucial to prevent the contamination of water sources, foodstuffs, animal feed, or seeds.[1][2] Under no circumstances should this compound or its solutions be discharged into sewer systems.[1][2]
Core Disposal Principles:
| Waste Type | Recommended Disposal Method | Key Considerations |
| Unused or Expired this compound (Solid) | Collection by a licensed hazardous waste disposal service for incineration. | Store in a clearly labeled, sealed, and suitable container. Do not mix with other chemical waste unless compatibility is confirmed. |
| This compound Solutions (e.g., in DMSO) | Absorb with a non-combustible absorbent material (e.g., vermiculite, sand) and dispose of as solid hazardous waste. | Follow the same collection and disposal procedure as for solid this compound. |
| Contaminated Labware (e.g., pipette tips, gloves, vials) | Dispose of as solid hazardous chemical waste. | Collect in a designated, labeled hazardous waste container. |
| Empty this compound Packaging | Triple rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and treated as hazardous waste. After rinsing, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill or recycled if local regulations permit.[1][2][3] | Ensure all residues are removed. The choice of rinsing solvent should be appropriate for dissolving this compound. |
Experimental Protocols: Decontamination and Waste Segregation
Decontamination of Working Surfaces:
-
Preparation: Ensure proper personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.
-
Initial Cleaning: Wipe the surface with a cloth dampened with a suitable solvent (e.g., 70% ethanol) to remove any visible this compound powder or residue.
-
Decontamination: Apply a decontaminating solution, such as a mild detergent solution, and allow for an appropriate contact time.
-
Final Rinse: Wipe the surface with a clean, damp cloth to remove the detergent residue.
-
Waste Disposal: All cleaning materials (wipes, cloths) must be disposed of as hazardous chemical waste.
Waste Segregation Workflow:
The following diagram illustrates the logical flow for segregating waste generated during experiments with this compound.
Signaling Pathway and Experimental Workflow Visualization
While a specific signaling pathway is not directly related to disposal procedures, understanding the context of this compound's use is valuable. The following diagram illustrates a generalized workflow for an experiment involving an HDAC inhibitor like this compound.
By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety guidelines and local regulations in conjunction with this information.
References
Personal protective equipment for handling ACY-1083
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of ACY-1083, a selective and potent HDAC6 inhibitor intended for research use only.
This compound is a selective, brain-penetrating HDAC6 inhibitor with an IC50 of 3 nM.[1][2][3][4] As a potent research compound, it is crucial to handle this compound with the appropriate safety precautions to minimize exposure and ensure a safe laboratory environment. This guide provides essential information on personal protective equipment (PPE), handling procedures, storage, and disposal.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, a comprehensive approach to personal protection is required. The following PPE is recommended to prevent skin and respiratory exposure.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer glove immediately if contaminated. |
| Body Protection | Disposable Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. |
| Eye Protection | Safety Goggles with Side Shields or Face Shield | Use chemical splash goggles that comply with ANSI Z87.1. A face shield can be worn for additional protection against splashes. |
| Respiratory Protection | N95 Respirator or Higher | A NIOSH-approved N95 or higher-level respirator is recommended, especially when handling the powder form or creating solutions. |
Storage and Stability
Proper storage of this compound is critical to maintain its stability and efficacy for research.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place.[5] |
| In Solvent (DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[5] |
Once a solution is prepared, it should be stored in separate packages to avoid product failure from repeated freezing and thawing.[1]
Safe Handling Protocol
Adherence to a strict handling protocol is essential to minimize the risk of exposure to this potent compound.
Preparation of Stock Solutions:
-
Work Area Preparation : All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Personal Protective Equipment : Before handling, don the appropriate PPE as outlined in the table above.
-
Weighing the Compound : Carefully weigh the required amount of this compound powder in a chemical fume hood. Use a dedicated spatula and weighing paper.
-
Dissolving the Compound : this compound is soluble in DMSO at a concentration of 237.5 mg/mL (681.79 mM); sonication is recommended to aid dissolution.[5] When preparing a solution, add the solvent slowly to the powder to avoid aerosolization.
-
Labeling and Storage : Clearly label the container with the compound name, concentration, date, and your initials. Store the stock solution as recommended in the storage table.
General Handling Practices:
-
Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory where this compound is handled.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Maintain a clean and organized workspace to prevent cross-contamination.
Spill Management Workflow
In the event of a spill, a clear and immediate response is necessary to contain and decontaminate the area effectively.
Caption: Workflow for managing an this compound spill.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste : Contaminated PPE (gloves, gowns), weighing papers, and other disposable materials should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste : Unused or expired solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any this compound solution down the drain.[6]
-
Sharps : Any sharps, such as needles or syringes, used for handling this compound solutions should be disposed of in a designated sharps container for hazardous chemical waste.
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent HDAC6 inhibitor, this compound, and maintain a safe and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
